molecular formula C8H11BO3S B1403383 (4-((2-Hydroxyethyl)thio)phenyl)boronic acid CAS No. 2032409-51-9

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Cat. No.: B1403383
CAS No.: 2032409-51-9
M. Wt: 198.05 g/mol
InChI Key: JNURDUOKOAIZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a specialized aryl boronic acid reagent of high interest for chemical biology, medicinal chemistry, and materials science research. Its structure incorporates a thioether-linked hydroxyethyl chain, which may influence solubility, binding kinetics, and overall molecular recognition properties. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and other nucleophiles, making them invaluable tools for developing dynamic covalent systems . In medicinal chemistry, boronic acids are privileged pharmacophores. They can reversibly form covalent adducts with nucleophilic residues, such as the hydroxyl group of serine in enzyme active sites . This mechanism is the basis for several FDA-approved boronic acid drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The unique electronic properties of the boron atom, which can undergo hybridization from sp2 to sp3 upon binding, are key to this reversible, high-affinity interaction . Researchers can leverage this compound as a building block for designing novel enzyme inhibitors or proteolysis-targeting chimeras (PROTACs). Beyond drug discovery, this compound holds potential for creating stimuli-responsive biomaterials. Boronic acids readily form boronate esters with cis-diols, a reaction exploited to design dynamic hydrogels for drug delivery and tissue engineering . The pendant hydroxyethyl group may serve as a handle for further chemical modification or influence the cross-linking density in polymer networks. Furthermore, the boronic acid functional group enables its use in molecular sensing applications for detecting diol-containing analytes like sugars or catecholamines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(2-hydroxyethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNURDUOKOAIZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231532
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032409-51-9
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032409-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[(2-hydroxyethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for constructing complex molecular architectures.[2][3] This guide focuses on a specific, bifunctional derivative: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid .

This molecule integrates three key chemical motifs: the versatile phenylboronic acid group, a flexible thioether linkage, and a reactive terminal hydroxyl group. This combination makes it a highly valuable building block for researchers in drug discovery and materials science. The boronic acid moiety serves as a handle for carbon-carbon bond formation, while the hydroxyethylthio tail offers a secondary site for modification, enabling the synthesis of diverse and complex structures. This document provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its reactivity and potential applications.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its inherent properties. Understanding these characteristics is crucial for designing experiments, predicting reactivity, and ensuring proper handling.

Structural Analysis

This compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom, which can accept a pair of electrons.[1] This Lewis acidity is central to their chemical behavior. In aqueous solutions, the trigonal planar boronic acid exists in equilibrium with an anionic, tetrahedral boronate species, a conversion that is highly dependent on the pH of the medium.[1] This equilibrium is critical for its role in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step.[3][4]

The molecule's functionality is enhanced by the 4-((2-hydroxyethyl)thio) substituent. The thioether linkage provides metabolic stability and influences the electronic properties of the phenyl ring, while the terminal primary alcohol (-OH) group presents a nucleophilic site for subsequent derivatization through esterification, etherification, or other alcohol-specific chemistries.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource/Comment
CAS Number 2032409-51-9[5]
Molecular Formula C₈H₁₁BO₃SCalculated
Molecular Weight 198.05 g/mol Calculated
Appearance White to off-white solidTypical for arylboronic acids[6]
Solubility Soluble in methanol, THF, DMSOInferred from similar compounds[6][7]
pKa ~8.5 - 9.5Predicted; aryl boronic acids typically have pKa values in this range[1]
Predicted Spectroscopic Signatures

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like phenylboronic acid.[8]

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-S-CH₂-): A triplet around 3.1 ppm.

    • Methylene Protons (-CH₂-OH): A triplet around 3.7 ppm, deshielded by the adjacent oxygen atom.

    • Hydroxyl and Boronic Acid Protons: Broad singlets that are exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals are expected in the aromatic region (~125-140 ppm). The carbon attached to the boron (ipso-carbon) will be broad and may be difficult to observe.

    • Methylene Carbons: Two signals in the aliphatic region, with the carbon attached to the hydroxyl group appearing further downfield (~60 ppm) than the one attached to the sulfur (~35 ppm).

  • IR Spectroscopy:

    • O-H Stretch: A broad band around 3200-3400 cm⁻¹ for both the alcohol and boronic acid hydroxyls.

    • C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹.

    • B-O Stretch: A strong, characteristic band around 1350 cm⁻¹.

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates a logical and field-proven approach to synthesizing the target compound.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Protection (Optional but Recommended) cluster_2 Step 3: Lithiation & Borylation cluster_3 Step 4: Deprotection & Hydrolysis A 4-Bromothiophenol C 1-(4-Bromophenylthio)ethan-2-ol A->C Base (e.g., NaH) Solvent (e.g., THF) B 2-Bromoethanol B->C D Protected Intermediate C->D Protecting Group (e.g., TBDMSCl) Base (e.g., Imidazole) E Lithium Intermediate D->E 1. n-BuLi, THF, -78 °C F Boronate Ester E->F 2. Triisopropyl borate G This compound F->G 3. Acidic Workup (e.g., HCl) (Deprotects and hydrolyzes ester)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the intermediate 1-(4-Bromophenylthio)ethan-2-ol.

Objective: To synthesize this compound via lithiation-borylation.

Materials:

  • 1-(4-Bromophenylthio)ethan-2-ol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(4-Bromophenylthio)ethan-2-ol (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

    • Causality Check: Anhydrous conditions are absolutely critical. Organolithium reagents like n-BuLi react violently with water. Flame-drying the glassware and using anhydrous solvents prevents quenching of the reagent and ensures the reaction proceeds.

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Causality Check: The low temperature is necessary to prevent side reactions and ensure selective lithium-halogen exchange over deprotonation of the alcohol. If the alcohol is not protected, 2.2 equivalents of n-BuLi would be required, with the first equivalent deprotonating the hydroxyl group.

  • Borylation:

    • While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) to the reaction mixture.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality Check: Triisopropyl borate is used as the boron source. It is a mild electrophile that is readily attacked by the highly nucleophilic aryllithium species. Keeping the temperature low during addition controls the exotherm.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and quench by slowly adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Causality Check: The acidic workup serves two purposes: it protonates the boronate species and hydrolyzes the borate esters to yield the final boronic acid. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Concentrate the organic solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure this compound.

Chemical Reactivity and Handling

Stability and Storage

A significant challenge with many boronic acids is their limited stability.[9] The carbon-boron bond is susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to yield the corresponding phenol and boric acid.[10][11] This degradation pathway can be problematic in both storage and in biological applications.

  • Recommendation: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize oxidative decomposition.[6][7] Avoid prolonged exposure to air and moisture.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new C-C bond between the boronic acid and an organohalide or triflate.[2]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition RedElim R¹-R² Pd0->RedElim Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product RedElim->Product center_node Catalytic Cycle RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.

  • Activation & Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate anion ([R²-B(OH)₃]⁻). This species then transfers its organic group (R²) to the palladium center, displacing the halide.[3][4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent mixture: Toluene and Water (e.g., 4:1 ratio)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the this compound, 4-bromoanisole, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Causality Check: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst. The base, K₂CO₃, is essential for activating the boronic acid to facilitate the transmetalation step.

  • Degassing:

    • Add the toluene/water solvent mixture.

    • Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality Check: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalyst longevity and high reaction yield.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Research and Development

The unique structure of this compound makes it a powerful tool for creating novel molecules.

  • Medicinal Chemistry: Boronic acids are recognized as important pharmacophores. The boron atom can form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites, a strategy famously used in the proteasome inhibitor drug Bortezomib.[1][11] This compound allows for the installation of a boronic acid warhead onto a larger scaffold. The hydroxyethylthio tail can be used to improve solubility or as an attachment point for other pharmacophoric elements, enabling the creation of multi-target ligands or PROTACs.[12]

  • Bifunctional Scaffolds: The presence of two distinct reactive sites—the boronic acid and the hydroxyl group—allows for orthogonal chemical strategies. One could first perform a Suzuki coupling at the boronic acid site and then use the hydroxyl group for a subsequent esterification or etherification, building molecular complexity in a controlled, stepwise manner.

  • Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, as they can reversibly bind to diols.[10][12] This molecule could be polymerized or grafted onto surfaces via its hydroxyl group, creating functional materials with sensing capabilities conferred by the boronic acid moiety.

Conclusion

This compound is more than just a simple arylboronic acid. It is a strategically designed bifunctional building block that offers researchers significant synthetic flexibility. Its capacity for reliable C-C bond formation via Suzuki-Miyaura coupling, combined with a secondary site for derivatization, opens avenues for innovation in drug discovery, diagnostics, and advanced materials. Proper understanding of its properties, handling requirements, and reactivity is key to unlocking its full potential in the laboratory.

References

  • 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9] | Chemsigma. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]

  • Pinto, M., Faustino, H., & Soares, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5283. Available at: [Link]

  • Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018739118. Available at: [Link]

  • Zhang, Y., Zhou, W., & Xu, H. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5406. Available at: [Link]

  • Singh, A. K., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 885. Available at: [Link]

  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

  • Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Boron-Containing Pharmacophore - MIT Technology Licensing Office. (n.d.). MIT TLO. Retrieved January 19, 2026, from [Link]

  • Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Princeton University. Retrieved January 19, 2026, from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group widely utilized in Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl thioether side chain, which can be leveraged for further functionalization or to modulate the molecule's physicochemical properties. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering detailed, field-proven protocols and elucidating the chemical principles that underpin these methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

  • Strategy A: Late-Stage Borylation. This approach involves the initial synthesis of a haloaryl precursor containing the desired (2-hydroxyethyl)thio side chain, followed by the introduction of the boronic acid functionality in a subsequent step. This strategy is advantageous when the thioether linkage is robust and compatible with the conditions required for borylation.

  • Strategy B: Thioether Formation on a Boronic Acid-Containing Scaffold. This route commences with a commercially available or readily synthesized phenylboronic acid derivative bearing a suitable leaving group. The (2-hydroxyethyl)thio side chain is then introduced via nucleophilic substitution. This approach is beneficial when the boronic acid moiety is stable under the conditions of the C-S bond formation.

This guide will provide detailed protocols for both synthetic strategies, enabling researchers to select the most appropriate method for their specific needs.

Strategy A: Late-Stage Borylation Protocol

This strategy is executed in two key stages: the synthesis of the aryl bromide intermediate followed by its conversion to the target boronic acid.

Part 1: Synthesis of 2-((4-Bromophenyl)thio)ethan-1-ol

The initial step involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the thioether bond. A common and reliable method is the reaction of 4-bromothiophenol with 2-bromoethanol.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Reagents: While stirring, add 2-bromoethanol (1.1 eq) to the suspension.[1][2]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-((4-bromophenyl)thio)ethan-1-ol as a pure compound.

Reagent/SolventMolar Ratio/VolumePurpose
4-Bromothiophenol1.0 eqStarting material
2-Bromoethanol1.1 eqAlkylating agent
Potassium Carbonate2.0 eqBase to deprotonate the thiol
Acetone/Acetonitrile-Solvent

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that effectively deprotonates the thiophenol to generate the more nucleophilic thiophenolate anion, which is essential for the substitution reaction.

  • Solvent: Acetone and acetonitrile are polar aprotic solvents that are suitable for Sₙ2 reactions. They readily dissolve the organic reactants while being compatible with the inorganic base.

  • Excess Reagent: A slight excess of 2-bromoethanol is used to ensure complete consumption of the starting thiophenol.

Part 2: Borylation of 2-((4-Bromophenyl)thio)ethan-1-ol

The conversion of the aryl bromide to a boronic acid can be achieved through several methods. A widely used and effective method is the palladium-catalyzed Miyaura borylation.[3][4][5]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-((4-bromophenyl)thio)ethan-1-ol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst and Ligand: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent: Add a dry, degassed solvent like 1,4-dioxane or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) or by purification on silica gel.

  • Purification: The crude boronic acid is then purified by recrystallization or column chromatography.

Reagent/SolventMolar Ratio/VolumePurpose
2-((4-Bromophenyl)thio)ethan-1-ol1.0 eqStarting material
Bis(pinacolato)diboron (B₂pin₂)1.1 eqBoron source
Potassium Acetate (KOAc)3.0 eqBase
Pd(dppf)Cl₂0.03 eqPalladium catalyst
1,4-Dioxane or DMF-Solvent

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium-catalyzed reaction is sensitive to oxygen, which can deactivate the catalyst. Therefore, an inert atmosphere is crucial.

  • Palladium Catalyst and Ligand: The dppf ligand is a robust and effective ligand for this type of cross-coupling reaction, promoting the catalytic cycle.

  • Base: Potassium acetate is a weak base that is sufficient to facilitate the transmetalation step in the catalytic cycle.

  • Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. The resulting pinacol ester is generally more stable and easier to purify than the free boronic acid.

Strategy B: Thioether Formation on a Boronic Acid Scaffold

This alternative strategy involves the direct S-arylation of 2-mercaptoethanol with a suitable 4-halophenylboronic acid derivative, most commonly 4-bromophenylboronic acid. The Chan-Lam coupling, a copper-catalyzed reaction, is well-suited for this transformation.[6]

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve 4-bromophenylboronic acid (1.0 eq) and 2-mercaptoethanol (1.2 eq) in a suitable solvent such as ethanol or methanol.[7][8][9]

  • Catalyst and Ligand: Add a copper catalyst, such as copper(II) sulfate (CuSO₄, 0.1 eq), and a ligand like 1,10-phenanthroline (0.1 eq).

  • Base: Add a base, for example, an aqueous solution of tetrabutylammonium hydroxide (nBu₄NOH).[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air or oxygen atmosphere for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
4-Bromophenylboronic Acid1.0 eqStarting material
2-Mercaptoethanol1.2 eqNucleophile
Copper(II) Sulfate (CuSO₄)0.1 eqCatalyst
1,10-Phenanthroline0.1 eqLigand
nBu₄NOH-Base
Ethanol/Methanol-Solvent

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper salts are effective catalysts for forming C-S bonds in Chan-Lam couplings.

  • Ligand: 1,10-Phenanthroline can accelerate the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.

  • Base: The base is required to deprotonate the thiol and to facilitate the transmetalation step.

  • Oxidant: Oxygen from the air serves as the terminal oxidant in the catalytic cycle, regenerating the active Cu(II) species.

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_A Strategy A: Late-Stage Borylation cluster_B Strategy B: Chan-Lam Coupling A1 4-Bromothiophenol + 2-Bromoethanol A2 2-((4-Bromophenyl)thio)ethan-1-ol A1->A2 K₂CO₃, Acetone A3 Miyaura Borylation A2->A3 B₂pin₂, Pd(dppf)Cl₂, KOAc A4 This compound A3->A4 B1 4-Bromophenylboronic Acid + 2-Mercaptoethanol B2 This compound B1->B2 CuSO₄, 1,10-Phenanthroline, Base, O₂

Caption: Comparative workflows for the synthesis of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd0 Pd(0)L₂ ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdOAc ArPd(II)(OAc)L₂ ArPdBr->ArPdOAc Anion Exchange ArPdBO ArPd(II)(Bpin)L₂ ArPdOAc->ArPdBO Transmetalation ArPdBO->Pd0 Reductive Elimination ArBpin Ar-Bpin ArPdBO->ArBpin ArBr Ar-Br ArBr->ArPdBr B2pin2 B₂pin₂ B2pin2->ArPdBO KOAc KOAc KOAc->ArPdOAc

Caption: Simplified catalytic cycle for the Miyaura borylation.

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by an anion exchange with the acetate base, and then transmetalation with the diboron reagent. The final step is reductive elimination, which yields the desired aryl boronate ester and regenerates the active Pd(0) catalyst.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Coupling CuII Cu(II) CuII_SR Cu(II)-SR CuII->CuII_SR Ligand Exchange CuII_Ar Cu(II)-Ar CuII_SR->CuII_Ar Transmetalation ArSR Ar-SR CuII_Ar->ArSR Reductive Elimination ArSR->CuII Oxidation RSH R-SH RSH->CuII_SR ArBOH2 Ar-B(OH)₂ ArBOH2->CuII_Ar Base Base Base->CuII_SR O2 O₂ O2->CuII

Sources

A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a bifunctional organoboron compound of increasing importance in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive boronic acid moiety, a flexible thioether linkage, and a terminal hydroxyl group, offers a versatile platform for chemical modification and targeted molecular design. This guide provides an in-depth analysis of its structural features, a detailed protocol for its synthesis and characterization, and a discussion of its critical applications, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in the design of reversible covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

The Strategic Value of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity.[1] Their most prominent role is as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[2][3][4] Beyond synthesis, the boronic acid group itself is a unique pharmacophore. As a Lewis acid, it can engage in reversible covalent interactions with biological nucleophiles like serine or threonine residues in enzyme active sites, a property that has been successfully exploited in approved drugs such as the proteasome inhibitor bortezomib.[1][5][6]

This compound distinguishes itself by integrating three key functional groups into a single, stable molecule:

  • The Phenylboronic Acid: The core reactive unit for cross-coupling and covalent targeting.

  • The Thioether Linkage: Provides metabolic stability and a flexible spacer.

  • The Terminal Hydroxyl Group: Offers a secondary point for conjugation, improving solubility or enabling attachment to other molecules or surfaces.

This trifecta of functionality makes it a highly valuable building block for creating complex molecular architectures and targeted therapeutic agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective application in experimental design.

Chemical Identity and Structural Features

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. The boronic acid group [-B(OH)₂] is at one end, and the (2-hydroxyethyl)thio group [-S-CH₂CH₂-OH] is at the other. The electron-donating nature of the thioether can influence the reactivity of the boronic acid in cross-coupling reactions. The terminal hydroxyl group provides a handle for further derivatization or for modulating aqueous solubility.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for planning reactions, developing analytical methods, and formulating delivery systems.

PropertyValueSource
CAS Number 2032409-51-9
Molecular Formula C₈H₁₁BO₃SN/A
Molecular Weight 198.05 g/mol N/A
Appearance Off-white to beige powder[7]
pKa ~8.4 - 9.0 (Estimated)[1]
Solubility Soluble in methanol, DMSO, THF[7]

Synthesis and Purification Strategy

The most direct and efficient synthesis of this compound involves the nucleophilic substitution of a suitable halo-alcohol with 4-mercaptophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the generally high yields of S-alkylation reactions.

Rationale Behind Experimental Choices
  • Starting Material: 4-Mercaptophenylboronic acid is selected as the ideal precursor. The thiol group (-SH) is a potent nucleophile, and the boronic acid moiety is stable under the basic conditions required for the reaction.

  • Alkylation Agent: 2-Iodoethanol is a common choice, as iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction.[8] 2-Bromoethanol can also be used, though the reaction may require slightly more forcing conditions.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to deprotonate the thiol, forming the highly reactive thiolate anion without competing in the substitution reaction.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for dissolving the reagents and facilitating the Sₙ2 mechanism.[8]

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-mercaptophenylboronic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Alkylation: Add 2-iodoethanol (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC-MS. The reaction can be gently heated (40-50 °C) to accelerate completion.[8]

  • Workup:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and unreacted 2-iodoethanol.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 4-mercaptophenylboronic acid, K₂CO₃, and THF alkylation 2. Add 2-Iodoethanol reagents->alkylation Inert Atmosphere stir 3. Stir at RT for 12-24h alkylation->stir filter 4. Filter & Concentrate stir->filter Monitor by TLC/HPLC extract 5. Aqueous Extraction filter->extract purify 6. Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic and Chromatographic Methods
  • ¹H NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic proton signals: aromatic protons in the 7-8 ppm region, the methylene groups of the hydroxyethyl chain (as triplets) in the 3-4 ppm range, and the exchangeable hydroxyl and boronic acid protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing a crucial check of its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).[9]

Characterization Workflow Diagram

G cluster_analysis Analytical Workflow cluster_results Validation start Purified Solid nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc struct_confirm Structure Confirmed nmr->struct_confirm mw_confirm Molecular Weight Confirmed ms->mw_confirm purity_confirm Purity >95% Confirmed hplc->purity_confirm final QC Passed struct_confirm->final mw_confirm->final purity_confirm->final

Caption: Logical flow for the analytical validation of the synthesized compound.

Applications in Research and Drug Development

The true value of this compound lies in its versatile applications, which stem directly from its distinct functional groups.

Core Building Block in Suzuki-Miyaura Coupling

This molecule is an excellent substrate for Suzuki-Miyaura reactions, enabling the facile introduction of the (4-((2-hydroxyethyl)thio)phenyl) moiety into a larger molecular scaffold.[2][3][10] This is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The reaction's tolerance for the thioether and hydroxyl groups makes it a highly efficient and modular synthetic tool.

Scaffolding for Reversible Covalent Inhibitors

The boronic acid functional group is a "warhead" capable of forming a reversible covalent bond with nucleophilic amino acid residues (e.g., serine, threonine) in an enzyme's active site.[5][11] This mode of inhibition offers a compelling balance between the high potency and long duration of action of covalent drugs and the reduced risk of off-target toxicity compared to irreversible inhibitors.[12][13] The thioether and hydroxyl groups can be used to build out the "guidance system" of the inhibitor, providing additional non-covalent interactions that confer selectivity and affinity for the target protein.[14]

Platform for Biosensors and Materials Science

The diol of the boronic acid can reversibly bind to saccharides, a property that can be exploited in the development of glucose sensors.[15] Furthermore, the terminal hydroxyl group allows the molecule to be grafted onto surfaces or incorporated into polymer networks, creating functionalized materials with unique stimuli-responsive properties.[16]

Functional Group to Application Logic Diagram

G mol This compound Boronic Acid Thioether Linker Hydroxyl Group app1 Suzuki-Miyaura Cross-Coupling mol:f0->app1 Nucleophilic Partner app2 Reversible Covalent Inhibition mol:f0->app2 Electrophilic 'Warhead' mol:f1->app2 Provides Spacer/Modulates Properties app3 Biosensor Development mol:f0->app3 Diol for Saccharide Binding app4 Material Surface Functionalization mol:f2->app4 Conjugation Handle

Caption: Relationship between the molecule's functional groups and its key applications.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure, accessible synthesis, and multifunctional nature make it an exceptionally valuable asset for professionals in drug discovery, medicinal chemistry, and materials science. By providing reliable platforms for C-C bond formation, targeted covalent inhibition, and functional material design, this compound is poised to continue facilitating innovation across the scientific landscape.

References

  • van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8).
  • van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Unknown Author. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Unknown Author. (n.d.). Suzuki‐Miyaura coupling reaction between phenylboronic acid and 4‐bromonitrobenzene. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]

  • Unknown Author. (2023). An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health. Available at: [Link]

  • Chemsigma. (n.d.). 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9]. Available at: [Link]

  • Gomes, P., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

  • Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]

  • Unknown Author. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. National Institutes of Health. Available at: [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22). ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]

  • CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

  • Unknown Author. (n.d.). Supporting Information - Theranostics. Available at: [Link]

  • PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Available at: [Link]

  • Unknown Author. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a multifunctional building block with significant potential in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, outline robust synthetic and purification strategies, and delve into its key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and as a pharmacophore in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile molecule.

Introduction: Unveiling a Multifunctional Reagent

This compound, identified by its CAS Number 2032409-51-9 , is a member of the increasingly vital class of organoboron compounds. Boronic acids and their derivatives have become indispensable tools in modern chemistry, largely due to their stability, low toxicity, and versatile reactivity.[1] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of reagents like this on the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

The structure of this compound is noteworthy for its trifunctional nature:

  • The Arylboronic Acid Moiety: This is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4]

  • The Thioether Linkage: The sulfur atom introduces a nucleophilic center and a potential coordination site for metals. It also influences the electronic properties of the phenyl ring.

  • The Terminal Hydroxyl Group: This provides a reactive handle for subsequent functionalization, such as esterification or etherification, allowing for the straightforward generation of derivatives or attachment to polymer scaffolds.

This unique combination of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Characterization

While specific experimental data for this exact compound is not widely published, we can infer its properties based on related structures like 4-(methylthio)phenylboronic acid and general knowledge of arylboronic acids.[5]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Justification
CAS Number 2032409-51-9
Molecular Formula C₈H₁₁BO₃SCalculated
Molecular Weight 198.05 g/mol Calculated
Appearance White to off-white solidTypical for arylboronic acids.[5]
Solubility Soluble in methanol, THF, DMSO; sparingly soluble in water.General solubility for polar organic compounds.
Stability Prone to dehydration to form boroxine anhydride. Sensitive to strong oxidants.A known characteristic of boronic acids.[6]
Structural Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • ¹H NMR Spectroscopy: Expected signals would include two doublets in the aromatic region (approx. 7.2-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring. Two triplets corresponding to the methylene protons of the hydroxyethylthio group (-S-CH₂-CH₂-OH) would appear around 3.0-4.0 ppm. A broad singlet for the boronic acid protons (-B(OH)₂) and a triplet for the hydroxyl proton (-OH) would also be present, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: Aromatic carbons would resonate between 120-145 ppm, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation. The two methylene carbons would appear in the aliphatic region.

  • ¹¹B NMR Spectroscopy: A single, broad peak between 19 and 30 ppm is characteristic of a trigonal planar boronic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band around 3200-3600 cm⁻¹ and a strong B-O stretching band around 1350 cm⁻¹ would be key diagnostic peaks.

Stability and Handling Considerations

A critical aspect of working with boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium is often observed in the solid state and in non-aqueous solutions. While this does not typically impede reactivity in cross-coupling reactions, it can complicate characterization.

Furthermore, the carbon-boron bond is susceptible to oxidative cleavage, particularly in biological contexts where reactive oxygen species are present.[6] This instability has historically limited the use of boronic acids as drugs, although recent strategies have been developed to enhance their stability.[6]

Synthesis and Purification

Proposed Synthetic Workflow

A plausible and efficient synthesis starts from commercially available 4-bromophenylboronic acid and 2-mercaptoethanol. This strategy leverages a copper-catalyzed C-S cross-coupling reaction.

G cluster_0 Synthesis of this compound A 4-Bromophenylboronic acid C Copper(I) Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B 2-Mercaptoethanol B->C D This compound C->D C-S Cross-Coupling G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM + [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Sources

An In-depth Technical Guide to the Stability and Storage of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and optimal storage conditions for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a versatile reagent in drug discovery and organic synthesis. Understanding the chemical liabilities and proper handling of this compound is paramount for ensuring its integrity and obtaining reliable experimental results. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Molecule of Interest

This compound belongs to the extensive family of boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structure, featuring a hydrophilic hydroxyethyl thioether moiety, makes it a valuable building block for synthesizing compounds with potential biological activity. However, this functionalization also introduces specific stability considerations that must be carefully managed.

Chemical Stability Profile

The stability of this compound is influenced by several factors inherent to its structure and the external environment. The primary degradation pathways include oxidation of the boronic acid group and the thioether linkage, as well as the potential for trimerization into the corresponding boroxine.

Oxidative Degradation of the Boronic Acid Moiety

A significant concern for many boronic acids is their susceptibility to oxidation, particularly in biological contexts or upon exposure to reactive oxygen species (ROS).[2][3] At physiological pH, phenylboronic acids can be oxidized at rates comparable to thiols.[4] The oxidation of the boronic acid group typically leads to the formation of the corresponding phenol and boric acid, a process known as deboronation.[3]

Oxidation of the Thioether Linkage

The thioether group in the molecule presents another potential site for oxidation. While thioethers are generally more stable to air oxidation than thiols, they can be oxidized to the corresponding sulfoxide and subsequently to the sulfone in the presence of stronger oxidizing agents such as hydrogen peroxide or peroxy acids.[5][6][7] This oxidation can significantly alter the physicochemical properties and biological activity of the molecule.

Trimerization to Boroxines

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[8] This is a reversible equilibrium, and the presence of water can shift the equilibrium back towards the monomeric boronic acid. However, the formation of boroxines can complicate characterization and quantification.

Intramolecular Stabilization: The Role of the Hydroxyethyl Group

A key feature of this compound is the presence of the 2-hydroxyethyl group. This group can undergo an intramolecular condensation with the boronic acid moiety to form a more stable six-membered benzoxaborinine-like ring structure. This cyclization can protect the boronic acid from degradation pathways such as oxidation and trimerization. A similar phenomenon is observed with 2-hydroxyethylphenylboronic acid, which forms a water-stable benzoxaborinine.[3]

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photostability (Light Exposure) Start->Photo Control Control Sample (2-8°C, Dark, Inert) Start->Control Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Workflow for forced degradation studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and quantifying its degradation products. [9]However, the analysis of boronic acids by HPLC can be challenging due to their potential for on-column hydrolysis or interaction with the stationary phase. [10] Recommended HPLC Method Parameters:

ParameterRecommendationRationale
Column C18 column with low silanol activity (e.g., Waters XTerra MS C18). [9]Minimizes on-column hydrolysis and interactions with the stationary phase.
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: AcetonitrileProvides good separation and is compatible with mass spectrometry. [11]
Gradient A suitable gradient from low to high organic content.To elute the parent compound and its more polar or non-polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS).UV for quantification and MS for identification of degradation products.
Sample Diluent Acetonitrile or a mixture of acetonitrile and water.Aprotic solvents can help to minimize hydrolysis in the sample vial.

Note: For some boronic acids, especially those prone to hydrolysis, using a high pH mobile phase (e.g., pH 10-12) with a pH-stable column may be necessary to stabilize the compound during analysis. [10]However, this should be carefully evaluated for the specific compound. An alternative approach for selective detection is post-column derivatization with a reagent like alizarin, which forms a fluorescent complex with boronic acids. [12]

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of its inherent chemical properties and external storage conditions. The presence of the hydroxyethyl and thioether functionalities introduces specific degradation pathways, namely intramolecular cyclization and oxidation, in addition to the common boronic acid instabilities like deboronation and boroxine formation. By adhering to the recommended storage and handling protocols and employing robust analytical methods for stability monitoring, researchers can ensure the integrity of this valuable reagent and the reliability of their scientific endeavors.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

  • Chemoselective thioether oxidation : r/Chempros. Reddit. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. American Chemical Society. [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • (PDF) Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. ResearchGate. [Link]

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Computational Insights into Excited State Intramolecular Double Proton Transfer Behavior Associated with Atomic Electronegativity for Bis(2′-benzothiazolyl)hydroquinone. PMC - NIH. [Link]

  • A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. [Link]

  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Sci-Hub. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed. [Link]

  • Borophene: Synthesis, Properties and Experimental H 2 Evolution Potential Applications. MDPI. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Intermolecular B–N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. RSC Publishing. [Link]

  • Glucose-sensitive poly(ether sulfone) composite membranes blended with phenylboronic acid-based amphiphilic block copolymer for self-regulated insulin release. Journal of Materials Chemistry B (RSC Publishing). [Link]

Sources

Spectroscopic Characterization of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a compound of interest in drug development and scientific research. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages data from close structural analogs and fundamental spectroscopic principles to present a robust, predictive analysis. This approach offers researchers and scientists a reliable framework for the identification and characterization of this and similar molecules.

Introduction

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety, a versatile functional group in Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl thioether side chain.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including potential therapeutic agents. Accurate characterization of its molecular structure is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed interpretation to aid in its synthesis and application.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound are the substituted aromatic ring, the boronic acid group, the thioether linkage, and the primary alcohol.

Fragmentation_Pathway M [M]⁺ m/z = 198 M_H2O [M - H₂O]⁺ m/z = 180 M->M_H2O - H₂O M_C2H5O [M - C₂H₅O]⁺ m/z = 153 M->M_C2H5O - C₂H₅O Thiophenol_boronic_acid [C₆H₆BO₂S]⁺ m/z = 153 M->Thiophenol_boronic_acid Cleavage at S-C₂H₄OH

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization techniques for this type of molecule.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of the molecular ion.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structural analogs and fundamental principles, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to acquiring high-quality NMR, IR, and MS data. As with any predictive analysis, it is recommended to confirm these findings with experimental data once the compound is synthesized.

References

  • PubChem. Phenylboronic Acid. National Center for Biotechnology Information. [Link]

  • MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • Theranostics. Supporting Information for "A multifunctional theranostic platform for tumor-targeted and imaging-guided chemo-photothermal therapy". [Link]

Sources

A Technical Guide to the Solubility of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a crucial parameter for its application in research, drug discovery, and pharmaceutical development. Understanding the solubility of this compound in various solvents is paramount for designing robust synthetic routes, purification strategies, and formulations. This document outlines the theoretical considerations governing the solubility of arylboronic acids, presents a detailed experimental protocol for solubility determination, and provides an expected solubility profile based on the structural features of the target molecule and data from analogous compounds.

Introduction: The Significance of Boronic Acids and Their Solubility

Boronic acids are a versatile class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] Their ability to act as Lewis acids and form reversible covalent complexes with diols has made them indispensable in various fields, including organic synthesis (most notably in the Suzuki-Miyaura cross-coupling reaction), sensor development, and medicinal chemistry.[1] The compound this compound, with its unique combination of a boronic acid moiety, a thioether linkage, and a hydroxyethyl group, presents a distinct solubility profile that warrants careful investigation.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility in different solvent systems is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Science: Developing suitable dosage forms with optimal drug loading and release characteristics.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

A key challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric anhydride can significantly impact solubility, as the two forms often exhibit different physicochemical properties.[4][5]

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C8H11BO3SInferred from name
Molecular Weight 198.05 g/mol Inferred from formula
Appearance Typically a white to off-white solidGeneral knowledge of boronic acids
Key Structural Features Phenylboronic acid, Thioether, Primary alcoholInferred from name

The presence of the polar hydroxyethyl group is expected to enhance the aqueous solubility of this compound compared to unsubstituted phenylboronic acid. The thioether linkage may also contribute to its solubility in moderately polar organic solvents.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Water, Methanol, EthanolModerate to HighThe boronic acid and hydroxyethyl groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.[6]
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can effectively solvate the polar functional groups of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneModerate to HighEthers are generally good solvents for boronic acids.[4][7]
Halogenated Solvents Dichloromethane (DCM), ChloroformLow to ModerateThe overall polarity of the molecule suggests some solubility in these solvents.
Aromatic Hydrocarbons Toluene, BenzeneLowThe polar functional groups limit solubility in nonpolar aromatic solvents.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowThe molecule is too polar to be significantly soluble in nonpolar aliphatic solvents.[4][7]

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a systematic experimental approach is required. The following protocol outlines a dynamic method for determining the equilibrium solubility of this compound in various solvents at different temperatures.[2]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Jacketed glass reaction vessel with a magnetic stirrer and temperature probe

  • Thermostatic circulating bath

  • Analytical balance (± 0.1 mg)

  • Turbidity sensor or a light source and detector

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Accurately weigh solute and solvent prep2 Prepare a slurry of known composition prep1->prep2 meas1 Heat the slurry at a controlled rate in a jacketed vessel prep2->meas1 meas2 Continuously monitor turbidity meas1->meas2 meas3 Record the temperature at which the solution becomes clear (equilibrium) meas2->meas3 ana1 Repeat the measurement for different compositions meas3->ana1 ana2 Construct a solubility curve (solubility vs. temperature) ana1->ana2

Caption: Workflow for dynamic solubility determination.

Step-by-Step Procedure
  • Preparation of the Sample:

    • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a slurry of known composition.

  • Equilibration and Measurement:

    • Place the vessel in the thermostatic bath and begin stirring at a constant rate.

    • Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/min).

    • Continuously monitor the turbidity of the mixture. The point at which the last solid particles dissolve and the solution becomes clear is the equilibrium temperature for that specific concentration.

  • Data Collection:

    • Repeat the process with different known compositions of the solute and solvent to obtain a series of equilibrium temperature and concentration data points.

  • Construction of the Solubility Curve:

    • Plot the mole fraction or concentration of the solute against the corresponding equilibrium temperature to generate the solubility curve for that solvent.

  • Isothermal Solubility (Optional but Recommended):

    • Prepare a saturated solution by adding an excess of the boronic acid to the solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with a suitable solvent and analyze the concentration using a validated HPLC method.

Factors Influencing Solubility and Mitigation Strategies

Several factors can affect the solubility of this compound:

  • pH: In aqueous solutions, the solubility of boronic acids is pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate form. The pKa of the boronic acid will dictate the pH range of optimal solubility.

  • Temperature: Generally, solubility increases with temperature, although there can be exceptions.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities.

  • Formation of Boroxines: As previously mentioned, the formation of the less soluble trimeric boroxine can reduce the apparent solubility of the boronic acid.[4][5]

Mitigation Strategies:

  • pH Adjustment: For aqueous formulations, adjusting the pH to favor the more soluble boronate form can be beneficial.

  • Co-solvents: The use of a mixture of solvents can enhance solubility.

  • Complexation: Boronic acids can form complexes with diols, such as mannitol, which can increase their aqueous solubility.[8]

Handling and Storage Considerations

Due to their sensitivity, proper handling and storage of boronic acids are crucial to maintain their integrity and ensure reproducible solubility data.[3][9]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated) to minimize degradation.[9]

  • Handling: Avoid exposure to moisture and air to prevent boroxine formation and potential oxidation.[3][9] Handle the compound in a well-ventilated area or a fume hood.

The following decision workflow can guide the handling of boronic acids:

G start Start: Handling Boronic Acid check_stability Is the boronic acid known to be unstable? start->check_stability stable Handle under standard laboratory conditions check_stability->stable No unstable Take extra precautions check_stability->unstable Yes end End stable->end precautions Store under inert gas Use fresh material Minimize exposure to air and moisture unstable->precautions precautions->end

Caption: Decision workflow for handling boronic acids.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical data necessary for the successful application of this compound in their respective fields. A thorough characterization of its solubility profile will undoubtedly facilitate its journey from the laboratory to potential therapeutic applications.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536–3544. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

  • Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4493–4500. Available at: [Link]

  • Anderson, D. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058–1065. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 115(38), 9447-9452. Available at: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

Sources

A Technical Guide to the Synthetic Potential of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Multivalent Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a versatile trifunctional chemical entity poised for extensive derivatization in the pursuit of novel therapeutic agents. Its unique architecture, combining a reactive boronic acid, a modifiable thioether linkage, and a primary hydroxyl group, offers a rich landscape for synthetic exploration. This guide provides an in-depth analysis of the strategic derivatization of this core scaffold, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the independent and potentially synergistic reactivity of each functional moiety, offering researchers and drug development professionals a comprehensive roadmap for leveraging this compound in the synthesis of diverse chemical libraries.

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. The ideal scaffold should not only possess inherent biological relevance but also offer multiple avenues for synthetic modification to enable the exploration of structure-activity relationships (SAR). This compound emerges as a compelling candidate, integrating three distinct and highly valuable functional groups:

  • The Phenylboronic Acid Moiety: A cornerstone of modern synthetic chemistry, the boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] It also participates in Chan-Lam couplings to form carbon-heteroatom bonds and can reversibly form esters with diols, a property exploited in sensing and as a protecting group strategy.[4][5][6]

  • The Thioether Linkage: The thioether group is a common feature in numerous pharmaceuticals and offers a site for modification, primarily through oxidation to the corresponding sulfoxide or sulfone.[7][8][9] These oxidized derivatives often exhibit altered physicochemical properties, such as polarity and hydrogen bonding capacity, which can be crucial for modulating biological activity and pharmacokinetic profiles.

  • The 2-Hydroxyethyl Group: The primary alcohol of the 2-hydroxyethyl side chain provides a readily accessible handle for a variety of functionalization reactions. These include esterification with a wide range of carboxylic acids, and etherification via reactions like the Williamson ether synthesis.[8][10][11]

This guide will systematically dissect the synthetic potential of each of these functional groups, providing both the theoretical underpinnings and practical, step-by-step protocols for their derivatization.

Strategic Derivatization Pathways

The synthetic utility of this compound lies in the ability to selectively or sequentially modify its three key functional groups. The following sections detail the primary avenues for derivatization.

Modifications at the Boronic Acid Moiety

The boronic acid group is arguably the most versatile handle on the scaffold, offering numerous possibilities for introducing molecular diversity.

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in many biologically active molecules.[1][2][3] This palladium-catalyzed reaction couples the phenylboronic acid with an aryl or vinyl halide (or triflate), forming a new carbon-carbon bond.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or vinyl halide/triflate (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Palladium Catalysts and Bases for Suzuki-Miyaura Coupling

CatalystBaseSolventTypical Temperature (°C)
Pd(PPh₃)₄Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/Water80-110
PdCl₂(dppf)K₃PO₄, K₂CO₃Dioxane, DMF80-120
Pd(OAc)₂ with a phosphine ligandCsF, K₃PO₄THF, DMFRoom Temperature to 100

The Chan-Lam coupling provides a valuable method for the formation of C-N, C-O, and C-S bonds, reacting the boronic acid with amines, alcohols, or thiols.[5][6][12] This copper-catalyzed reaction is often performed under mild conditions, even open to the air.[6]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

  • In a reaction flask, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a copper catalyst such as Cu(OAc)₂ (1.0 equiv.), and a base like pyridine or triethylamine (2.0 equiv.).

  • Add a solvent such as dichloromethane (DCM) or methanol.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form cyclic boronic esters.[4][13] This reaction can be used to protect the boronic acid moiety during reactions at other parts of the molecule. The resulting boronate esters are generally more stable and less polar than the free boronic acid.[4]

Experimental Protocol: Formation of a Pinacol Boronate Ester

  • Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

  • Add a dehydrating agent such as anhydrous MgSO₄ or utilize a Dean-Stark apparatus to remove water azeotropically.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or NMR).

  • Filter off the dehydrating agent (if used) and remove the solvent under reduced pressure. The resulting pinacol boronate ester can often be used without further purification.

Transformations of the Thioether Linkage

The thioether sulfur atom can be selectively oxidized to afford sulfoxides and sulfones, which are important functional groups in their own right.

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone can be achieved using various oxidizing agents. Careful control of stoichiometry and reaction conditions is crucial for selective oxidation to the sulfoxide.[7][9]

Experimental Protocol: Selective Oxidation to the Sulfoxide

  • Dissolve this compound or a protected derivative in a suitable solvent like methanol or dichloromethane at 0 °C.

  • Slowly add one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon consumption of the starting material, quench the reaction with a reducing agent like sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Protocol: Oxidation to the Sulfone

  • Dissolve the starting thioether in a suitable solvent (e.g., acetic acid or a mixture of acetonitrile and water).

  • Add an excess (typically 2.2-3.0 equivalents) of an oxidizing agent such as hydrogen peroxide or Oxone®. A catalyst like sodium tungstate can be added for H₂O₂ oxidations.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • After completion, cool the reaction and quench any excess oxidant.

  • Work up the reaction as described for the sulfoxide synthesis, followed by purification.

Table 2: Common Oxidizing Agents for Thioether Oxidation

Oxidizing AgentProduct (with controlled stoichiometry)Product (with excess oxidant)
m-CPBASulfoxideSulfone
Sodium PeriodateSulfoxideSulfone (harsher conditions)
Hydrogen Peroxide (with catalyst)SulfoxideSulfone
Oxone®SulfoxideSulfone
Functionalization of the 2-Hydroxyethyl Group

The primary alcohol of the 2-hydroxyethyl side chain is a versatile point for derivatization through esterification and etherification.

The hydroxyl group can be readily esterified with a wide variety of carboxylic acids using standard methods such as Fischer esterification or by using coupling agents.[10][14][15][16]

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine the this compound derivative (1.0 equiv.) with an excess of the desired carboxylic acid (or use it as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).[10][16]

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.[10]

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and dilute with an organic solvent.

  • Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the ester product by column chromatography.

The Williamson ether synthesis is a classic method for forming ethers by reacting an alkoxide with an alkyl halide.[8][11][17][18] This allows for the introduction of a variety of alkyl or aryl groups onto the hydroxyl oxygen.

Experimental Protocol: Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 equiv.) in a dry, aprotic solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the desired alkyl halide (1.2 equiv.) and continue stirring at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the ether product by column chromatography.

Chemoselectivity and Protecting Group Strategies

Given the trifunctional nature of the core molecule, chemoselectivity is a key consideration. The relative reactivity of the functional groups will dictate the reaction outcome. For instance, the boronic acid is susceptible to degradation under strongly oxidizing or basic conditions. Therefore, it may be necessary to protect the boronic acid as a boronate ester (e.g., with pinacol) before performing reactions such as the Williamson ether synthesis which requires a strong base.

Conversely, the hydroxyl and thioether groups are generally stable under the conditions of the Suzuki-Miyaura and Chan-Lam couplings. The choice of reaction sequence and the implementation of protecting groups will be crucial for achieving the desired derivatization pattern.

Visualization of Synthetic Pathways

The following diagrams illustrate the key derivatization pathways for this compound.

Derivatization_Pathways cluster_boronic_acid Boronic Acid Modifications cluster_thioether Thioether Modifications cluster_hydroxyl Hydroxyl Modifications Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Halide, Pd catalyst, Base) Core->Suzuki ChanLam Chan-Lam Coupling (Amine/Alcohol, Cu catalyst) Core->ChanLam BoronicEster Boronic Ester Formation (Diol, Dehydrating Agent) Core->BoronicEster Sulfoxide Oxidation to Sulfoxide (1 eq. Oxidant) Core->Sulfoxide Ester Esterification (Carboxylic Acid, Acid Catalyst) Core->Ester Ether Williamson Ether Synthesis (Alkyl Halide, Base) Core->Ether Sulfone Oxidation to Sulfone (>2 eq. Oxidant) Sulfoxide->Sulfone Further Oxidation

Figure 1: Key derivatization pathways for the core scaffold.

Experimental_Workflow start Start with Core Scaffold protect Protecting Group Strategy (Optional) e.g., Boronic Ester Formation start->protect Chemoselectivity Considerations reaction Perform Derivatization Reaction (e.g., Suzuki Coupling, Oxidation, Esterification) start->reaction protect->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Derivative characterization->end

Figure 2: A generalized experimental workflow for derivatization.

Conclusion

This compound represents a highly valuable and synthetically tractable scaffold for the generation of diverse chemical libraries in the context of drug discovery. The strategic and selective manipulation of its boronic acid, thioether, and hydroxyl functionalities, as outlined in this guide, provides a clear and actionable framework for medicinal chemists. The protocols and principles discussed herein are intended to serve as a foundation for the innovative design and synthesis of novel derivatives with the potential for significant biological activity.

References

  • Experimental Procedure for Esterification. (2018). Writing in Biology. [Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. [Link]

  • 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. (2018). Organic Letters. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Williamson ether synthesis. (n.d.). Chemistry Steps. [Link]

  • Chan–Lam coupling. (n.d.). Wikipedia. [Link]

  • Synthesis of N-arylated amide 110 through Chan–Lam coupling. (n.d.). ResearchGate. [Link]

  • Making esters from alcohols and acids. (n.d.). RSC Education. [Link]

  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2018). Journal of Chemical Education. [Link]

  • Making Esters From Alcohols. (2023). Chemistry LibreTexts. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Educación Química. [Link]

  • Chan-Lam Coupling. (2022). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Phenyl boronic acid complexes of diols and hydroxyacids. (2007). ResearchGate. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2011). Wiley-VCH. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2015). Organic Letters. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. (2020). ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules. [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube. [Link]

  • 20.3: Chemoselective Reactions. (2020). Chemistry LibreTexts. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. (2012). Journal of the Royal Society Interface. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2014). Molecules. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2022). ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Identity of the Boronic Acid Functional Group

Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂.[1][2] Structurally, they are characterized by a boron atom linked to an alkyl or aryl group and two hydroxyl groups. This arrangement confers a trigonal planar geometry with an sp²-hybridized boron atom, which possesses a vacant p-orbital.[3] This electron deficiency is the defining feature of boronic acids, making them potent Lewis acids and establishing their unique reactivity.[1][2][4][5][6] This Lewis acidity allows them to readily and reversibly form covalent bonds with Lewis bases like diols, a property that is fundamental to their application in sensors and bioconjugation.[1][2][7]

Despite their utility, the inherent reactivity of boronic acids also presents stability challenges. They are susceptible to dehydration, forming cyclic trimers known as boroxines, and can undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] Understanding these properties is crucial for their effective application in synthesis and drug design.

Chapter 1: The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][10][11] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[10][11][12]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding each step is key to optimizing reaction conditions and troubleshooting outcomes.

  • Oxidative Addition : The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-halide bond of an organic halide (R¹-X), forming a Pd(II) complex.[10][13]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process is not spontaneous; the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻, which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[14][15][16]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[13][14]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination label_oa R¹-X label_tm R²B(OH)₂ + Base label_re

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • The Role of the Base : The base is not merely a spectator. Its primary role is to activate the boronic acid by converting it into the more reactive boronate anion.[14][15][16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rates and yields. Stronger bases are often required for less reactive boronic acids, but can promote side reactions like protodeboronation if not chosen carefully. The pKa of the boronic acid is a key factor; boronic acids with lower pKa values are more acidic and may require a weaker base for activation.[16]

  • Ligand Selection : Phosphine ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium catalyst and modulating its reactivity.[14] Bulky, electron-rich ligands generally accelerate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[12][14]

  • Solvent and Water : The reaction is often performed in a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[10] Water is not just a solvent; it plays a role in dissolving the base and facilitating the formation of the active boronate species.

Field-Proven Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid.

  • Setup : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

ParameterTypical Value/ReagentRationale / Field Insight
Aryl Halide Ar-Br, Ar-IMore reactive than Ar-Cl. Iodides are most reactive but more expensive.
Boronic Acid Ar-B(OH)₂1.2-1.5 equivalents are used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂1-5 mol% loading is typical. Higher loadings can lead to side reactions.
Base K₂CO₃, K₃PO₄, CsFChoice depends on substrate reactivity and base-labile functional groups.[15]
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is common to dissolve both organic and inorganic reagents.
Temperature 80-110 °CHeat is usually required to drive the reaction at a reasonable rate.

Chapter 2: Expanding the Toolkit - Chan-Lam and Petasis Reactions

While the Suzuki coupling is paramount, boronic acids are versatile reagents in other important transformations.

Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using boronic acids as the aryl source.[2][17][18] This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the significant advantage that it can often be run under mild conditions, even open to the air.[17][19]

The mechanism is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, where the copper center mediates the coupling of the boronic acid's organic group with a nucleophile such as an amine, alcohol, or thiol.[17][19][20][21]

Diagram: Chan-Lam Coupling Workflow

Chan_Lam_Workflow start Aryl Boronic Acid (Ar-B(OH)₂) conditions Cu(II) Catalyst (e.g., Cu(OAc)₂) Base (e.g., Pyridine) Oxidant (Air, O₂) start->conditions nucleophile Nucleophile (R-XH, X=N,O) nucleophile->conditions product Coupled Product (Ar-X-R) conditions->product C-N or C-O Bond Formation

Caption: A simplified workflow for the Chan-Lam C-N/C-O coupling reaction.

The Petasis Reaction: A Multicomponent Marvel

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and a vinyl- or aryl-boronic acid.[22][23][24][25] This powerful transformation allows for the direct synthesis of highly substituted amines, including valuable α-amino acids, in a single step.[22][23][26] The reaction is praised for its operational simplicity and the ability to generate molecular complexity quickly.[26]

Chapter 3: Boronic Acids in the Biological Arena

The unique chemical properties of boronic acids have made them invaluable tools in medicinal chemistry and chemical biology.

Boronic Acids as Enzyme Inhibitors: The Bortezomib Story

The boronic acid functional group is a key pharmacophore in several FDA-approved drugs, most notably Bortezomib (Velcade®), a first-in-class proteasome inhibitor used to treat multiple myeloma.[27][28] The electrophilic boron atom in Bortezomib forms a reversible, covalent bond with the hydroxyl group of a critical threonine residue in the active site of the 26S proteasome.[29] This interaction blocks the proteasome's chymotrypsin-like activity, leading to an accumulation of regulatory proteins that trigger apoptosis (programmed cell death) in cancer cells.[29][30][31]

Diagram: Bortezomib's Mechanism of Action

Bortezomib_MOA bortezomib Bortezomib R-B(OH)₂ complex Reversible Tetrahedral Complex R-B(OH)₂(O-Thr) bortezomib->complex Reversible Covalent Interaction proteasome Proteasome Active Site Thr-OH proteasome:n->complex inhibition Proteasome Inhibition → Apoptosis complex->inhibition

Caption: Bortezomib inhibits the proteasome via a reversible covalent bond.

Boronic Acids as Saccharide Sensors

The ability of boronic acids to form reversible covalent complexes with diols is the foundation for their use in glucose sensing.[1][32][33] In aqueous solution, a boronic acid exists in equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] When a saccharide like glucose is present, the boronic acid can bind to its cis-diol moieties to form a cyclic boronate ester.[33][34] This binding event shifts the equilibrium, increases the negative charge on the boron center, and can be transduced into a measurable signal, such as a change in fluorescence or color.[32][33][35] This principle is being actively researched for the development of non-invasive, continuous glucose monitors for diabetes management.[32][36]

Chapter 4: Practical Benchtop Considerations

Effective use of boronic acids requires an understanding of their stability and handling requirements.

Stability Challenges
  • Boroxine Formation : In the solid state or in non-aqueous solvents, three boronic acid molecules can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[1][9] This is often a reversible process, and the boronic acid can be regenerated by adding water.

  • Protodeboronation : This is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[8] This side reaction is often promoted by harsh basic or acidic conditions and elevated temperatures, and it represents a common failure mode in cross-coupling reactions.[8] Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[8]

Protection Strategies: The Rise of MIDA Boronates

To overcome the stability issues and expand the synthetic utility of boronic acids, protecting groups are often employed. The most successful and widely used is N-methyliminodiacetic acid (MIDA).[37][38] Reacting a boronic acid with MIDA forms a bicyclic MIDA boronate, which is exceptionally stable.[37][39][40]

Key Advantages of MIDA Boronates:

  • Stability : They are generally stable to air, moisture, and flash column chromatography.[37][41]

  • Compatibility : The boronic acid is protected from a wide range of reaction conditions, allowing for functionalization of other parts of the molecule.[37][38][40]

  • Controlled Deprotection : The boronic acid can be readily released in situ under mild aqueous basic conditions, allowing the MIDA boronate to be used directly in reactions like Suzuki couplings.[39][41] This "slow release" of the reactive boronic acid can also suppress side reactions like protodeboronation.[8][37]

Diagram: MIDA Protection/Deprotection Workflow

MIDA_Workflow boronic_acid1 Reactive Boronic Acid R-B(OH)₂ mida_boronate Stable MIDA Boronate boronic_acid1->mida_boronate Protection (MIDA, Condensation) boronic_acid2 Released Boronic Acid for Reaction mida_boronate->boronic_acid2 Deprotection (aq. Base, e.g., NaOH) synthesis Perform Incompatible Chemistry mida_boronate->synthesis Chemically Robust Intermediate

Caption: Workflow for using MIDA esters to protect and deprotect boronic acids.

Conclusion

The boronic acid functional group is a cornerstone of modern organic and medicinal chemistry. Its unique Lewis acidic character underpins its utility in powerful C-C and C-heteroatom bond-forming reactions, its function as a covalent warhead in enzyme inhibitors, and its role in molecular recognition and sensing. For the researcher, scientist, or drug development professional, a deep understanding of its reactivity, the causality behind experimental choices, and strategies to manage its inherent instabilities is essential for unlocking its full potential in the creation of novel molecules and medicines.

References

  • Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (URL: )
  • Boronic acid - Wikipedia. (URL: [Link])

  • Proteasome Inhibitors: Structure and Function - PMC - NIH. (URL: [Link])

  • Petasis Reaction - Organic Chemistry Portal. (URL: [Link])

  • What is the mechanism of Bortezomib? - Patsnap Synapse. (URL: [Link])

  • Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination | Chemical Reviews - ACS Publications. (URL: [Link])

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Lirias. (URL: [Link])

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. - SciSpace. (URL: [Link])

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - NIH. (URL: [Link])

  • Understanding Boronic Acids: Properties and Synthesis Uses. (URL: [Link])

  • MIDA boronate | Chem-Station Int. Ed. (URL: [Link])

  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models | ACS Omega - ACS Publications. (URL: [Link])

  • The resistance mechanisms of proteasome inhibitor bortezomib - PMC - PubMed Central. (URL: [Link])

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (URL: [Link])

  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. (URL: [Link])

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors - MDPI. (URL: [Link])

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC - NIH. (URL: [Link])

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | ACS Omega. (URL: [Link])

  • Chan–Lam coupling - Grokipedia. (URL: [Link])

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). (URL: [Link])

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - MDPI. (URL: [Link])

  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (URL: [Link])

  • US9908900B2 - Methods for forming protected organoboronic acids - Google P
  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. (URL: [Link])

  • Petasis reaction - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • The Petasis Borono-Mannich Multicomponent Reaction - ResearchGate. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (URL: [Link])

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (URL: [Link])

  • Protodeboronation - Wikipedia. (URL: [Link])

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (URL: [Link])

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a bifunctional molecule poised to be a versatile tool in the field of bioconjugation. Its unique structure, featuring a phenylboronic acid moiety and a hydroxyethyl thioether tail, offers orthogonal handles for the targeted modification of biomolecules. The boronic acid group provides a reversible, covalent interaction with cis-1,2- and -1,3-diols, which are characteristic features of glycoproteins and other glycosylated biomolecules.[1][2][3][4] This interaction is particularly valuable for the site-specific labeling and purification of antibodies, which possess conserved glycosylation sites in their Fc region.[2] The hydroxyethyl thioether group, on the other hand, presents a stable, hydrophilic spacer that can be further functionalized for the attachment of payloads such as fluorescent dyes, drugs, or other reporter molecules.[5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound for their bioconjugation needs.

Core Principles and Applications

The bioconjugation potential of this compound stems from two primary functionalities:

  • Boronic Acid-Diol Interaction: Arylboronic acids form stable, yet reversible, boronate esters with cis-diols present on glycoproteins, particularly on the glycan structures of antibodies.[2][7][8][9] This interaction is pH-dependent, typically favoring complex formation at slightly alkaline conditions (pH > 8) and dissociation at acidic pH.[4][7] This reversibility is advantageous for applications such as affinity chromatography and stimuli-responsive drug delivery systems.[3][7][10][11][12][13]

  • Hydroxyethyl Thioether Moiety: The thioether bond provides a stable and hydrophilic linkage.[14][15] The terminal hydroxyl group can be activated for subsequent conjugation reactions, allowing for the attachment of a wide range of molecules.[5][6] This two-step approach enables a modular strategy for creating complex bioconjugates.

Key Applications Include:

  • Site-Specific Antibody Labeling: Targeting the conserved N-glycans in the Fc region of antibodies for the development of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[2]

  • Glycoprotein Enrichment and Purification: Immobilizing the boronic acid on a solid support to create an affinity matrix for the selective capture of glycoproteins from complex mixtures.[4][7][8][9][16][17]

  • Development of Stimuli-Responsive Bioconjugates: Utilizing the pH-sensitive nature of the boronate ester linkage for controlled release of payloads in specific cellular environments.[3][10][11][12]

  • Fluorescent Labeling of Glycoproteins: Attaching fluorescent dyes to the hydroxyethyl group for the detection and imaging of glycoproteins in cells and tissues.[18]

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody with a Fluorescent Dye

This protocol describes a two-step process for the site-specific labeling of a human IgG antibody with a fluorescent dye using this compound as a linker.

Workflow Overview:

G cluster_0 Step 1: Boronate Ester Formation cluster_1 Step 2: Activation and Dye Conjugation Antibody (IgG) Antibody (IgG) Antibody-Linker Conjugate Antibody-Linker Conjugate Antibody (IgG)->Antibody-Linker Conjugate pH 8.5 Boronic Acid Linker This compound Boronic Acid Linker->Antibody-Linker Conjugate Activated Antibody-Linker Activated Antibody-Linker Antibody-Linker Conjugate->Activated Antibody-Linker Activation (e.g., DSC) Labeled Antibody Labeled Antibody Activated Antibody-Linker->Labeled Antibody pH 7.4 NHS-Ester Dye NHS-Ester Dye NHS-Ester Dye->Labeled Antibody

Workflow for Antibody Labeling.

Materials:

  • Human IgG Antibody (e.g., Trastuzumab)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Borate Buffer (50 mM, pH 8.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Dialysis tubing (10 kDa MWCO)

Step 1: Conjugation of the Boronic Acid Linker to the Antibody

  • Prepare Antibody Solution: Dissolve the IgG antibody in Borate Buffer (pH 8.5) to a final concentration of 5 mg/mL.

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of DMF and then dilute with Borate Buffer (pH 8.5) to a final concentration of 10 mM.

  • Reaction: Add a 100-fold molar excess of the boronic acid linker solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle shaking.

  • Purification: Remove the excess linker by size exclusion chromatography (SEC) using a pre-equilibrated Sephadex G-25 column with PBS (pH 7.4) as the mobile phase. Alternatively, dialyze the reaction mixture against PBS (pH 7.4) overnight at 4°C.

  • Characterization: Confirm the conjugation of the linker to the antibody using MALDI-TOF mass spectrometry. An increase in mass corresponding to the addition of the linker should be observed.

Step 2: Activation of the Hydroxyl Group and Dye Conjugation

  • Prepare Activated Linker: In a separate reaction, the hydroxyl group of this compound can be pre-activated. For activation of the hydroxyl group on the antibody-linker conjugate, dissolve the purified conjugate from Step 1 in anhydrous DMF. Add a 10-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) and stir at room temperature for 1 hour.

  • Prepare Dye Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-fold molar excess of the activated antibody-linker conjugate to the dye solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Purification: Purify the fluorescently labeled antibody by SEC or dialysis as described in Step 1 to remove unreacted dye and activation reagents.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (280 nm) and the dye.

Quantitative Data Summary:

ParameterTypical ValueMethod of Determination
Molar excess of boronic acid linker50-200 fold---
Reaction time for boronate ester formation2-4 hours---
Molar excess of activating agent (DSC)5-10 fold---
Molar excess of NHS-ester dye5-10 fold---
Degree of Labeling (DOL)1.5 - 2.5UV-Vis Spectroscopy
Purity of final conjugate> 95%SDS-PAGE, SEC-HPLC
Protocol 2: Enrichment of Glycoproteins using a Boronic Acid Affinity Resin

This protocol describes the synthesis of a this compound-functionalized agarose resin and its application for the enrichment of glycoproteins from a complex protein mixture.

Workflow Overview:

G cluster_0 Resin Functionalization cluster_1 Glycoprotein Enrichment Agarose Beads Agarose Beads Affinity Resin Affinity Resin Agarose Beads->Affinity Resin Activation & Coupling Linker This compound Linker->Affinity Resin Enriched Glycoproteins Enriched Glycoproteins Affinity Resin->Enriched Glycoproteins Binding (pH 8.5) -> Elution (pH < 6) Protein Mixture Protein Mixture Protein Mixture->Affinity Resin

Workflow for Glycoprotein Enrichment.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound

  • Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking Buffer (0.1 M Tris-HCl, pH 8.0)

  • Wash Buffer (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Binding/Wash Buffer (50 mM HEPES, 0.15 M NaCl, pH 8.5)

  • Elution Buffer (0.1 M Glycine-HCl, pH 2.5 or 100 mM sorbitol in Binding/Wash Buffer)

  • Complex protein sample (e.g., cell lysate, serum)

Step 1: Preparation of the Boronic Acid Affinity Resin

  • Swell and Wash the Resin: Swell the CNBr-activated Sepharose 4B in 1 mM HCl. Wash the resin with coupling buffer.

  • Prepare Linker Solution: Dissolve this compound in the coupling buffer to a final concentration of 10 mg/mL.

  • Coupling Reaction: Mix the washed resin with the linker solution and incubate overnight at 4°C with gentle agitation.

  • Blocking: Wash the resin with coupling buffer and then block any remaining active groups by incubating with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the resin with alternating cycles of wash buffer at pH 4.0 and pH 8.0 to remove non-covalently bound molecules.

  • Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Step 2: Glycoprotein Enrichment

  • Equilibrate the Resin: Pack the affinity resin into a column and equilibrate with 10 column volumes of Binding/Wash Buffer (pH 8.5).

  • Sample Loading: Apply the complex protein sample to the column.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins using one of the following methods:

    • pH Elution: Apply Elution Buffer (pH 2.5) to the column.

    • Competitive Elution: Apply a solution of 100 mM sorbitol in Binding/Wash Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the enrichment of glycoproteins.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The success of each step can be monitored using standard analytical techniques. For instance, in the antibody labeling protocol, MALDI-TOF MS can confirm the initial conjugation of the linker, and UV-Vis spectroscopy provides a quantitative measure of the final degree of labeling. In the glycoprotein enrichment protocol, SDS-PAGE analysis of the flow-through, wash, and elution fractions will clearly demonstrate the specific capture and release of glycoproteins.

References

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. [Link]

  • Key steps towards the oriented immobilization of antibodies using boronic acids. Royal Society of Chemistry. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]

  • Boronic acids as ligands for affinity chromatography. PubMed. [Link]

  • Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. PubMed. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Request PDF. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. [Link]

  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA. [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Spherotech, Inc.[Link]

  • The development of the boronate affinity chromatography and Biotime's success. Biotime. [Link]

  • Formation of thioether-linked conjugates of peptides and oligonucleotides. ResearchGate. [Link]

  • Iminoboronate-based stimuli-responsive biomaterials. ResearchGate. [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. NIH. [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]

  • Boronic Acid Pairs for Sequential Bioconjugation. ACS Publications. [Link]

  • Thiol-Based Conjugation Methods for ADC. BOC Sciences. [Link]

  • Stimuli-Responsive Boronate Formation to Control Nucleic Acid-Based Functional Architectures. PubMed. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]

  • Multi-Stimuli-Responsive Nanoparticles Formed of POSS-PEG for the Delivery of Boronic Acid-Containing Therapeutics. PubMed. [Link]

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]

  • May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound? ResearchGate. [Link]

  • Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. ResearchGate. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. [Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. ACS Publications. [Link]

  • Boronic Acid Pairs for Sequential Bioconjugation. PubMed. [Link]

  • Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. ACS Publications. [Link]

  • A Rapid Approach for Fabricating Boronic Acid- Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Semantic Scholar. [Link]

  • Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications. [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride. Bioconjugate Chemistry. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chem Soc Rev. [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. PubMed. [Link]

  • Glycan labeling strategies and their use in identification and quantification. PMC. [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. [Link]

Sources

Application Notes and Protocols: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is an emerging bifunctional building block with significant potential in drug discovery and development. This compound uniquely combines three key functional motifs: a phenylboronic acid, a thioether linkage, and a terminal hydroxyl group. This strategic combination opens a wide array of applications, from its use as a versatile coupling partner in the synthesis of complex molecular architectures to its role as a linker in bioconjugation and targeted drug delivery systems.

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds.[1][2] The thioether group provides a stable, flexible linker that can enhance pharmacokinetic properties, while the terminal hydroxyl group offers a reactive handle for further functionalization or for modulating solubility and directing intermolecular interactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound in medicinal chemistry workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2032409-51-9[3]
Molecular Formula C₈H₁₁BO₃SN/A
Molecular Weight 198.05 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, DMSO, and other polar organic solvents.General knowledge

Core Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable tool for several key applications in drug discovery.

Versatile Building Block in Complex Molecule Synthesis

The primary application of this compound is as a building block in the synthesis of novel chemical entities via the Suzuki-Miyaura cross-coupling reaction. The boronic acid group readily reacts with a wide range of aryl, heteroaryl, and vinyl halides or triflates, enabling the construction of biaryl and heteroaryl scaffolds that are prevalent in many approved drugs.[1][2] The thioether and hydroxyl functionalities can be carried through the coupling reaction, providing points for further diversification of the molecular structure.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (N₂ or Ar) A->F B Aryl/Heteroaryl Halide B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Heating (e.g., 80-100 °C) F->G Reaction Progression H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Column Chromatography I->J K Coupled Product J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Bifunctional Linker for Bioconjugation and Drug Delivery

The thioether and hydroxyl groups of this compound can be utilized for bioconjugation applications. The thioether linkage is generally stable in biological systems. The terminal hydroxyl group can be further functionalized, for example, by esterification with a drug molecule or a targeting ligand. This allows the compound to act as a linker, connecting a payload to a carrier molecule such as an antibody or a nanoparticle. The boronic acid moiety can also be leveraged for its ability to form reversible covalent bonds with diols, which are present in many biological molecules like glycoproteins.[4]

Conceptual Diagram of Bioconjugation Application

G cluster_components Components cluster_conjugation Conjugation Steps A This compound (Linker) D Functionalization of Hydroxyl Group A->D B Drug Molecule (Payload) B->D Esterification C Targeting Ligand or Carrier (e.g., Antibody) E Attachment to Carrier C->E Coupling D->E F Targeted Drug Conjugate E->F

Caption: Conceptual workflow for utilizing the compound as a bifunctional linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-mercaptophenylboronic acid and 2-bromoethanol.

Materials:

  • 4-Mercaptophenylboronic acid

  • 2-Bromoethanol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation of the thiol: In a round-bottom flask, dissolve 4-mercaptophenylboronic acid (1 equivalent) in methanol. Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with stirring at room temperature. This deprotonates the thiol to form the more nucleophilic thiolate.[5]

  • Nucleophilic substitution: To the stirred solution, add 2-bromoethanol (1.2 equivalents) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH is approximately 4-5. A precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • ¹¹B NMR Spectroscopy: To characterize the boronic acid moiety. The chemical shift will indicate the hybridization state of the boron atom.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite®

Procedure:

  • Reaction setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol%).

  • Inert atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.[8]

  • Solvent addition: Add the degassed solvent system (1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Filtration: Pass the combined organic layers through a pad of Celite® to remove the palladium catalyst.

  • Washing and drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9]

Characterization of the Coupled Product:

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound is a promising and versatile reagent for drug discovery. Its trifunctional nature allows for its use as a key building block in the synthesis of complex molecules and as a linker in the development of targeted therapies and bioconjugates. The protocols provided herein offer a starting point for researchers to explore the full potential of this compound in their medicinal chemistry programs. Future work may focus on developing derivatives of this compound with modified linker lengths or additional functional groups to further expand its utility in creating novel therapeutics.

References

  • Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boronic Acids (pp. 44-60). The Royal Society of Chemistry.
  • Chen, J., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(11), 3192.
  • Zhang, Y., et al. (2009). Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides. Rapid Communications in Mass Spectrometry, 23(15), 2337-2344.
  • Silva, M. P., et al. (2020).
  • Adumeau, P., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (145), e59247.
  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3895-3907.
  • Chemsigma. 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9]. Retrieved from [Link]

  • Google Patents. (1981).
  • Adumeau, P., et al. (2018). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability.
  • University of Calgary. Ch16 : RSR' synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1989.
  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
  • Luten, J., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1423-1426.
  • Deming, T. J. (2019). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins.
  • Gök, Y., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 235-246.
  • NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Miles, J. A., et al. (2017). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. Retrieved from [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 212-217.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Storgaard, M., & Ellman, J. A. (2010). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYL IMINES: (S)-tert-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)
  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lee, J., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Webster, M. P., et al. (2012). LITHIATION-BORYLATION OF N,N-DIISOPROPYLCARBAMATES FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED α-HYDROXY BORONIC ESTERS. Organic Syntheses, 89, 186-200.
  • Google Patents. (2020). Preparation method of hydroxyphenylboronic acid. CN111072698A.
  • ResearchGate. (n.d.). Synthesis of 12: (a) (4-(Ethoxycarbonyl)phenyl)boronic acid (22),....
  • Partridge, B. M., et al. (2017). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 94, 234-250.

Sources

The Strategic Application of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid has emerged as a versatile and valuable building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a readily cross-coupled boronic acid, a modifiable hydroxyl group, and a sulfur-containing linker—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the rationale behind its use and detailed protocols for its successful implementation in organic synthesis.

Core Attributes and Synthetic Advantages

The utility of this compound stems from the distinct properties of its constituent functional groups:

  • The Arylboronic Acid Moiety: This group is a cornerstone of modern carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for late-stage functionalization in complex syntheses.

  • The (2-Hydroxyethyl)thio Linker: The thioether linkage provides a flexible yet robust connection to the phenyl ring. The terminal hydroxyl group is a key feature, offering a reactive handle for further synthetic transformations. This allows for the introduction of reporter groups, solubility enhancers, or pharmacologically active moieties through esterification, etherification, or other derivatization reactions.

  • The Sulfur Atom: While sulfur-containing compounds can sometimes pose challenges in transition metal catalysis due to potential catalyst poisoning, the thioether in this molecule is generally well-tolerated under carefully optimized Suzuki-Miyaura conditions. Its presence can also influence the electronic properties of the phenyl ring and provide a site for potential metabolic interactions in drug candidates.

The combination of these features in a single molecule allows for a modular and convergent approach to the synthesis of diverse chemical entities.

Key Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . This powerful transformation enables the formation of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and organic electronic materials.

Synthesis of Biaryl Scaffolds in Drug Discovery

The biaryl unit is a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura coupling provides a reliable method for constructing this motif, and this compound allows for the introduction of a functionalized phenyl ring that can be further elaborated.

The general workflow for such a synthesis is depicted below:

Caption: General workflow for Suzuki-Miyaura coupling.

Post-Coupling Derivatization

A significant advantage of using this building block is the ability to perform subsequent reactions on the terminal hydroxyl group. This enables the synthesis of a library of compounds from a common intermediate, which is a highly efficient strategy in drug discovery.

Derivatization CoupledProduct Coupled Product (Ar-Phenyl-S-(CH₂)₂-OH) Esterification Esterification (R-COCl, Acid, etc.) CoupledProduct->Esterification Etherification Etherification (R-X, Base) CoupledProduct->Etherification EsterProduct Ester Derivative (Ar-Phenyl-S-(CH₂)₂-O-COR) Esterification->EsterProduct EtherProduct Ether Derivative (Ar-Phenyl-S-(CH₂)₂-O-R) Etherification->EtherProduct

Caption: Post-coupling derivatization pathways.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. PPh₃ is a widely used, robust phosphine ligand suitable for many Suzuki couplings.

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. An aqueous solution of the base is often used to facilitate the reaction.

  • Solvent System: The use of a biphasic solvent system like dioxane/water is common in Suzuki reactions. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base. Deoxygenation of the solvents is crucial to prevent oxidation and deactivation of the palladium catalyst.

Protocol for Coupling with an Electron-Deficient Heteroaryl Chloride

Coupling with heteroaryl chlorides can be more challenging due to the lower reactivity of the C-Cl bond. This protocol employs a more active catalyst system.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (deoxygenated)

Procedure:

  • In a glovebox, add the heteroaryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Add deoxygenated toluene and deoxygenated water in a 10:1 ratio (v/v) to achieve a final concentration of the heteroaryl chloride of approximately 0.2 M.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Follow the workup and purification procedure outlined in Protocol 3.1.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the activation of less reactive aryl chlorides. The steric bulk of the ligand promotes reductive elimination, while its electron-donating nature facilitates the oxidative addition step.

  • Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective in promoting the coupling of challenging substrates.

  • Solvent: Toluene is a common solvent for higher temperature Suzuki reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90685-95
23-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)DMF100875-85
32-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3.0)Toluene/H₂O (10:1)1101870-80
44-IodotoluenePdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)85490-98

Yields are representative and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Optimization

While the provided protocols are generally reliable, challenges such as low yield, incomplete conversion, or side product formation can occur. Here are some common issues and potential solutions:

  • Low Yield/Incomplete Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are properly deoxygenated. Increase the catalyst loading or switch to a more active catalyst/ligand system (e.g., a Buchwald-type ligand).

    • Inefficient Transmetalation: Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system.

    • Steric Hindrance: For sterically demanding substrates, higher temperatures and longer reaction times may be necessary.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.

    • Minimize Water Content: While some water is often beneficial, excess water can promote protodeboronation.

    • Use a Milder Base: A less aggressive base like K₂CO₃ or CsF may be preferable.

    • Use the Boronic Ester: Conversion of the boronic acid to its pinacol ester derivative can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

    • Control Stoichiometry: Ensure a slight excess of the boronic acid is used.

    • Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling.

Conclusion

This compound is a highly functional building block that offers significant advantages in the synthesis of complex organic molecules. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions, coupled with the presence of a readily derivatizable hydroxyl group, provides a streamlined and versatile approach for creating molecular diversity. By understanding the principles behind the reaction and carefully selecting the appropriate conditions, researchers can effectively leverage this reagent to accelerate their synthetic endeavors in drug discovery and materials science.

References

  • MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • RSC Publishing. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. [Link]

  • University of Oxford. Research | Willis Group. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PMC - NIH. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

  • ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),.... [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • RSC Publishing. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. Synthesis of perhydro-1,4-thiazepines, of expected pharmacological activity. Part III. 4-(2-hydroxyethyl). [Link]

  • ResearchGate. (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. [Link]

Palladium-Catalyzed Cross-Coupling Reactions with (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies, practical applications, and step-by-step methodologies to empower your synthetic endeavors.

Introduction: The Strategic Importance of this compound in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound is a particularly valuable building block in this context. Its unique trifunctional nature—a boronic acid for coupling, a thioether linkage, and a terminal hydroxyl group—offers a versatile platform for the synthesis of complex molecules. The thioether moiety can influence the electronic properties and metabolic stability of the final compound, while the hydroxyl group provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions within a biological target. The strategic incorporation of this reagent can lead to the development of novel therapeutic agents and functional materials.[5][6]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

A. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the halide follows the general trend: I > Br > Cl > F.

B. Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond with the incoming aryl group.

C. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. In this concerted step, the two organic groups attached to the palladium center couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (Ln)m OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)3- PdII_Biaryl Ar-Pd(II)-Ar' (Ln)m Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Base Base (e.g., K2CO3) Boronate [Ar'-B(OH)3]- Base->Boronate + OH- Boronate->Transmetalation Activated Boron Species

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Leveraging this compound in Research and Development

The biaryl structures synthesized using this compound have significant potential across various scientific disciplines.

Drug Discovery and Medicinal Chemistry

Biaryl scaffolds are a common feature in many approved drugs.[4] The incorporation of the (4-((2-hydroxyethyl)thio)phenyl) moiety can offer several advantages:

  • Modulation of Physicochemical Properties: The thioether and hydroxyl groups can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.[5]

  • Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor, leading to improved affinity and selectivity for a biological target.

  • Scaffold for Further Derivatization: The terminal hydroxyl group provides a convenient point for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Materials Science

The unique electronic and photophysical properties of biaryl compounds make them attractive for applications in materials science. The introduction of the sulfur atom and the flexible hydroxyethyl chain can be used to fine-tune the properties of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. It is important to note that optimal conditions may vary depending on the specific aryl halide used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water for a 0.5 mmol scale reaction).

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Base (K2CO3) start->reagents catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc/Water - Separate Layers - Extract Aqueous Layer monitor->workup purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Catalyst and Ligand Selection: A Note on the Thioether Group

While the thioether group in this compound is generally well-tolerated in Suzuki-Miyaura couplings, sulfur-containing compounds can sometimes interact with and deactivate palladium catalysts. If suboptimal results are obtained with the standard Pd(OAc)₂/PPh₃ system, consider using more robust catalyst systems. Buchwald and Fu have developed highly active palladium catalysts with bulky, electron-rich phosphine ligands that are often more effective for challenging substrates.[7]

Quantitative Data Summary

The following table provides a general guideline for the reaction parameters.

ParameterRecommended RangeNotes
Boronic Acid 1.1 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Lower catalyst loadings can be used with highly active catalyst systems.
Ligand 2 - 4 equivalents relative to PdFor phosphine-based ligands.
Base 2 - 3 equivalentsCommon bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Solvent Toluene/Water, Dioxane/Water, DMFThe choice of solvent can significantly impact the reaction rate and yield.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst system, or a stronger base.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the aryl halide can sometimes mitigate this.

  • Deboronylation: Protodeboronation (loss of the boronic acid group) can be an issue, particularly with electron-rich arylboronic acids. Using anhydrous solvents and a non-aqueous base like potassium fluoride (KF) can sometimes help.

  • Oxygen Sensitivity: While many modern Suzuki couplings are relatively air-tolerant, it is good practice to degas the solvents and maintain an inert atmosphere to prevent oxidation of the palladium catalyst.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this valuable building block to advance their projects in drug discovery, materials science, and beyond. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Li, G., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(34), 9033-9036. [Link]

  • Guram, A. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 25(14), 3545–3550. [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5645. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(42), 26113-26120. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wulff, W. D. (n.d.). Biaryl Synthesis. Michigan State University Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18519. [Link]

  • Milart, P., & Sepiol, J. J. (1990). New Synthesis of Substituted Biphenyls, Biaryls, and Terphenyls from Arylidenemalononitriles, Ethyl Pyruvate, and Malononitrile. Tetrahedron Letters, 31(15), 2129-2132. [Link]

  • Polshettiwar, V., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Das, B. C., et al. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 6(9), 1017-1041. [Link]

Sources

Application Notes and Protocols for Covalent Protein Labeling with (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Chemical Biology

Covalent labeling has become an indispensable tool in chemical biology, proteomics, and drug development, enabling the site-specific modification of proteins to probe their function, track their localization, and create novel therapeutic conjugates.[1] Among the diverse chemical moieties employed for this purpose, boronic acids have emerged as a uniquely versatile class of reagents.[2][3] Their low toxicity, ability to form reversible covalent bonds under physiological conditions, and tunable reactivity make them ideal for a range of applications, from enzyme inhibition to cell surface glycan recognition.[4][5][6]

This document provides a detailed guide to the use of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid (HETPBA), a functionalized arylboronic acid, for the covalent labeling of proteins. We will delve into the underlying chemical principles, provide a robust experimental protocol, and offer insights into the critical parameters that govern successful conjugation. This guide is intended for researchers and scientists seeking to leverage boronic acid chemistry for targeted protein modification.

Scientific Foundation: The Mechanism of Boronic Acid Reactivity

The utility of boronic acids stems from the Lewis acidic nature of the boron atom, which possesses an empty p-orbital.[2] This allows it to readily and reversibly interact with nucleophilic functional groups present on protein surfaces. The two primary modes of interaction are:

  • Boronate Ester Formation with cis-Diols: Boronic acids react with 1,2- or 1,3-diols, such as those found on glycoproteins or catechols, to form stable five- or six-membered cyclic boronate esters.[3][4][7] This interaction is particularly useful for targeting the cellular glycocalyx or specifically labeling glycoproteins.[6][8]

  • Adduct Formation with Amino Acid Side Chains: Boronic acids can form reversible covalent adducts with nucleophilic amino acid residues. The most well-characterized interaction is with the hydroxyl group of serine, particularly within the active sites of serine proteases, where it forms a stable tetrahedral boronate complex that mimics the enzymatic transition state.[3][4][9] Additionally, interactions with lysine and other nucleophilic residues are possible, often leading to the formation of dative bonds or iminoboronates.[5][9]

The reaction is highly dependent on pH. The equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and the more nucleophilic, tetrahedral boronate anion (R-B(OH)₃⁻) is critical.[3] Higher pH values favor the formation of the boronate anion, which is generally more reactive towards nucleophiles.

G cluster_0 Protein Labeling with Boronic Acid P Protein (with Ser/Lys/Diol) TS Tetrahedral Boronate Adduct (Covalent Complex) P->TS + BA Boronic Acid (Trigonal Planar) BA->TS TS->P Reversible TS->BA pH Physiological pH (e.g., 7.4 - 8.5) G prep_protein 1. Prepare Protein Solution (0.5-2 mg/mL in Reaction Buffer) reaction 3. Labeling Reaction (Add HETPBA to protein, 2h at RT) prep_protein->reaction prep_boronic 2. Prepare HETPBA Stock (10-50 mM in DMF/DMSO) prep_boronic->reaction quench 4. Quench Reaction (Optional: Add Tris buffer) reaction->quench purify 5. Purify Conjugate (Spin column, Dialysis, or SEC) quench->purify characterize 6. Characterize Labeled Protein (Mass Spec, SDS-PAGE, Activity Assay) purify->characterize

Sources

Application and Protocol Guide for the Synthesis of Biaryl Compounds Using (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Utility of Functionalized Boronic Acids

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The C-C bond connecting the two aryl rings imparts unique conformational properties that are often crucial for biological activity or material function.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5][6][7][8]

This guide focuses on the application of a specialized boronic acid, (4-((2-Hydroxyethyl)thio)phenyl)boronic acid , in the synthesis of novel biaryl compounds. The presence of both a thioether and a hydroxyl group offers valuable handles for post-coupling modifications, making this reagent particularly attractive for the development of complex molecules and drug candidates. The thioether linkage can be oxidized to sulfoxides or sulfones, or participate in further metal-catalyzed reactions, while the hydroxyl group allows for esterification, etherification, or conjugation to other molecules.

However, the presence of a sulfur atom can present challenges in palladium-catalyzed reactions due to the potential for catalyst poisoning.[9] Additionally, the hydrophilic nature of the hydroxyethyl group may require careful optimization of reaction conditions. This document provides a comprehensive overview, detailed protocols, and troubleshooting guidance for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our functionalized boronic acid) and an organohalide (or triflate). The generally accepted mechanism involves three key steps, with the choice of base being crucial for the vital transmetalation step.[10][11]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Complex L2Pd(Ar1)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl_Complex Pd(II) Biaryl Complex L2Pd(Ar1)(Ar2) Transmetalation->Pd(II)_Biaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Biaryl Product Ar1-Ar2 Reductive_Elimination->Biaryl_Product Ar1-X Aryl Halide (Ar1-X) Ar1-X->Oxidative_Addition Boronic_Acid Boronic Acid Derivative Ar2-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, base, and catalyst in a flask. B Add degassed solvent. A->B C Heat the mixture under inert atmosphere. B->C D Cool to room temperature and dilute with organic solvent. C->D E Wash with aqueous solution. D->E F Dry and concentrate the organic phase. E->F G Purify by column chromatography. F->G

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentAmount (1.0 mmol scale)Moles (mmol)Molar Eq.
Aryl Bromide(as required)1.01.0
This compound212 mg1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))23 mg0.020.02
Potassium Carbonate (K₂CO₃)276 mg2.02.0
1,4-Dioxane8 mL--
Water2 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), under a counterflow of argon or nitrogen.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Optimized Conditions for Challenging Aryl Halides

For electron-deficient or sterically hindered aryl halides, a more active catalyst system is often required. [10][12] Recommended Catalyst and Ligand Systems:

Catalyst Precursor (mol%)Ligand (mol%)Base (Molar Eq.)Solvent SystemTemperature (°C)
Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2.0)Toluene or Dioxane100-110
Pd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)2-MeTHF/H₂O (10:1)80-100
XPhos Pd G3 (1-2%)(part of precatalyst)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100

Step-by-Step Procedure (using Pd₂(dba)₃/XPhos):

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and XPhos (0.02-0.04 mmol) to a vial.

  • Add degassed toluene (10 mL).

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading to 3-5 mol%. Ensure that the solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. A different base or ligand from the table above may also be beneficial. [12]* Protodeboronation: The C-B bond of the boronic acid can be cleaved, especially at higher temperatures or with prolonged reaction times. Using the boronic acid pinacol ester or ensuring a slight excess of the boronic acid (1.2-1.5 equivalents) can help mitigate this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (Glaser coupling) can occur. This is often minimized by maintaining a strict inert atmosphere.

  • Purification: The hydroxyl group on the product may cause streaking on silica gel. Adding a small amount of methanol or triethylamine to the eluent during column chromatography can improve the separation.

Characterization of Biaryl Products

The synthesized biaryl compounds can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product. [13]* Mass Spectrometry (MS): To determine the molecular weight of the desired compound. [14][15]* Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. While the presence of a thioether moiety requires careful consideration of the catalyst system, the protocols outlined in this guide provide a solid foundation for successful Suzuki-Miyaura cross-coupling reactions. The resulting biaryl products, equipped with a versatile hydroxyethylthio handle, are primed for further elaboration in the pursuit of novel pharmaceuticals and advanced materials.

References

  • BenchChem Technical Support Team. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Johnson Matthey. (n.d.). Suzuki coupling catalyst.
  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Fier, P. S., & Hartwig, J. F. (2013). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry–A European Journal, 19(31), 10243-10252.
  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
  • Caputo, G., et al. (2021). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molecules, 26(11), 3125.
  • Shields, J. D., & Doyle, A. G. (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 7(4), 2535-2539.
  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 88, 293-306.
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. (n.d.).
  • Sherwood, J. (2020). Suzuki–Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Diplomarbeit: Synthesis and characterization of novel biaryls as chiral ligands for the asymmetric catalysis. (2018).
  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2010).
  • Synthesis of compounds 18–39. Reagents and conditions: i: arylboronic acid... (2018).
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001-1005.
  • Irie, M., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022).
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Stagnaro, P., et al. (2021). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 12(22), 3244-3255.
  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzot[4][10]hiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2020). PubMed Central.

  • Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Deriv
  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2018).

Sources

Application Notes and Protocols for the Synthesis and Use of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid in the design and synthesis of fluorescent probes. This document elucidates the underlying scientific principles, offers detailed experimental protocols, and showcases the potential applications of this versatile chemical entity in cellular imaging and analyte detection.

Introduction: The Unique Advantages of this compound in Fluorescent Probe Design

Phenylboronic acids have emerged as a cornerstone in the development of fluorescent sensors due to their remarkable ability to interact with biologically relevant molecules.[1][2][3][4][5] The core of their utility lies in two primary mechanisms: the reversible covalent bonding with compounds containing cis-1,2 or -1,3 diol functionalities, such as saccharides, and the irreversible oxidation by certain reactive oxygen species (ROS), most notably hydrogen peroxide (H₂O₂).[1][6] This dual reactivity makes them invaluable tools for probing cellular metabolism and oxidative stress.

This compound, the subject of these notes, offers distinct advantages over simpler phenylboronic acid derivatives. The presence of the 2-hydroxyethyl thioether moiety introduces several key features:

  • Modulated Reactivity: The electron-donating nature of the thioether group can influence the Lewis acidity of the boronic acid, potentially fine-tuning its reactivity and selectivity towards specific analytes.

  • Enhanced Solubility: The hydrophilic 2-hydroxyethyl group can improve the aqueous solubility of the resulting fluorescent probe, a critical factor for biological applications.

  • Secondary Reaction Site: The hydroxyl group provides a potential secondary site for conjugation or interaction, allowing for the development of more complex and multi-functional probes.

This guide will focus on the application of this compound in the synthesis of a "turn-on" fluorescent probe for the detection of hydrogen peroxide, a key player in cellular signaling and pathology.[7][8][9][10][11]

Principle of Detection: A Shift from Quenched to Fluorescent

The detection mechanism for our target probe is based on the selective oxidation of the arylboronic acid by hydrogen peroxide to its corresponding phenol.[6][12] This transformation induces a significant alteration in the electronic properties of the molecule, leading to a dramatic change in its fluorescence output.

We will employ a widely used strategy that relies on Photoinduced Electron Transfer (PET) as the quenching mechanism. In the "off" state, the boronic acid moiety acts as a PET quencher, suppressing the fluorescence of a nearby fluorophore. Upon reaction with H₂O₂, the boronic acid is converted to a phenol, which is a less effective PET quencher. This disruption of the quenching process results in a "turn-on" fluorescent signal.[1]

Signaling Pathway Diagram

G cluster_0 Probe in 'Off' State cluster_1 Analyte Interaction cluster_2 Probe in 'On' State Probe This compound-Fluorophore (Weakly Fluorescent) H2O2 Hydrogen Peroxide (H₂O₂) Probe->H2O2 Oxidation of Boronic Acid Oxidized_Probe Oxidized Probe (Highly Fluorescent Phenol Derivative) H2O2->Oxidized_Probe Formation of Phenol

Caption: Signaling pathway of the H₂O₂ sensor.

Synthesis of a Naphthalimide-Based Fluorescent Probe

For this protocol, we will synthesize a fluorescent probe by coupling this compound with a 4-amino-1,8-naphthalimide fluorophore. Naphthalimides are excellent choices due to their high quantum yields, photostability, and sensitivity to their electronic environment.

Reaction Scheme

G Reactant_A This compound C₈H₁₁BO₃S Product Target Fluorescent Probe C₂₄H₂₄BNO₅S Reactant_A->Product Suzuki Coupling Reactant_B 4-Bromo-N-butyl-1,8-naphthalimide C₁₆H₁₄BrNO₂ Reactant_B->Product Catalyst Pd(PPh₃)₄ Na₂CO₃ Catalyst->Product G Start Start Setup Reaction Setup: Add reactants and catalyst Start->Setup Solvents Add Toluene and Na₂CO₃ solution Setup->Solvents Reflux Reflux for 24h under N₂ Solvents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization: NMR, Mass Spec Purify->Characterize End End Characterize->End

Sources

Application Notes & Protocols: A Guide to the Immobilization of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid on Solid Supports

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Immobilized (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

In the landscape of drug discovery and biotechnology, the development of functionalized solid supports is a cornerstone for innovation. These materials are pivotal for applications ranging from high-throughput screening and affinity-based purification to solid-phase synthesis and the development of targeted drug delivery systems[1]. The molecule this compound presents a unique combination of chemical functionalities, making it an exceptionally valuable ligand for immobilization.

This molecule features two primary reactive sites for strategic immobilization:

  • The Boronic Acid Moiety: This functional group is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are commonly found in carbohydrates, glycoproteins, and ribonucleosides[2][3]. This interaction is pH-dependent, typically favoring the formation of stable cyclic esters in alkaline conditions, which can be reversed by lowering the pH[3]. This tunable reactivity is the basis for boronate affinity chromatography.

  • The Primary Hydroxyl Group: The terminal hydroxyethyl group provides a robust and versatile handle for stable, covalent attachment to a wide array of pre-activated solid supports. This allows for the boronic acid group to be oriented away from the support, maximizing its accessibility for interaction with target molecules in solution.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the principles and step-by-step protocols for the effective immobilization of this compound. We will explore two distinct, field-proven strategies that leverage each of these key functional groups, discuss the rationale behind experimental choices, and provide methods for the characterization of the final functionalized material.

Foundational Principles of Immobilization

Selection of the Solid Support

The choice of solid support is critical and dictated by the intended application. Factors such as mechanical stability, chemical inertness, porosity, and available surface chemistry must be considered.

Support MaterialCommon FormKey AdvantagesTypical Applications
Agarose (e.g., Sepharose) Porous beadsHydrophilic, low non-specific binding, biocompatible, easily functionalized.Affinity chromatography, enzyme immobilization.
Polystyrene (PS) Microporous beadsHigh mechanical strength, stable in a wide range of organic solvents.Solid-phase organic synthesis (SPOS).[4]
Silica Gel Porous particlesHigh surface area, rigid structure, good flow characteristics.Solid-phase extraction (SPE), chromatography.[5]
Magnetic Nanoparticles Superparamagnetic beadsEasy separation from solution using a magnet, high surface-to-volume ratio.Rapid purification, diagnostics.
Chemistry of Immobilization

The two primary strategies for immobilizing this compound are outlined below. The choice between them depends on whether the boronic acid moiety is intended to be the interactive part of the final conjugate or the point of attachment itself.

G cluster_0 Strategy 1: Immobilization via Hydroxyl Group cluster_1 Strategy 2: Immobilization via Boronic Acid Group S1 Solid Support (with -OH, -NH2) S2 Chemical Activation (e.g., CDI, Tresyl Chloride) S1->S2 S3 Activated Support S2->S3 S4 Coupling Reaction with Ligand's -OH Group S3->S4 S5 Functionalized Support (Boronic Acid Exposed) S4->S5 D1 Diol-Functionalized Support (e.g., DEAM-PS Resin) D2 Complexation Reaction with Ligand's Boronic Acid D1->D2 D3 Functionalized Support (Hydroxyl Group Exposed) D2->D3

Figure 1: High-level overview of the two primary immobilization strategies.

Protocol 1: Covalent Immobilization via the Hydroxyl Group on Agarose Supports

This protocol describes the immobilization of this compound onto a hydroxyl-containing solid support, such as cross-linked agarose beads (e.g., Sepharose CL-4B), using N,N'-Carbonyldiimidazole (CDI) as the activating agent. This method creates a stable carbamate linkage and orients the boronic acid moiety outward, making it ideal for affinity chromatography applications.

Rationale: CDI is a highly effective activating agent for hydroxyl-containing matrices. It reacts with the support's hydroxyl groups to form a reactive imidazolyl carbamate intermediate. This intermediate subsequently reacts with the primary hydroxyl group of the boronic acid ligand in a nucleophilic substitution reaction. This process is efficient and avoids the use of harsh cross-linking agents.

G step1 Step 1: Support Preparation Wash agarose beads with water, acetone, and dioxane to remove preservatives and dehydrate. step2 Step 2: CDI Activation React dehydrated beads with CDI in anhydrous dioxane. The support is now activated. step1->step2 step3 Step 3: Ligand Coupling Add a solution of the boronic acid ligand in anhydrous dioxane. Incubate to allow coupling. step2->step3 step4 Step 4: Washing & Capping Wash away unreacted ligand. Cap any remaining active sites with a small amine (e.g., ethanolamine). step3->step4 step5 Step 5: Final Wash & Storage Wash with coupling buffer and store in a suitable buffer with a bacteriostatic agent. step4->step5

Figure 2: Experimental workflow for immobilization via the hydroxyl group.

Materials and Reagents
  • Solid Support: Sepharose® CL-4B or equivalent cross-linked agarose beads.

  • Ligand: this compound.

  • Activation Reagent: N,N'-Carbonyldiimidazole (CDI).

  • Solvents: Anhydrous Dioxane, Acetone, high-purity water.

  • Coupling Buffer: 0.1 M Sodium Carbonate buffer, pH 9.5.

  • Wash Buffers: 0.1 M Tris-HCl, pH 8.0; 1.0 M NaCl.

  • Capping Reagent: 1 M Ethanolamine, pH 8.0.

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide.

Step-by-Step Protocol
  • Support Preparation:

    • Measure 10 mL of settled agarose bead slurry into a sintered glass funnel.

    • Wash the beads extensively with 20 bed volumes of high-purity water, followed by 10 bed volumes of acetone, and finally 10 bed volumes of anhydrous dioxane. This dehydration is critical for the efficiency of the CDI activation step.

  • CDI Activation:

    • Transfer the solvent-exchanged, moist bead cake to a dry reaction vessel.

    • Immediately add 15 mL of a freshly prepared solution of CDI (150 mg) in anhydrous dioxane.

    • Seal the vessel and mix gently on a rotary shaker for 2 hours at room temperature. This forms the reactive imidazolyl carbamate groups on the agarose matrix.

  • Ligand Coupling:

    • Wash the activated beads rapidly on a sintered glass funnel with 10 bed volumes of anhydrous dioxane to remove excess CDI.

    • Meanwhile, dissolve 100 mg of this compound in 10 mL of anhydrous dioxane.

    • Immediately transfer the washed, activated beads to the ligand solution.

    • Mix gently on a rotary shaker overnight (16-18 hours) at room temperature.

  • Washing and Capping:

    • Collect the beads by filtration and wash with 10 bed volumes of dioxane, followed by 10 bed volumes of water.

    • To block any unreacted, activated sites and minimize non-specific binding, resuspend the beads in 15 mL of 1 M Ethanolamine, pH 8.0.

    • Incubate for 4 hours at room temperature with gentle mixing.

  • Final Wash and Storage:

    • Wash the beads alternately with 5 bed volumes of 0.1 M Tris-HCl, pH 8.0 containing 1.0 M NaCl, and 5 bed volumes of the coupling buffer (0.1 M Sodium Carbonate, pH 9.5). Repeat this cycle three times.

    • Finally, equilibrate the beads with PBS, pH 7.4.

    • Store the functionalized agarose beads as a 50% slurry in PBS containing 0.02% sodium azide at 4°C.

Protocol 2: Immobilization via the Boronic Acid Moiety on DEAM-Polystyrene

This protocol leverages the boronic acid group as the anchor point, attaching it to a diol-functionalized support. N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin is an ideal support for this purpose, forming a stable bicyclic boronate ester.[4] This strategy is particularly useful in solid-phase organic synthesis (SPOS), where the immobilized ligand can participate in reactions like Suzuki-Miyaura cross-couplings.[6][7]

Rationale: The immobilization on DEAM-PS resin is a rapid equilibrium-driven process that occurs under anhydrous conditions, avoiding the need for harsh activating agents.[4] The resulting N→B coordination bond in the bicyclic ester provides additional stability. The immobilized species can then be used in subsequent reactions, and the product can be cleaved from the resin by hydrolysis with excess water.

Materials and Reagents
  • Solid Support: N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin.

  • Ligand: this compound.

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).

  • Wash Solvents: THF, Methanol, DCM.

Step-by-Step Protocol
  • Resin Swelling and Preparation:

    • Place 1.0 g of DEAM-PS resin in a suitable reaction vessel.

    • Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Wash the resin by draining the solvent and adding fresh solvent, agitating for 5 minutes, and repeating. Perform three washes with anhydrous DCM.

  • Ligand Immobilization:

    • Dissolve 1.5 equivalents of this compound (relative to the loading capacity of the resin) in a minimal amount of anhydrous THF.

    • Add the ligand solution to the swollen DEAM-PS resin.

    • Agitate the mixture at room temperature for 1 hour. The immobilization is typically rapid.[4]

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove any unbound ligand. Perform a wash cycle (3 x 10 mL each) with THF, followed by methanol, and finally DCM.

    • Dry the functionalized resin under vacuum.

Characterization and Quality Control

Validating the success of the immobilization is a critical step. A combination of qualitative and quantitative methods should be employed.

Qualitative Assessment

A simple and effective method to confirm the presence of accessible boronic acid groups on the support surface is the Alizarin Red S (ARS) test .[8] ARS is a dye that complexes with boronic acids to produce a distinct color change.

  • Procedure:

    • Take a small sample (approx. 20 µL) of the functionalized beads.

    • Wash with a pH 7.4 buffer.

    • Add a solution of Alizarin Red S in the same buffer.

    • A positive result (presence of boronic acid) is indicated by a color change of the beads from yellow/orange to red/purple.

Quantitative Assessment: Loading Capacity Determination

Determining the amount of ligand immobilized per unit of support (e.g., in µmol/g) is essential for reproducibility. This can be achieved by a "catch-and-release" assay using a diol-containing chromophore or fluorophore.

  • Incubate a known mass of the functionalized support with a saturating concentration of a UV-active diol compound (e.g., 4-nitrophenyl-α-D-mannopyranoside) in a binding buffer (pH 8.5-9.0).

  • After incubation, pellet the support and measure the decrease in absorbance of the supernatant at the appropriate wavelength.

  • The difference between the initial and final concentration of the diol compound allows for the calculation of the amount bound to the support, which corresponds to the accessible ligand density.

ParameterProtocol 1 (Agarose)Protocol 2 (DEAM-PS)
Linkage Type Covalent (Carbamate)Reversible Covalent (Boronate Ester)
Typical Loading 5 - 20 µmol/mL gel0.5 - 1.5 mmol/g resin
Primary Application Affinity ChromatographySolid-Phase Synthesis
Cleavage Conditions StableHydrolysis (excess water/acid)[4]

Conclusion

The immobilization of this compound on solid supports opens a vast array of possibilities for scientific research and development. By providing two distinct and robust protocols, this guide equips researchers with the necessary tools to create tailored functional materials. Protocol 1, which utilizes the hydroxyl group for attachment, is ideal for creating affinity matrices for the purification of biomolecules. Protocol 2, which anchors the molecule via its boronic acid moiety, provides a powerful tool for solid-phase organic synthesis. The successful application of these protocols, coupled with rigorous characterization, will enable the advancement of innovative solutions in drug discovery and biotechnology.

References

  • Preparation and uses of conjugated solid supports for boronic acids. Google Patents.

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Publishing.

  • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ResearchGate.

  • Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. ACS Publications.

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate.

  • Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. PubMed.

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI.

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. ACS Publications.

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health (PMC).

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate.

  • Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente Research Information.

  • Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. ACS Publications.

  • Key steps towards the oriented immobilization of antibodies using boronic acids. RSC Publishing.

  • Resin-to-Resin Suzuki Coupling of Solid Supported Arylboronic Acids. ACS Publications.

  • Immobilized Boronic Acid Gel. Thermo Fisher Scientific.

  • High-capacity boronate affinity-based template-immobilized surface imprinted silica nanoparticles for rapid, selective, and efficient extraction and determination of lincomycin in milk and chicken. Frontiers.

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.

  • Boric Acid as a Coupling Agent for Preparation of Phenolic Resin Containing Boron and Silicon with Enhanced Char Yield. ResearchGate.

  • Antibody immobilization via boronic acids on zwitterionic polymer... ResearchGate.

  • 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9]. Chemsigma.

  • Immobilized phenylboronic acids for the selective extraction of beta-blocking drugs from aqueous solution and plasma. PubMed.

Sources

Application Notes and Protocols: Copper-Mediated Cross-Coupling of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C–S Bond Formation

The construction of carbon-sulfur (C–S) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Diaryl and alkyl-aryl thioethers are prevalent structural motifs in a multitude of biologically active molecules, including antitumor agents, HIV inhibitors, and anti-inflammatory drugs.[1][2][3] The inherent value of these moieties has propelled the development of robust and versatile synthetic methodologies. Among these, copper-mediated cross-coupling reactions, particularly the Chan-Lam and Ullmann-type couplings, have emerged as powerful tools.[4][5][6] These methods offer a milder and often more economical alternative to palladium-catalyzed systems, demonstrating broad functional group tolerance and operational simplicity.[7]

This document provides a detailed guide to the copper-mediated cross-coupling of a specialized boronic acid, (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, with a variety of thiol coupling partners. We will delve into the mechanistic underpinnings of this transformation, offer field-proven protocols, and discuss critical parameters that ensure successful and reproducible outcomes. The target audience for these notes includes researchers, scientists, and drug development professionals seeking to leverage this powerful C–S bond-forming strategy.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The copper-catalyzed cross-coupling of arylboronic acids with thiols is generally understood to proceed via a catalytic cycle analogous to the Chan-Lam coupling.[4][8][9] While the precise mechanism can be influenced by the specific copper source, ligands, and reaction conditions, a plausible catalytic cycle is illustrated below. A key feature of this reaction is the ability of copper to shuttle between different oxidation states, typically Cu(I), Cu(II), and potentially Cu(III), to facilitate the key bond-forming steps.[10][11]

Chan-Lam_CS_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Cu_II Cu(II) Catalyst Cu_II_Thiolate Cu(II)-Thiolate Complex Cu_II->Cu_II_Thiolate Coordination with Thiol (R'-SH) Cu_III_Intermediate Cu(III) Intermediate Cu_II_Thiolate->Cu_III_Intermediate Transmetalation with Arylboronic Acid (Ar-B(OH)₂) Cu_I Cu(I) Species Cu_III_Intermediate->Cu_I Reductive Elimination (Forms Ar-S-R') Cu_I->Cu_II Oxidation (e.g., by O₂ in air) Product Diaryl or Alkyl-Aryl Thioether (Ar-S-R') Cu_I->Product Thiol Thiol (R'-SH) Thiol->Cu_II_Thiolate Boronic_Acid This compound (Ar-B(OH)₂) Boronic_Acid->Cu_III_Intermediate caption Figure 1: Plausible Catalytic Cycle for Copper-Mediated C-S Cross-Coupling.

Caption: Figure 1: Plausible Catalytic Cycle for Copper-Mediated C-S Cross-Coupling.

Key Steps in the Catalytic Cycle:

  • Ligand Exchange/Coordination: The active copper catalyst, often a Cu(II) species, coordinates with the thiol to form a copper-thiolate complex.[12] The presence of a base can facilitate the deprotonation of the thiol, promoting this step.

  • Transmetalation: The arylboronic acid undergoes transmetalation with the copper-thiolate complex, transferring the aryl group to the copper center. This step is crucial for bringing the two coupling partners together on the metal.

  • Oxidative Addition/Reductive Elimination: The resulting intermediate can undergo a formal oxidative addition to a Cu(III) species, followed by reductive elimination to form the desired C–S bond and a Cu(I) species.[7][9] The facility of this step is a key reason for the reaction's success.

  • Catalyst Regeneration: The Cu(I) species is then re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the catalytic cycle.[4][8]

Experimental Protocols: A Guide to Practical Implementation

The following protocols are designed to be robust starting points for the cross-coupling of this compound with various thiols. Optimization may be required for specific substrates.

General Considerations for Reagents and Solvents:
  • This compound: This boronic acid possesses both a thioether and a primary alcohol functionality. While generally stable, prolonged heating or strongly acidic/basic conditions could potentially lead to side reactions. It is advisable to use this reagent as received from a reputable supplier or to ensure its purity by established methods.[13]

  • Thiols: A wide range of aromatic and aliphatic thiols can be used.[8][14] Thiols are often air-sensitive and should be handled under an inert atmosphere.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) and copper(II) sulfate (CuSO₄) are commonly used and are generally bench-stable.[8][14] Copper(I) sources like CuI are also effective.[15]

  • Ligand: The choice of ligand can significantly impact reaction efficiency. Pyridine and 1,10-phenanthroline are effective and readily available options.[8][14]

  • Base: The base plays a crucial role in the catalytic cycle. Pyridine can act as both a ligand and a base.[14] Other bases such as K₃PO₄ or organic bases like nBu₄NOH have also been successfully employed.[8][15]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or more environmentally friendly solvents like ethanol are common choices.[8][14] The choice of solvent can influence reaction rates and yields.[16][17]

Protocol 1: General Procedure for Copper-Mediated S-Arylation

This protocol is adapted from established methods for the copper-mediated coupling of arylboronic acids and thiols.[14][18]

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Thiol - Copper(II) Acetate - Pyridine - Anhydrous DMF start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm heating Heat Reaction Mixture (e.g., 60-100 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine monitoring->workup Upon Completion purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product caption Figure 2: General Experimental Workflow for C-S Cross-Coupling.

Caption: Figure 2: General Experimental Workflow for C-S Cross-Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired thiol (1.2 equiv), and copper(II) acetate (1.5 equiv).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1–0.5 M). Add pyridine (3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60–100 °C. The optimal temperature may vary depending on the reactivity of the thiol.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Room Temperature S-Arylation using a Ligand System

For more sensitive substrates, a room temperature protocol can be employed, often with the aid of a more sophisticated ligand system.[8]

Step-by-Step Methodology:

  • Catalyst and Ligand Premixing: In a reaction vessel, combine CuSO₄ (0.05 equiv) and 1,10-phenanthroline monohydrate (0.1 equiv) in ethanol.

  • Reagent Addition: To this mixture, add this compound (1.0 equiv) and the thiol (1.2 equiv).

  • Base Addition: Add an aqueous solution of n-butylammonium hydroxide (nBu₄NOH, 40% in water, 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (oxygen is the oxidant in this system).

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. Upon completion, perform an aqueous workup and purify by column chromatography.

Data Presentation: Expected Outcomes and Optimization

The yield of the copper-mediated C–S cross-coupling reaction is influenced by several factors, including the electronic and steric properties of the coupling partners. Below is a table summarizing typical yields and conditions reported in the literature for similar reactions.

Arylboronic Acid Thiol Copper Source Ligand/Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acid1-DodecanethiolCu(OAc)₂PyridineDMF6085[14]
4-Methoxyphenylboronic acidThiophenolCuSO₄1,10-phenanthroline / nBu₄NOHEtOHRT92[8]
4-Nitrophenylboronic acidBenzyl mercaptanCu(OAc)₂PyridineDMF8075[14]
2-Methylphenylboronic acidCyclohexanethiolCu(OAc)₂PyridineDMF8065[18]

Note: The yields presented are illustrative. For the specific substrate, this compound, the presence of the 2-hydroxyethylthio group may influence reactivity, and optimization of the reaction conditions is recommended.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, screening different copper sources or ligands, or using a different base/solvent system. The purity of the boronic acid is also critical; boronic acids can dehydrate to form boroxines, which may exhibit different reactivity.[19]

  • Side Reactions: The hydroxyl group in this compound could potentially compete with the thiol for coupling. However, the higher nucleophilicity of the thiol generally favors the desired C–S bond formation. If O-arylation becomes a significant issue, protection of the hydroxyl group may be necessary.

  • Homocoupling: Homocoupling of the boronic acid to form a biaryl species is a potential side reaction. This can often be minimized by carefully controlling the reaction stoichiometry and ensuring an efficient catalytic turnover.

  • Inert Atmosphere: While some protocols are tolerant of air, particularly those using Cu(II) catalysts where O₂ can be the terminal oxidant, reactions using Cu(I) catalysts or air-sensitive thiols benefit from being conducted under an inert atmosphere of argon or nitrogen.[14]

Conclusion

The copper-mediated cross-coupling of this compound with thiols represents a highly effective and versatile method for the synthesis of complex thioethers. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can reliably construct valuable C–S bonds. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in the pursuit of novel therapeutics and advanced materials.

References

  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019–2022. [Link]

  • Zhang, L., Zhang, G., Zhang, M., & Cheng, J. (2010). Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. RSC Advances, 2(1), 133-139. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649–2658. [Link]

  • Mondal, B., & Dana, J. (2019). Recent advances in copper-catalyzed C-S cross-coupling reactions. ChemistrySelect, 4(26), 7686-7705.
  • Reyes, E., et al. (2022). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. Chemistry – A European Journal, 28(55), e202201490.
  • ResearchGate. (n.d.). Proposed mechanism of the copper‐catalyzed coupling of thiols with boronic acids. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(20), 3517–3520. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Rao, H., et al. (2009). CuO Nanoparticles Catalyzed C−N, C−O, and C−S Cross-Coupling Reactions: Scope and Mechanism. The Journal of Organic Chemistry, 74(21), 8267–8273.
  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-mediated cross-coupling of aryl boronic acids and alkyl thiols. Organic Letters, 2(14), 2019-2022.
  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4237–4305.
  • ResearchGate. (n.d.). Copper‐catalyzed cross‐coupling of peptidyl thiol esters and boronic acids. Retrieved from [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 72(15), 5849–5852.
  • Bar-Zeev, Y., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2583–2593.
  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.
  • Xu, H.-J., et al. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649-2658.
  • Wang, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(19), 12833-12837.
  • Hossain, S., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(47), 13428–13446.
  • Paine, A. J. (1987). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 52(18), 4173–4176.
  • Prokopcová, H., & Kappe, C. O. (2007). Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids.
  • ResearchGate. (n.d.). Proposed mechanism of DABCO‐promoted diaryl thioether formation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. RSC Advances, 13(19), 12833-12837.
  • Storgaard, M., & Ellman, J. A. (2009). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Mediated C−H Bond Arylation of Arenes with Arylboronic Acids. Organic Letters, 7(8), 1541–1543.
  • ResearchGate. (n.d.). Synthesis of 12. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Organic Chemistry Portal. (n.d.). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect in copper-catalyzed coupling reactions. Retrieved from [Link]

  • Chemsigma. (n.d.). 4-(2'-Hydroxyethylthio)phenylboronic acid. Retrieved from [Link]

  • Wu, H., & Hynes, J., Jr. (2010). Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Letters, 12(6), 1192–1195.
  • St. John, P. C., et al. (2019). Binding Mechanisms and Therapeutic Activity of Heterocyclic Substituted Arylazothioformamide Ligands and Their Cu(I) Coordination Complexes. Molecules, 24(10), 1957.
  • Roberts, T. C., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(30), 7931–7936.

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: SC-TS-4HTPB Topic: Optimizing Suzuki Coupling Reaction Conditions for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid Senior Application Scientist: Dr. Gemini

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature—possessing a boronic acid, a thioether, and a hydroxyl group—presents unique challenges in Suzuki-Miyaura cross-coupling reactions. Researchers frequently encounter issues such as low yields, reaction stalling, and complex product mixtures. These problems often stem from two primary sources: catalyst inhibition by the sulfur atom of the thioether and protodeboronation of the boronic acid.

This technical guide provides a structured troubleshooting framework and in-depth FAQs to diagnose and resolve common issues encountered when using this specific substrate. Our approach is grounded in mechanistic principles to empower researchers to make informed decisions and rationally optimize their reaction conditions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction shows very low or no conversion of the starting materials. What are the most likely causes?

A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic cycle. For this substrate, the primary suspects are catalyst poisoning and instability of the boronic acid.

Potential Cause 1: Palladium Catalyst Poisoning by the Thioether Group The lone pair electrons on the sulfur atom in the thioether moiety can coordinate strongly to the palladium center.[1] This coordination can occupy the catalyst's open sites, preventing the oxidative addition of the aryl halide or subsequent steps, effectively poisoning the catalyst.

  • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These ligands form stable, highly active complexes with palladium that are less susceptible to displacement or inhibition by the thioether.[2][3] They accelerate the rate-limiting steps of the catalytic cycle, allowing the desired coupling to outcompete the deactivation pathway.

Recommended Catalyst Systems to Overcome Thioether Inhibition

Catalyst/Ligand SystemPalladium SourceLigandKey Advantages
Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosBulky and electron-rich, promoting fast oxidative addition and reductive elimination.[2]
NHC Ligands PEPPSI™-IPrN/A (Precatalyst)Forms highly stable and active Pd(0) species, resistant to poisoning.[4]
Precatalysts XPhos Pd G3/G4N/A (Precatalyst)Air- and moisture-stable precatalysts that ensure reliable generation of the active Pd(0) catalyst.[5]

Potential Cause 2: Protodeboronation of the Boronic Acid This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[6] It is often accelerated by strong bases, the presence of water, and high temperatures.[7]

  • Solution 1: Use a Milder Base. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[7] Switching to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) can significantly suppress this side reaction.[5] The base's primary role is to form the reactive boronate species [R-B(OH)₃]⁻, which is necessary for transmetalation, and these milder bases are sufficient for this purpose.[8][9]

  • Solution 2: Minimize Water. While many Suzuki protocols use aqueous conditions, water is the proton source for protodeboronation.[5] Consider using anhydrous solvents (e.g., dry dioxane, THF, or toluene) with a finely powdered, anhydrous base like K₃PO₄.

Potential Cause 3: Inadequate Degassing Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of your boronic acid, leading to low yields of the desired cross-coupled product.[5][6]

  • Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

Q2: I'm observing my desired product, but also a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. Why is this happening?

A2: Homocoupling (dimerization) of the boronic acid is a classic side reaction in Suzuki couplings. It is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[6]

  • Solution 1: Improve Degassing Technique. As mentioned in A1, this is the most common cause. Re-evaluate your degassing procedure to ensure it is sufficient.

  • Solution 2: Use a Pd(0) Source or a Reliable Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state. This reduction sometimes involves the boronic acid itself, which can lead to homocoupling.[6] Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) that cleanly generates Pd(0) can minimize this side reaction.[5]

  • Solution 3: Control Stoichiometry. Ensure you are not using a large excess of the boronic acid, as this can increase the statistical likelihood of homocoupling. A ratio of 1.1-1.3 equivalents of the boronic acid relative to the limiting aryl halide is typically sufficient.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary hydroxyl group on the ethylthio side chain?

A1: Generally, no. The primary alcohol functional group is well-tolerated in most modern Suzuki-Miyaura coupling reactions.[10] Unlike acidic protons (e.g., phenols, carboxylic acids), the alcoholic proton is not acidic enough to interfere with common bases like K₃PO₄ or K₂CO₃. While it is possible for the hydroxyl group to coordinate to the palladium center, especially under strongly basic conditions, this is rarely a reaction-inhibiting event and can sometimes even be beneficial.[11] Protection is usually unnecessary and adds extra steps to the synthesis. You should only consider protection if you have exhausted all other optimization strategies or if you are using a very strong base like an alkoxide.

Q2: What is the mechanistic reason for choosing bulky, electron-rich ligands against thioether poisoning?

A2: The choice is based on balancing ligand-metal bond strength and promoting the catalytic cycle's kinetics.

  • Accelerated Reductive Elimination: Electron-rich ligands increase the electron density on the palladium center. This facilitates the final, product-forming step—reductive elimination—which is often the rate-limiting step of the catalytic cycle.[10]

  • Steric Shielding: The steric bulk of ligands like SPhos or IPr creates a defined coordination sphere around the palladium atom. This bulk can sterically disfavor the coordination of the thioether side chain while still allowing the smaller aryl halide and boronic acid partners to access the metal center.[3][12]

By making the productive catalytic cycle kinetically much faster than the off-cycle catalyst deactivation pathway, these advanced ligands allow the reaction to proceed to completion before significant catalyst poisoning occurs.

Q3: Which base and solvent combination is a good starting point for this substrate?

A3: A robust and widely applicable starting point is potassium phosphate (K₃PO₄) as the base in a solvent system of 1,4-dioxane and water (e.g., 4:1 v/v) .

Rationale for Recommended Starting Conditions

ComponentRecommendationMechanistic Rationale
Base K₃PO₄ (3 equivalents)Moderately basic, minimizing protodeboronation while being effective at forming the active boronate species.[7] Its solubility profile is well-suited for biphasic systems.
Solvent Dioxane/Water (4:1)Dioxane is an excellent solvent for the organic coupling partners and catalyst. The small amount of water helps to solubilize the inorganic base and facilitates the transmetalation step.[13]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without excessively promoting decomposition pathways like protodeboronation.[7]

If this system fails, switching to completely anhydrous conditions (e.g., CsF in dry THF) is the next logical step to eliminate water-driven side reactions.

Visualizations and Diagrams

Suzuki_Cycle_Thioether

Troubleshooting_Flowchart

Experimental Protocols

Protocol 1: Optimized General Procedure

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand Screening for a Challenging Coupling

If the general protocol fails, a small-scale, parallel screen can quickly identify a more effective ligand.

  • Setup: In an array of oven-dried vials, each with a small stir bar, add the aryl halide (1.0 equiv, e.g., 0.1 mmol scale), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 3.0 equiv).

  • Stock Solution: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd per reaction) in degassed solvent (e.g., dioxane).

  • Ligand Addition: To each vial, add a different ligand (4 mol% per reaction, e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).

  • Reaction Initiation: Add the palladium stock solution to each vial, followed by any co-solvent (e.g., water). Seal the vials under an inert atmosphere.

  • Execution & Analysis: Heat and stir all vials under identical conditions (e.g., 90 °C for 16 h). Analyze a small aliquot from each reaction by LC-MS to determine the relative conversion to the desired product. The ligand that provides the highest conversion should be used for a larger-scale reaction.

References

  • C. L. R. C. Lima, J. R. M. Pinto, M. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Barancelli, D. A., et al. (2018). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Worthington, R. J., & Sanford, M. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Mlynarski, S. N., Schuster, C. H., & Morken, J. P. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Nature. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Wang, Y., et al. (2020). Si-thiol supported atomic-scale palladium as efficient and recyclable catalyst for Suzuki coupling reaction. Nanotechnology. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Available at: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Corpet, M., & Derat, É. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Si-thiol Supported Atomic-scale Palladium as Efficient and Recyclable Catalyst for Suzuki Coupling Reaction. ResearchGate. Available at: [Link]

  • Shinokubo, H., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Sharma, A., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • Al-Masri, O. A., & El-Eswed, B. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Boronic acids are notorious for their challenging purification profiles, and this specific molecule, with its combination of a boronic acid moiety and a polar hydroxyethyl thioether side chain, presents unique obstacles.

This document provides in-depth, field-tested solutions to common purification problems through a practical troubleshooting and FAQ format. Our goal is to empower you with the scientific rationale behind each technique, enabling you to adapt and optimize these methods for your specific reaction mixture.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, hands-on challenges you may encounter during the purification of this compound.

Issue 1: My product is streaking badly or showing very low recovery during silica gel chromatography.

Question: I'm attempting to purify my crude this compound using standard silica gel flash chromatography, but the compound is either smearing across all fractions or permanently sticking to the column. What is causing this, and how can I fix it?

Answer: This is the most common issue encountered with boronic acids on standard silica gel. The root cause is a strong, undesirable interaction between the electron-deficient boron atom (a Lewis acid) and the abundant, slightly acidic silanol groups (Si-OH) on the surface of the silica gel (a Lewis base).[1] This interaction leads to irreversible adsorption and significant tailing. The presence of the polar hydroxyl and thioether groups in your specific molecule further complicates elution with standard non-polar solvent systems.

Solutions & Scientific Rationale:

  • Modify the Mobile Phase: A simple and often effective solution is to add a small amount of a competitive acidic modifier to your eluent, such as 0.5-1% acetic acid.[2] The acetic acid protonates the silanol groups, reducing their ability to interact with the boronic acid and improving elution. However, be mindful that prolonged exposure to acid can promote protodeboronation (loss of the B(OH)₂ group).[3]

  • Switch to an Alternative Stationary Phase:

    • Reversed-Phase (C18) Chromatography: This is often the preferred chromatographic method for polar boronic acids.[4][5] The separation occurs on a non-polar stationary phase, and you can use polar mobile phases like acetonitrile/water or methanol/water. This approach avoids the problematic silanol interactions.[5] Purity can be assessed effectively using HPLC with this stationary phase.[6][7]

    • Neutral Alumina: For certain boronic acids, particularly those that are less polar, neutral alumina can be a viable alternative to silica gel, as it has a different surface chemistry.[2]

  • Temporarily Derivatize the Boronic Acid: You can convert the polar boronic acid into a more chromatographically "well-behaved" and less polar boronate ester, such as the pinacol ester.[8] This derivative can be easily purified on standard silica gel. Following purification, the boronic acid can be regenerated via hydrolysis. This adds steps but is a highly robust method for obtaining very pure material.

cluster_solutions Troubleshooting Options start Crude Product Mixture silica Attempt Standard Silica Chromatography start->silica streaking Streaking / Low Recovery? silica->streaking success Purification Successful streaking->success No modify_eluent Option A: Add Acetic Acid to Eluent streaking->modify_eluent Yes rev_phase Option B: Switch to Reversed-Phase (C18) Chromatography modify_eluent->rev_phase Still Fails derivatize Option C: Derivatize to Boronate Ester, Purify, then Hydrolyze rev_phase->derivatize Still Fails

Caption: Decision tree for troubleshooting chromatographic purification.

Issue 2: My purified product is contaminated with non-acidic organic impurities, and chromatography is inefficient.

Question: My reaction mixture contains significant amounts of unreacted starting material or non-polar byproducts. How can I remove these without resorting to chromatography?

Answer: You can exploit the acidic nature of the boronic acid functional group to perform a highly effective liquid-liquid extraction. Arylboronic acids are weakly acidic and will deprotonate to form a water-soluble boronate salt in the presence of a base. Most neutral or non-acidic organic impurities will remain in the organic phase.[9][10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and extract it one to three times with a dilute aqueous base (e.g., 1 M sodium hydroxide or 1 M sodium carbonate). The this compound will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous phase with a fresh portion of the organic solvent to remove any remaining trapped impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution if it is a solid, or it can be extracted.

  • Final Extraction & Isolation: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

cluster_sep Separatory Funnel start Crude Product in Organic Solvent (EtOAc) add_base Extract with Aqueous Base (e.g., 1M NaOH) start->add_base organic_phase Organic Phase: Neutral Impurities add_base->organic_phase aqueous_phase Aqueous Phase: Product as Boronate Salt add_base->aqueous_phase acidify Acidify Aqueous Phase with 1M HCl aqueous_phase->acidify extract_product Extract with Fresh Organic Solvent (EtOAc) acidify->extract_product final_product Pure Boronic Acid in Organic Phase extract_product->final_product

Caption: Visual workflow for purification by acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: I suspect my product has formed a boroxine anhydride. How can I confirm this and convert it back to the boronic acid?

A1: Boronic acids can readily dehydrate, especially upon heating or under vacuum, to form cyclic trimers called boroxines.[11] This is often observed as a broadening of signals in the ¹H NMR spectrum. The most reliable way to confirm this is ¹¹B NMR spectroscopy, where the boronic acid will have a characteristic chemical shift different from the boroxine. To convert the boroxine back to the monomeric boronic acid, you can often simply dissolve the material in a solvent mixture containing water (e.g., acetone/water or THF/water) and stir, or perform a recrystallization from an aqueous solvent system.

Q2: What is a good starting point for recrystallizing this compound?

A2: Recrystallization is an excellent method for achieving high purity.[12] Given the polarity of your molecule, a good starting point would be a mixed solvent system. Try dissolving the crude solid in a minimal amount of a hot polar solvent in which it is soluble (like ethanol, methanol, or acetone) and then slowly adding a less polar anti-solvent in which it is insoluble (like hexanes or heptane) until turbidity persists.[2] Alternatively, recrystallization from hot water or a water/ethanol mixture can be very effective for polar boronic acids.[4]

Q3: My boronic acid seems to be degrading over time. What are the best storage conditions?

A3: Boronic acids can be susceptible to oxidation and protodeboronation.[3][13] For long-term stability, this compound should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and refrigerated. Avoid prolonged exposure to moisture, light, and high temperatures.

Q4: Besides chromatography, is there another high-purity technique for difficult separations?

A4: Yes, derivatization with diethanolamine is a powerful technique. Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from non-polar solvents like ether, leaving soluble impurities behind.[4][5] This adduct can be isolated by filtration and then cleaved by treatment with an acid (or by stirring with a saturated boric acid solution) to regenerate the highly pure free boronic acid, which can then be extracted.[5]

Purification MethodProsConsBest For Removing
Silica Gel Chromatography Fast; well-understood.Strong product adsorption; potential for decomposition.[5]Impurities with significantly different polarity.
Reversed-Phase (C18) Chromatography Excellent for polar compounds; avoids silanol issues.[4]Requires HPLC equipment; water removal can be slow.[5]Polar and non-polar impurities; baseline separation.
Acid-Base Extraction Scalable; inexpensive; highly efficient for pH-differentiated compounds.Only removes neutral or basic impurities; can be emulsion-prone.Non-acidic starting materials and byproducts.[9]
Recrystallization Can yield very high purity; scalable.Requires a solid product; can have yield losses.[12]Small amounts of impurities that are soluble in the mother liquor.
Diethanolamine Adduct Formation Highly selective for boronic acids; yields crystalline solids.Adds two steps to the process (formation and cleavage).[5]Complex mixtures where chromatography and extraction fail.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Reddit r/chemistry Community. (2017). Purification of boronic acids? Reddit. Available at: [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. Available at: [Link]

  • Ujaczki, É., Vági, E., & Rápó, E. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]

  • McCauley, J., et al. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Chemistry Stack Exchange Community. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • Patil, V. R., et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
  • Reddit r/OrganicChemistry Community. (2025). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]

  • Ye, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester Chemistry Department. Available at: [Link]

  • Khlebnikov, V. (2016). Answer to "Can I remove boronic acid using Work up process?". ResearchGate. Available at: [Link]

  • Whitesides, G. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered when using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. As a multifunctional compound, its unique combination of a boronic acid, a thioether, and a hydroxyl group presents specific challenges that require a nuanced approach to experimental design. This document moves beyond simple protocols to explain the causality behind these challenges and offers robust solutions.

Understanding the Reagent: A Multifunctional Challenge

This compound is a valuable building block, but its three key functional groups can be sources of competing reactions. Understanding their individual and combined reactivity is the first step toward successful experimentation.

G cluster_molecule Structure of this compound cluster_sites Key Reactive Sites mol mol boronic_acid Boronic Acid (-B(OH)₂) thioether Thioether (-S-) hydroxyl Hydroxyl (-OH)

Caption: Key reactive sites on the target molecule.

  • Boronic Acid: The primary site for Suzuki-Miyaura coupling. It is susceptible to protodeboronation and homocoupling.

  • Thioether: The sulfur atom is a soft Lewis base, which can coordinate to and potentially inhibit soft Lewis acidic palladium catalysts. It is also prone to oxidation.

  • Hydroxyl Group: Generally less problematic, but can influence solubility and may participate in intramolecular interactions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues observed in reactions involving this compound, presented in a question-and-answer format.

Problem 1: Low or No Product Yield with Recovery of Starting Materials

Question: My Suzuki-Miyaura reaction is failing or giving very low yields, and I primarily recover my unreacted boronic acid and aryl halide. What is the most likely cause?

Answer: The most probable cause is catalyst inhibition or poisoning by the thioether moiety . The sulfur atom's lone pair of electrons can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that prevent the catalyst from participating in the desired reaction.[1] This is a common issue with substrates containing soft donor atoms like sulfur.

Mitigation Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand can overcome this inhibition. Bulky, electron-rich biaryl phosphine ligands are highly effective as they promote the reductive elimination step and can sterically disfavor strong sulfur-palladium binding.[2]

  • Increase Catalyst Loading: For particularly challenging substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the portion of the catalyst that becomes inhibited.[2]

  • Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 XPhos, SPhos, or RuPhos Palladacycles) are often more effective as they form the active Pd(0) species more cleanly and efficiently in situ.

ParameterStandard Conditions (Failing)Recommended OptimizationRationale
Ligand PPh₃, P(t-Bu)₃XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the catalytic cycle and minimize sulfur coordination.[2]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G3, SPhos Pd G4Precatalysts provide a more reliable source of the active Pd(0) catalyst.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-coordinating bases can sometimes accelerate transmetalation relative to inhibition.
Problem 2: Significant Formation of a Deboronated Byproduct

Question: My reaction analysis (GC-MS or LC-MS) shows a significant peak corresponding to the mass of 2-((4-mercaptophenyl)thio)ethan-1-ol, where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction and how can I stop it?

Answer: You are observing protodeboronation , a common and often frustrating side reaction where the C–B bond is cleaved by a proton source.[3] This process is catalyzed by both acid and base and is exacerbated by the presence of water and elevated temperatures.[3][4] For this specific molecule, the electron-donating nature of the thioether group can make the ipso-carbon more susceptible to protonation.

Protodeboronation start (Ar)-B(OH)₂ product (Ar)-H (Deboronated Product) start->product Protodeboronation proton H⁺ Source (e.g., H₂O) proton->product conditions Base / Heat / Pd(II) conditions->product

Caption: Simplified pathway of protodeboronation.

Mitigation Strategies:

  • Employ Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to exclude moisture.

  • Strategic Base Selection: The choice of base is paramount. While aqueous bases are common in Suzuki couplings, they are a primary source of protons.

    • Best choices: Anhydrous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often superior for minimizing protodeboronation.[4]

  • Lower the Reaction Temperature: If the desired coupling is efficient, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly slow the rate of protodeboronation relative to the productive coupling.

  • Use a Boronate Ester: Converting the boronic acid to its pinacol (Bpin) or MIDA ester can increase its stability and suppress protodeboronation.[5][6] These esters act as "slow-release" sources of the boronic acid under the reaction conditions.

Problem 3: Formation of Oxidized Impurities

Question: I am observing byproducts with mass increases of +16 amu and +32 amu relative to my starting material or desired product. What are these impurities?

Answer: These impurities are the result of oxidation . The thioether group is readily oxidized, first to a sulfoxide (+16 amu) and then to a sulfone (+32 amu).[7][8] Additionally, the carbon-boron bond itself can be oxidized to a phenol (+16 amu, relative to a C-H bond), a process known as oxidative deboronation.[9][10] These reactions are typically caused by residual oxygen in the reaction system.

OxidationPathways Thioether Ar-S-R Sulfoxide Ar-S(O)-R (+16 amu) Thioether->Sulfoxide [O] Sulfone Ar-S(O)₂-R (+32 amu) Sulfoxide->Sulfone [O] BoronicAcid Ar-B(OH)₂ Phenol Ar-OH (+16 amu vs Ar-H) BoronicAcid->Phenol [O]

Caption: Common oxidation pathways for the molecule.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Solvents must be thoroughly degassed before use. The most effective method is subjecting the solvent to several "freeze-pump-thaw" cycles.[11] Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.

  • Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of a high-purity inert gas. Use glassware that has been flame-dried or oven-dried to remove adsorbed oxygen and moisture.[11]

Problem 4: Formation of a Dimeric Byproduct

Question: My analysis shows a byproduct with a molecular weight corresponding to a dimer of my boronic acid starting material. What is happening?

Answer: This side reaction is known as homocoupling or self-coupling , where two molecules of the boronic acid react to form a symmetrical biaryl.[12] This process is often promoted by the presence of Pd(II) species and an oxidant (typically oxygen).[13] It can become competitive if the main catalytic cycle is slow, for instance, due to catalyst inhibition.

Mitigation Strategies:

  • Ensure Pd(0) is the Dominant Species: Use a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0). If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure conditions are sufficient to reduce it to Pd(0) at the start of the reaction.

  • Strictly Anaerobic Conditions: As with oxidation, homocoupling is exacerbated by oxygen. Rigorous degassing is essential.[13]

  • Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes be beneficial, but an excessive amount may favor homocoupling. Start with a 1:1.2 ratio of aryl halide to boronic acid and optimize from there.

General FAQs

Q1: How should I store this compound to ensure its integrity? A1: Store it in a cool, dark, and dry environment, preferably under an inert atmosphere (in a desiccator or glovebox). Boronic acids can slowly dehydrate to form cyclic trimers called boroxines. While this is a reversible process in the presence of water, it means the material's weight may not correspond perfectly to the monomeric form. For sensitive reactions, it's good practice to use a freshly opened bottle or to dry the material under vacuum before use.

Q2: Is it better to use the boronic acid directly or convert it to a pinacol ester (Bpin)? A2: For challenging couplings, converting to the pinacol ester is often advantageous. Boronate esters exhibit greater stability towards protodeboronation and homocoupling.[5][14] While they may require slightly more forcing conditions to transmetalate, the reduction in side reactions often leads to a cleaner reaction profile and higher isolated yield.[6]

Q3: Can I purify my boronic acid if I suspect it has degraded? A3: Yes. Purification can often rescue a degraded batch. The most common methods include:

  • Recrystallization: Effective if a suitable solvent system can be found.[15][16]

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[17]

  • Derivatization: Formation of a stable adduct, such as with diethanolamine, can allow for easy crystallization and purification. The pure boronic acid can be regenerated by acidic workup.[16]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the side reactions discussed above.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • Degas the chosen solvent (e.g., Dioxane, Toluene, or 2-MeTHF) by performing three freeze-pump-thaw cycles.

    • Use a fresh, high-purity batch of this compound.

  • Reaction Assembly (under inert atmosphere):

    • To the reaction flask, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the anhydrous base (e.g., K₃PO₄, 2.5 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not part of the precatalyst).

    • Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add the catalyst/ligand mixture to the flask against a positive pressure of inert gas.

    • Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction Execution:

    • Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) using an oil bath or heating mantle.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum Post]. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? [Online Forum Post]. r/chemistry. Available at: [Link]

  • Wikipedia. Protodeboronation. Wikimedia Foundation. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Byrne, A. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Peko, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2015). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry Stack Exchange. (2019). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online Forum Post]. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum Post]. r/Chempros. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Brief overview on self-coupling reactions of organoboron compounds. ResearchGate. Available at: [Link]

  • Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether-Boronic Acid Cross-Coupling Under Neutral Reaction Conditions. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wang, B., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

  • Wikipedia. Boronic acid. Wikimedia Foundation. Available at: [Link]

  • Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Figshare. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

Improving the stability of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. As a bifunctional molecule featuring both a reactive boronic acid and a potentially labile thioether linkage, this compound presents unique stability challenges, particularly in solution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide you, the researcher, with both the theoretical understanding and practical solutions to ensure the integrity of your experiments. Our approach is grounded in explaining the causal mechanisms behind degradation, enabling you to proactively design more robust experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound loses purity over a short period, even when stored in a common solvent like methanol or DMSO. What are the primary causes of this degradation?

A1: Core Instability Mechanisms

The degradation of this specific boronic acid is multifactorial, stemming from three primary chemical pathways that can occur concurrently. Understanding these pathways is the first step to mitigating them.

  • Oxidative Deboronation: This is often the most significant and rapid degradation pathway, especially in biological or non-degassed aqueous solutions. The carbon-boron (C-B) bond is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide, which replaces the boronic acid moiety with a hydroxyl group (-OH).[1][2] This process is metabolically relevant and can occur under ambient laboratory conditions.[3][4] The thioether linkage is also prone to oxidation, first to a sulfoxide and then to a sulfone, further complicating the degradation profile.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a carbon-hydrogen (C-H) bond.[5] It is particularly prevalent in aqueous solutions and its rate is highly dependent on pH.[1]

  • Anhydride Formation (Boroxine Trimerization): In concentrated solutions or upon removal of solvent, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[5][6][7] While this is often a reversible equilibrium in the presence of water, it can significantly complicate characterization and reaction stoichiometry.

Below is a diagram illustrating these competing degradation pathways.

cluster_main Degradation Pathways Parent This compound Oxidation_B Oxidative Deboronation (Phenol Product) Parent->Oxidation_B  + ROS (e.g., O₂, H₂O₂)  Aqueous/Air Oxidation_S Thioether Oxidation (Sulfoxide/Sulfone Products) Parent->Oxidation_S  + Oxidants Protodeboronation Protodeboronation (Thioether Product) Parent->Protodeboronation  + H⁺ / OH⁻  Aqueous Media Trimerization Dehydration (Boroxine Product) Parent->Trimerization  - 3 H₂O  Conc. Solution / Solid State

Caption: Primary degradation pathways for the target molecule.

Q2: I am using this compound in a cell-based assay at physiological pH (~7.4) and observing a rapid loss of activity. How can I prevent what I suspect is oxidative degradation?

A2: Mitigating Oxidative Instability in Biological Media

Your suspicion is well-founded. At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral boronate form. The boronate form is significantly more susceptible to oxidation.[2][8] The rate of oxidation by ROS can be comparable to that of thiols, making stability in biological contexts a major challenge.[2]

Troubleshooting Protocol: Preparing Oxidatively-Stable Solutions

  • Solvent Preparation (Critical Step):

    • Degas Your Solvents: Before preparing any solution, thoroughly degas your aqueous buffers and organic solvents (e.g., DMSO, DMF) to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize contaminants that could catalyze oxidation.

  • Incorporate Antioxidants:

    • For aqueous buffers, consider adding a mild, non-interfering antioxidant. The choice of antioxidant should be validated for compatibility with your specific assay.

    • Rationale: Antioxidants act as sacrificial scavengers of ROS, protecting the boronic acid.

AntioxidantRecommended Starting ConcentrationNotes
Ascorbic Acid 100 µM - 1 mMEffective but can chelate metals. Test for assay interference.
Glutathione (GSH) 100 µM - 1 mMBiologically relevant; generally well-tolerated in cell-based assays.[9]
EDTA 10 - 100 µMChelates trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze ROS formation.
  • pH Control:

    • While you are constrained by physiological pH for your assay, be aware that the rate of oxidation is pH-dependent.[8] When preparing stock solutions in non-buffered solvents, avoid basic conditions which favor the more reactive boronate species.

  • Workflow Optimization:

    • Prepare Fresh: Prepare solutions immediately before use. Avoid storing diluted aqueous solutions.

    • Work Under Inert Atmosphere: For maximum stability during solution preparation, work in a glove box or use Schlenk line techniques with degassed solvents.

Q3: What are the best practices for preparing and storing a stock solution to ensure maximum long-term stability?

A3: Best Practices for Solution Preparation and Storage

To minimize all forms of degradation for long-term storage, controlling the environment is key. The goal is to limit exposure to water, oxygen, light, and catalytic impurities.

Recommended Storage Conditions

ParameterSolid StateStock Solution (e.g., in Anhydrous DMSO)
Temperature -20°C or lower-20°C or -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen) overlay in vial
Container Amber glass vial with a tight-fitting capSmall-volume amber glass vials with PTFE-lined septa caps
Light Protect from lightProtect from light (store in a dark box)
Handling Note Weigh quickly; avoid prolonged exposure to ambient air/moisture.Use anhydrous solvents and degas before use. Prepare aliquots to avoid freeze-thaw cycles.

Step-by-Step Workflow for Stock Solution Preparation

Caption: Workflow for preparing stable stock solutions.

Q4: I'm seeing multiple peaks in my RP-HPLC analysis, even with a freshly prepared sample. How can I get a clean analysis and identify the impurities?

A4: Analytical Troubleshooting for Labile Boronic Acids

Analyzing boronic acids by reverse-phase HPLC can be challenging because the analytical conditions themselves can promote degradation.[10][11] On-column hydrolysis or degradation is a common issue.[12]

Potential Degradation Products to Identify:

  • Phenol product: (4-((2-Hydroxyethyl)thio)phenol) - From oxidative deboronation. Will be more non-polar than the parent compound.

  • Protodeboronation product: 2-(Phenylthio)ethanol - From protodeboronation. Will also be more non-polar.

  • Sulfoxide/Sulfone: Will be more polar than the parent compound.

  • Boroxine: May not elute cleanly or could revert to the monomer on the column, appearing as a broadened parent peak.

Optimized Analytical Protocol:

  • Use a Non-Aqueous Diluent: Prepare your sample in an aprotic, non-aqueous solvent like acetonitrile or THF immediately before injection.[11] This minimizes hydrolysis prior to analysis.

  • Optimize Mobile Phase:

    • Avoid Strong Acids: Formic acid in the mobile phase can accelerate on-column hydrolysis.[12] Try running the separation with no pH modifier or a very low concentration (e.g., 0.01%).

    • Consider Basic Mobile Phases: Some boronic acids are more stable and show better peak shape at high pH. A method using a highly basic mobile phase (e.g., pH 12) with an appropriate column (e.g., Waters XTerra) could be effective.[11][12]

  • Lower Column Temperature: Reducing the column temperature to 15-25°C can slow the rate of on-column degradation.[12]

  • Use Specialized Columns: Columns with low silanol activity or specialized surfaces like Waters Maxpeak™ Premier Columns are designed to reduce interactions with sensitive analytes like boronic acids and can significantly improve peak shape and recovery.

  • Alternative Techniques: If HPLC remains problematic, consider Non-Aqueous Capillary Electrophoresis (NACE), which is an excellent technique for analyzing labile boronic acids and their esters without inducing hydrolysis.[10]

Q5: For a long-term drug development project, are there any derivatization strategies to permanently improve the stability of this compound?

A5: Advanced Stabilization via Derivatization

Yes, converting the boronic acid to a more stable derivative is a common and highly effective strategy, particularly in pharmaceutical development. These derivatives act as protecting groups that can release the active boronic acid under specific conditions.

  • Boronate Esters: Reacting the boronic acid with a diol forms a boronate ester. While simple esters (e.g., from pinacol) offer moderate protection, they can still be labile.[5][13] The intramolecular 2-hydroxyethyl group on your molecule may already form a reversible five-membered cyclic boronate ester, which can modestly enhance oxidative stability.[1]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: This is a state-of-the-art solution for stabilizing otherwise unstable boronic acids.[14][15] MIDA boronates are exceptionally stable, crystalline, air-stable solids. They are inert to many reaction conditions but can be cleaved with mild aqueous base to slowly release the free boronic acid in situ.[14][15] This "slow-release" mechanism is ideal for reactions where the free boronic acid would otherwise decompose.

Conceptual Stabilization Strategy

BA Unstable Boronic Acid R-B(OH)₂ MIDA Air-Stable MIDA Boronate BA->MIDA  + MIDA, Dehydration (Protection) MIDA->BA  + Mild aq. Base (Slow Release)

Caption: Protection of boronic acids as stable MIDA boronates.

This strategy transforms challenging boronic acids into reliable, benchtop-stable reagents, which is invaluable for reproducible results in drug discovery and development pipelines.[14]

References
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • Phenol Family Degradation P
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). ScienceDirect.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Strategies for the analysis of highly reactive pinacolboron
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Recent developments in the medicinal chemistry of single boron

Sources

Technical Support Center: Catalyst Selection for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization for this versatile, yet challenging, reagent. Here, we move beyond mere protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the two functional groups on the molecule: the thioether (-S-) and the primary alcohol (-OH).

  • Thioether-Induced Catalyst Poisoning: The sulfur atom in the thioether group is a notorious poison for palladium catalysts. Sulfur can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and significantly reducing or completely halting catalytic turnover.

  • Competing Coordination from Hydroxyl Group: The hydroxyl group can potentially coordinate to the boronic acid (forming a boronate ester) or the metal center, which can alter reactivity or lead to unwanted side reactions. While generally less problematic than the thioether, it can influence the choice of base and solvent.

  • Homocoupling: Like many boronic acids, this reagent can undergo homocoupling (dimerization) to form a biphenyl species, particularly under suboptimal conditions such as high temperatures or in the presence of excess oxygen.

Q2: Which type of cross-coupling reaction is most suitable for this boronic acid?

A2: The Suzuki-Miyaura coupling is the most robust and widely employed reaction for this substrate. Its tolerance for various functional groups, coupled with the development of highly active and resistant catalyst systems, makes it the preferred method for forming carbon-carbon bonds with aryl halides or triflates.

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for my Suzuki-Miyaura coupling with this reagent?

A3: While Pd(PPh₃)₄ is a workhorse catalyst, it is often not the optimal choice for substrates containing catalyst poisons like thioethers. The triphenylphosphine ligands are relatively labile and do not provide sufficient steric or electronic protection to prevent the sulfur atom from coordinating to the palladium center. This often results in low yields and catalyst decomposition. More advanced catalyst systems are strongly recommended.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low or No Product Yield

This is the most frequent issue, typically pointing to catalyst deactivation or suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Poisoning by Thioether:

    • Explanation: The sulfur atom is binding to your palladium catalyst, rendering it inactive. This is the most probable cause.

    • Solution 1: Employ Electron-Rich, Bulky Ligands. Modern biaryl phosphine ligands, such as those developed by the Buchwald group, are designed to overcome this issue. Ligands like SPhos, XPhos, or RuPhos create a sterically hindered and electron-rich environment around the palladium atom. This accelerates the rate of oxidative addition and reductive elimination, the productive steps of the catalytic cycle, making them kinetically favored over catalyst inhibition by the sulfur atom.

    • Solution 2: Use a Pre-formed Catalyst. Using a pre-formed palladium-ligand complex (e.g., SPhos G3 Pd G3) ensures the active catalyst is present from the start and can be more resistant to deactivation than generating the catalyst in situ.

  • Incorrect Base Selection:

    • Explanation: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. An inappropriate base can be ineffective or cause degradation of the starting material.

    • Solution: For this substrate, a moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Stronger bases like Cs₂CO₃ can sometimes enhance reactivity, especially with less reactive coupling partners (e.g., aryl chlorides). Avoid strong organic bases which can lead to side reactions.

  • Solvent & Temperature Issues:

    • Explanation: The solvent must be able to dissolve all components and be stable at the reaction temperature. The temperature needs to be high enough for the reaction to proceed but not so high that it causes decomposition.

    • Solution: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. Typical reaction temperatures range from 80 to 110 °C. If you suspect decomposition, try lowering the temperature and extending the reaction time.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Yield Observed q1 What catalyst system was used? start->q1 c1 Standard Catalyst (e.g., Pd(PPh3)4) q1->c1 Standard c2 Advanced Ligand Used q1->c2 Advanced a1 Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) with a Pd(II) source or use a pre-formed catalyst (e.g., SPhos Pd G3). c1->a1 end Optimized Reaction a1->end q2 Was the reaction rigorously degassed? c2->q2 a2_yes Proceed to check Base/Solvent. q2->a2_yes Yes a2_no Degas thoroughly (e.g., 3x freeze-pump-thaw cycles or sparging with Argon for 30 min). Oxygen can cause homocoupling and deactivate the catalyst. q2->a2_no No q3 Check Base & Solvent a2_yes->q3 a2_no->end a3 Screen alternative bases (K3PO4, Cs2CO3) and solvent systems (Toluene/H2O, 2-MeTHF/H2O). Ensure adequate temperature (80-110 °C). q3->a3 a3->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Root Cause Analysis & Solutions:

  • Presence of Oxygen:

    • Explanation: The primary cause of homocoupling is the presence of oxygen, which can participate in a side-reaction pathway.

    • Solution: Rigorous degassing of the reaction mixture is critical. Use a "freeze-pump-thaw" technique (3 cycles) for best results, or at a minimum, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and heating.

  • Suboptimal Base/Catalyst Ratio:

    • Explanation: An incorrect stoichiometry can sometimes favor side reactions.

    • Solution: Ensure you are using the correct equivalents of base (typically 2-3 equivalents) and boronic acid (1.1-1.5 equivalents relative to the limiting reagent, usually the aryl halide).

Recommended Catalyst Systems & Protocols

For coupling with this compound, we recommend starting with a modern catalyst system known for its resistance to sulfur poisoning.

Catalyst SystemPd SourceLigandTypical Loading (mol%)Recommended BaseSolvent SystemTemp (°C)Notes
System 1 (In Situ) Pd(OAc)₂SPhos1 - 2K₃PO₄Toluene/H₂O (5:1)100-110Excellent for a wide range of aryl halides.
System 2 (Pre-catalyst) SPhos Pd G3(Integrated)1 - 2K₂CO₃2-MeTHF/H₂O (4:1)80-100Highly active and stable, often requires lower temperatures.
System 3 (Alternative) Pd₂(dba)₃XPhos1.5 - 3Cs₂CO₃Dioxane/H₂O (4:1)100Good for challenging substrates like aryl chlorides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 eq)

  • Ligand (e.g., SPhos, 0.04 eq)

  • Degassed Solvent (e.g., Toluene/H₂O)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Sparge the resulting slurry with Argon for 15-20 minutes to ensure the mixture is free of oxygen.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst Selection Logic

The choice of catalyst depends on the reactivity of your coupling partner (the aryl halide).

G start Select Aryl Halide Coupling Partner aryl_iodide Aryl Iodide (High Reactivity) start->aryl_iodide aryl_bromide Aryl Bromide (Medium Reactivity) start->aryl_bromide aryl_chloride Aryl Chloride (Low Reactivity) start->aryl_chloride rec1 Recommendation: System 1 (Pd(OAc)2 / SPhos) or System 2 (SPhos Pd G3). Lower catalyst loading (1-1.5 mol%) may suffice. aryl_iodide->rec1 rec2 Recommendation: System 1 or 2 are excellent starting points. Consider K3PO4 as the base. aryl_bromide->rec2 rec3 Recommendation: System 3 (Pd2(dba)3 / XPhos) with Cs2CO3 is often required for efficient activation of the C-Cl bond. aryl_chloride->rec3

Caption: Catalyst selection guide based on aryl halide reactivity.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Thiols Source: Chemical Reviews, 2011, 111 (3), pp 2177–2250 URL: [Link]

  • Title: A General System for the Suzuki−Miyaura Coupling of Aryl- and Vinyl-Boronic Acids with Aryl and Vinyl Halides Source: The Journal of Organic Chemistry, 2004, 69 (17), pp 5578–5587 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research, 2008, 41 (11), pp 1461–1473 URL: [Link]

Technical Support Center: Suzuki Reactions with (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges and considerations when using (4-((2-Hydroxyethyl)thio)phenyl)boronic acid as your coupling partner. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki reaction?

When employing this compound, two primary functional groups can present challenges: the thioether (-S-) and the terminal hydroxyl (-OH).

  • Thioether Moiety and Catalyst Poisoning: Sulfur-containing compounds are known to potentially poison palladium catalysts.[1][2] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[3][4]

  • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with the base intended to activate the boronic acid. This can lead to the formation of an alkoxide, which might alter the reaction conditions or participate in side reactions. While often tolerated, it's a factor to consider in base selection and stoichiometry.

Q2: How does the choice of base impact the Suzuki reaction, and what is its fundamental role?

The base is a critical component of the Suzuki-Miyaura catalytic cycle, and its selection can dramatically affect reaction outcomes.[5][6] Its primary role is to activate the boronic acid.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]−).[8][9] This boronate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.[10][11]

The choice of base influences:

  • Rate of Transmetalation: A suitable base will generate the boronate at an optimal concentration to drive the reaction forward.

  • Side Reactions: An inappropriate or overly strong base can promote side reactions like protodeboronation (cleavage of the C-B bond).[12]

  • Substrate Compatibility: The base must be compatible with other functional groups in your starting materials. For substrates with base-sensitive groups, milder bases are necessary.[7][13]

Q3: Which bases are recommended for the Suzuki coupling of this compound?

A screening of bases is often the most effective approach. However, for this specific substrate, a good starting point would be to use moderately strong inorganic bases.

BasepKa of Conjugate AcidCommon Solvent SystemsKey Considerations
Potassium Phosphate (K₃PO₄) ~12.3Toluene/Water, Dioxane/WaterOften a robust choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[12]
Potassium Carbonate (K₂CO₃) ~10.3Toluene/Water, DMF/Water, THF/WaterA standard, milder base suitable for many Suzuki reactions.[14][15]
Cesium Carbonate (Cs₂CO₃) ~10.3Dioxane, Toluene, THFA stronger and more soluble inorganic base that can be effective when weaker bases fail.[14]
Potassium Fluoride (KF) ~3.2Anhydrous THF, DioxaneUseful in anhydrous conditions or with base-sensitive substrates due to its milder nature.[7][12]

Data compiled from multiple sources for illustrative purposes. Optimal conditions are highly dependent on the specific substrates and catalyst system.[5]

Q4: How can I minimize catalyst poisoning from the thioether group?

Several strategies can be employed to mitigate catalyst deactivation by the thioether moiety:

  • Use of Electron-Rich, Bulky Ligands: Ligands such as SPhos and XPhos can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.[16] These bulky ligands can sterically hinder the coordination of the sulfur atom to the palladium center.

  • Higher Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for a certain degree of catalyst deactivation.

  • Protecting the Thioether (Advanced Strategy): While less common for simple thioethers, in highly challenging cases, reversible oxidation of the thioether to a sulfoxide can be considered. The sulfoxide is less coordinating and the thioether can be regenerated after the coupling reaction.

Q5: Should I protect the hydroxyl group on my boronic acid?

In many cases, the free hydroxyl group is tolerated in Suzuki reactions.[17] However, if you are experiencing low yields or significant side product formation, protection should be considered.

  • When to Consider Protection:

    • If you are using a very strong base (e.g., alkoxides) that could deprotonate the hydroxyl group and lead to complications.

    • If the hydroxyl group is suspected of interfering with the catalyst or other reagents.

  • Common Protecting Groups for Alcohols:

    • Silyl ethers (e.g., TMS, TES, TBDMS): These are commonly used and can be removed under specific conditions.[18]

    • Acetals (e.g., THP, MEM): These are stable to basic conditions and removed with acid.[19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: The thioether is deactivating the palladium catalyst.[2][3]• Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[16]• Increase catalyst loading.• Ensure high purity of starting materials to avoid other sources of catalyst poisons like elemental sulfur.[2]
Inefficient Boronic Acid Activation: The chosen base is not optimal.• Screen a panel of bases, starting with K₃PO₄ or K₂CO₃.[5][12]• Ensure the base is sufficiently soluble in the reaction medium. Using a biphasic solvent system (e.g., Toluene/Water) can be beneficial.[14]
Poor Reagent Quality/Degassing: Boronic acid degradation or oxygen presence.[20][21]• Use fresh, high-purity boronic acid. Consider using a more stable boronate ester if degradation is suspected.[21]• Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen).[22]
Formation of Homocoupling Product Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid.[21]• Improve degassing procedures. Perform the reaction under a strict inert atmosphere.[20]
Decomposition of Pd(II) Precatalyst: Incorrect reduction to the active Pd(0) species.• Use a well-defined Pd(0) source or a reliable precatalyst.
Protodeboronation (Loss of Boronic Acid Group) Harsh Basic Conditions/High Temperature: The C-B bond is cleaved.[12]• Use a milder base (e.g., K₂CO₃ or KF).[7][13]• Lower the reaction temperature if possible.• Minimize the amount of water in the reaction, or consider anhydrous conditions with a base like KF.[23]

Experimental Protocols & Visual Guides

General Protocol for Base Screening in Suzuki Coupling

This protocol outlines a general procedure for screening different bases for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (K₃PO₄, K₂CO₃, Cs₂CO₃, or KF, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[5][24]

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and the selected base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[22]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OH)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal Enters Cycle Base_Selection_Workflow start Start: Suzuki Coupling with This compound check_sensitivity Are other functional groups base-sensitive (e.g., esters)? start->check_sensitivity mild_base Start with mild base: K₂CO₃ or KF check_sensitivity->mild_base Yes standard_base Start with standard base: K₃PO₄ or K₂CO₃ check_sensitivity->standard_base No run_reaction Run small-scale test reaction mild_base->run_reaction standard_base->run_reaction check_yield Is yield satisfactory? run_reaction->check_yield optimize Optimize other parameters: Solvent, Temperature, Catalyst check_yield->optimize Yes screen_stronger Screen stronger/alternative bases: Cs₂CO₃, other phosphates/carbonates check_yield->screen_stronger No end Proceed with optimized conditions optimize->end screen_stronger->run_reaction

Caption: A decision-making workflow for selecting an appropriate base for the Suzuki reaction.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). Organic Process Research & Development.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry.
  • What is the proper way to set up a suzuki coupling?. (2020). Reddit.
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2021).
  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025).
  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Organic Letters.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025).
  • Problems with Suzuki coupling. (2025). Reddit.
  • How can I solve my problem with Suzuki coupling?. (2014).
  • Organoborane coupling reactions (Suzuki coupling).
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Technical Support Center: Troubleshooting Suzuki Couplings of 2-Iodothiophenol. (2025). Benchchem.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. (2025). Benchchem.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Suzuki coupling help. (2012). Reddit.
  • Struggling with Suzuki Reaction. (2024). Reddit.

Sources

Technical Support Center: Handling Air-Sensitive Reactions with (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this air-sensitive reagent in your synthetic applications. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Is this compound considered an air-sensitive reagent?

Yes, while many arylboronic acids exhibit moderate stability in air as solids, it is best practice to treat this compound as an air-sensitive reagent, particularly when in solution.[1] The presence of the thioether linkage introduces a potential site for oxidation, which can be promoted by atmospheric oxygen, especially in the presence of metal catalysts. Furthermore, like other boronic acids, it is susceptible to degradation pathways such as protodeboronation, particularly under basic conditions or at elevated temperatures.[2][3]

What are the primary degradation pathways for this boronic acid?

There are two main degradation pathways to be aware of:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This process is often facilitated by moisture and can be accelerated by acidic or basic conditions, as well as heat.[2] For heteroaromatic boronic acids, this can be a significant side reaction.[4]

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone, especially under the oxidative conditions that can arise during a catalytic cycle or upon prolonged exposure to air. The boronic acid moiety itself can also be oxidized to the corresponding phenol.[5] At physiological pH, the oxidative instability of some phenylboronic acids is comparable to that of thiols.[2]

How should I properly store and handle this compound?

To ensure the integrity of the reagent, adhere to the following storage and handling procedures:

  • Storage: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

  • Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere using a glove box or Schlenk line techniques.[6][7] Use dry, degassed solvents for all reactions.

Do I need to protect the hydroxyl or thioether groups before use in a Suzuki-Miyaura coupling reaction?
  • Thioether: While some sulfur-containing boronic acids can be used directly, the thiol group itself is generally not well-tolerated in Suzuki reactions.[8][9] Although this compound has a thioether, which is generally more stable than a free thiol, its compatibility should be evaluated on a small scale. If you observe side products or low yields, protection of the thioether may be necessary.

  • Hydroxyl Group: The free hydroxyl group can potentially coordinate to the metal center and influence the reaction's outcome.[10] In some cases, this can be a beneficial directing effect. However, it can also lead to undesired side reactions or solubility issues. If you suspect the hydroxyl group is causing problems, you can protect it as a silyl ether (e.g., TBS ether) or another suitable protecting group that is stable to the reaction conditions.

Troubleshooting Guide

Problem 1: Low or no yield in my Suzuki-Miyaura coupling reaction.
Potential Cause Troubleshooting Steps
Degradation of the boronic acid Ensure you are using rigorous air-free techniques. Use freshly degassed solvents and purge the reaction vessel with an inert gas before adding reagents. Consider using a more stable derivative of the boronic acid, such as its potassium trifluoroborate salt or a MIDA boronate.[8][11]
Catalyst deactivation The thioether moiety can potentially coordinate to and poison the palladium catalyst. Try using a higher catalyst loading or a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11]
Inefficient transmetalation The base is crucial for activating the boronic acid for transmetalation.[12] Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is anhydrous. The choice of solvent can also impact transmetalation; a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.
Protodeboronation If your reaction requires high temperatures or prolonged reaction times, protodeboronation can become a significant side reaction.[13] Try running the reaction at a lower temperature for a longer period. If possible, use milder reaction conditions.
Problem 2: I am observing multiple spots on my TLC, and the reaction mixture is complex.
Potential Cause Troubleshooting Steps
Oxidation of the thioether The presence of sulfoxide or sulfone byproducts can complicate purification. Minimize the reaction's exposure to air. Ensure your solvents are thoroughly degassed.
Homocoupling of the boronic acid This can occur if the reaction conditions are too harsh or if there is oxygen present. Use a lower temperature and ensure a strictly inert atmosphere.
Incomplete reaction If you are seeing starting material, the reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Diagram of the Experimental Setup:

Suzuki_Setup cluster_glassware Schlenk Flask cluster_inert_gas Inert Gas System cluster_reagents Reagent Addition flask Reaction Flask with Stir Bar condenser Condenser flask->condenser bubbler Oil Bubbler flask->bubbler Gas Outlet septum Septum condenser->septum gas_source Nitrogen/Argon Cylinder gas_source->flask Gas Inlet syringe Syringe for Liquid Transfer syringe->septum via Septum spatula Spatula for Solid Transfer (in glovebox)

Caption: A typical Schlenk line setup for air-sensitive reactions.

Step-by-Step Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv) to the reaction flask containing a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand to the flask.

  • Solvent Addition: Add the degassed solvent(s) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Formation of a More Stable Boronic Acid Derivative: Diethanolamine Adduct

If you are consistently having issues with the stability of the boronic acid, converting it to its diethanolamine adduct can be a beneficial strategy.[11]

Diagram of the Protection Strategy:

Boronic_Acid_Protection boronic_acid This compound (Air-sensitive) adduct Diethanolamine Adduct (Air-stable solid) boronic_acid->adduct + Diethanolamine diethanolamine Diethanolamine

Caption: Conversion of boronic acid to a stable diethanolamine adduct.

Step-by-Step Procedure:

  • In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. Stir the resulting slurry for 15-30 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[11]

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Stability and Storage of 3-Thienylboronic Acid: A Technical Guide - Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem.
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid - Benchchem.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate.
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH.
  • Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - RSC Publishing.
  • Protodeboronation - Wikipedia.
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH.
  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC - NIH.
  • Miyaura Borylation troubleshoot : r/OrganicChemistry - Reddit.
  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.
  • Air Sensitive Compounds | Ossila.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.[1][2] The reactivity of the arylboronic acid component is a pivotal factor governing the efficiency and success of this reaction. This guide provides an in-depth comparison of the reactivity of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid with other commonly used arylboronic acids, supported by a detailed experimental protocol for quantitative analysis.

Understanding Arylboronic Acid Reactivity: The Role of Substituents

The generally accepted mechanism for the Suzuki-Miyaura reaction, catalyzed by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the substituents on the arylboronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.

Electron-donating groups (EDGs) on the phenyl ring of the boronic acid increase the electron density on the carbon atom attached to the boron, enhancing its nucleophilicity and generally accelerating the transmetalation step.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aryl group less nucleophilic and often slowing down this rate-determining step.[5]

This guide will compare the reactivity of the following arylboronic acids:

  • This compound (1): The subject of our investigation. The electronic contribution of the -(S)-(CH2)2-OH group is a combination of the thioether and hydroxyethyl moieties. The sulfur atom of the thioether acts as a weak π-donor through resonance and a σ-acceptor through induction.[6][7] The hydroxyethyl group is a weak σ-donor. The overall effect is anticipated to be weakly electron-donating or near-neutral.

  • Phenylboronic acid (2): The unsubstituted parent compound, serving as our baseline for comparison.

  • 4-Methoxyphenylboronic acid (3): Contains a strongly electron-donating methoxy group (-OCH3) at the para position.

  • 4-Chlorophenylboronic acid (4): Features an electron-withdrawing chloro group (-Cl) at the para position, which deactivates the ring through a strong inductive effect that outweighs its weak resonance donation.[8]

Based on these electronic considerations, we hypothesize the following order of reactivity in the Suzuki-Miyaura coupling reaction:

4-Methoxyphenylboronic acid (3) > this compound (1) ≈ Phenylboronic acid (2) > 4-Chlorophenylboronic acid (4)

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate our hypothesis, the following detailed protocol for a comparative kinetic study of the Suzuki-Miyaura coupling reaction is provided. This experiment is designed to be a self-validating system by maintaining identical reaction conditions for each arylboronic acid, ensuring that any observed differences in reaction rate can be attributed to the inherent reactivity of the boronic acid.

Objective: To determine the relative reaction rates of this compound and other selected arylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Materials:

  • This compound (1)

  • Phenylboronic acid (2)

  • 4-Methoxyphenylboronic acid (3)

  • 4-Chlorophenylboronic acid (4)

  • 4-Bromoanisole (Aryl halide coupling partner)[9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)[10]

  • Potassium carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

  • Dodecane (Internal standard for GC-MS analysis)

  • Anhydrous magnesium sulfate (Drying agent)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow:

Caption: Workflow for the comparative kinetic study.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-bromoanisole (0.5 M) in 1,4-dioxane.

    • Prepare a stock solution of dodecane (0.1 M) in 1,4-dioxane.

    • Prepare a 2 M aqueous solution of K₂CO₃.

  • Reaction Setup (to be performed for each boronic acid in parallel):

    • To a reaction vial containing a stir bar, add the respective arylboronic acid (0.15 mmol, 1.5 equiv.).

    • Add Pd(PPh₃)₄ (0.002 mmol, 2 mol%).

    • Add 1,4-dioxane (1.0 mL).

    • Add the 4-bromoanisole stock solution (0.2 mL, 0.1 mmol, 1.0 equiv.).

    • Add the dodecane internal standard stock solution (0.1 mL, 0.01 mmol).

    • Add the aqueous K₂CO₃ solution (0.2 mL, 0.4 mmol, 4.0 equiv.).

    • Seal the vial and place it in a preheated heating block or oil bath at 80 °C. Start stirring.

  • Reaction Monitoring:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture.

  • Sample Work-up:

    • Immediately quench the withdrawn aliquot by adding it to a vial containing ethyl acetate (0.5 mL) and water (0.5 mL).

    • Vortex the vial and allow the layers to separate.

    • Transfer the organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.

    • Filter the solution into a GC-MS vial.

  • GC-MS Analysis:

    • Analyze the samples by GC-MS to determine the concentration of the product (4-methoxy-4'-substituted biphenyl) relative to the internal standard (dodecane). The consumption of 4-bromoanisole can also be monitored.

  • Data Analysis:

    • Calculate the yield of the product at each time point for each reaction.

    • Plot the product yield versus time for each of the four arylboronic acids.

    • Determine the initial reaction rate for each arylboronic acid from the slope of the initial linear portion of the kinetic profile.

Expected Results and Interpretation

The following table presents a hypothetical summary of the expected results from the comparative kinetic study, based on our reactivity hypothesis.

Arylboronic AcidSubstituentElectronic EffectExpected Relative Initial RateExpected Yield at 180 min (%)
This compound (1) -(S)-(CH2)2-OHWeakly Electron-DonatingModerate~85
Phenylboronic acid (2) -HNeutralModerate~80
4-Methoxyphenylboronic acid (3) -OCH3Strongly Electron-DonatingHigh>95
4-Chlorophenylboronic acid (4) -ClElectron-WithdrawingLow~50

The initial reaction rates, determined from the kinetic plots, will provide a quantitative measure of the reactivity of each arylboronic acid. A higher initial rate corresponds to a more reactive boronic acid under these specific reaction conditions. The final product yields will also offer a comparative measure of the overall efficiency of the coupling reaction for each substrate.

Conclusion

This guide provides a comprehensive framework for comparing the reactivity of this compound with other standard arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By understanding the electronic effects of the (2-Hydroxyethyl)thio substituent, we can hypothesize its reactivity relative to other commonly used building blocks. The detailed experimental protocol offers a robust method for quantitatively testing this hypothesis, enabling researchers to make informed decisions in the design and optimization of synthetic routes for novel drug candidates and advanced materials. The interplay of inductive and resonance effects of the thioether and the weak donating nature of the ethyl group in this compound likely places its reactivity between that of strongly activated and deactivated arylboronic acids, making it a versatile reagent for a wide range of synthetic applications.

References

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Chem. Soc. Rev.2014 , 43, 412-443. [Link]

  • Matos, K.; Söderquist, J. A. J. Org. Chem.1998 , 63 (2), 461–470. [Link]

  • Al-Masum, M.; Kumar, P. Tetrahedron Lett.2003 , 44 (12), 2549-2551. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]

  • Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. J. Am. Chem. Soc.2017 , 139 (8), 3053–3065. [Link]

Sources

A Senior Application Scientist's Guide to Bioconjugation: Evaluating Alternatives to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. The choice of conjugation chemistry can profoundly impact the efficacy, stability, and overall success of a bioconjugate, be it an antibody-drug conjugate (ADC), a diagnostic probe, or a functionalized biomaterial. This guide provides an in-depth technical comparison of various bioconjugation reagents, with a focus on alternatives to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower you in selecting the optimal strategy for your research needs.

The Role of this compound in Bioconjugation

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as saccharides and glycoproteins.

The core of this chemistry lies in the reaction between the boronic acid moiety and a diol to form a cyclic boronate ester. This reaction is pH-dependent and typically reversible, which can be either an advantage or a disadvantage depending on the application. For applications requiring stimuli-responsive release, the reversible nature of the boronate ester linkage is beneficial. However, for applications demanding high stability, this reversibility can be a significant drawback.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

BoronicAcid [label="this compound"]; Diol [label="Biomolecule with cis-diol"]; BoronateEster [label="Cyclic Boronate Ester Conjugate"]; H2O [label="H₂O", shape=plaintext];

BoronicAcid -- Diol [label="+"]; Diol -- BoronateEster [label="pH-dependent\nequilibrium"]; BoronateEster -- H2O [label="+"]; } dot

Caption: Reaction of this compound with a diol.

While effective for targeting glycosylated proteins or other diol-containing biomolecules, the limitations of boronic acid chemistry, particularly the stability of the resulting boronate ester, have prompted the development and widespread adoption of alternative bioconjugation strategies. This guide will explore these alternatives in detail, providing a comparative analysis to aid in your selection process.

A Comparative Analysis of Leading Bioconjugation Reagents

The ideal bioconjugation reaction is characterized by high efficiency, specificity, rapid kinetics, and the formation of a stable covalent bond under physiological conditions.[1] Here, we compare this compound with four major classes of alternative reagents: N-hydroxysuccinimide (NHS) esters, maleimides, and the "click chemistry" powerhouses: strain-promoted alkyne-azide cycloaddition (SPAAC) and tetrazine ligation.

FeatureThis compoundNHS EstersMaleimidesSPAAC (e.g., DBCO)Tetrazine Ligation (e.g., TCO)
Target Functional Group cis-DiolsPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides (bioorthogonal)Strained Alkenes (e.g., TCO, bioorthogonal)
Reaction Type Boronate Ester FormationAcylationMichael Addition[3+2] CycloadditionInverse Electron Demand Diels-Alder
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10¹ - 10²10² - 10³~0.1 - 1.22[2]~1 - 10⁶[2]
Bond Stability Reversible, pH-sensitiveStable Amide BondStable Thioether Bond (can undergo hydrolysis/thiol exchange)[3]Very Stable Triazole RingVery Stable Dihydropyridazine
Bioorthogonality NoNoNoYesYes
Key Advantages Targets carbohydrates; ReversibleWell-established; High efficiencyCysteine-specificCopper-free; Highly specificExtremely fast kinetics; Highly specific
Key Disadvantages Reversible linkage; Limited to diolsReacts with abundant lysines; pH-sensitive hydrolysis[4]Requires free thiols; Potential for side reactions[5]Slower than tetrazine ligationReagents can be less stable
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Chemistry

NHS esters are widely used for their ability to efficiently react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[6] This chemistry is robust and has been a staple in bioconjugation for decades.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

NHSEster [label="NHS Ester Reagent"]; PrimaryAmine [label="Protein-NH₂"]; AmideBond [label="Stable Amide Conjugate"]; NHS [label="NHS leaving group", shape=plaintext];

NHSEster -- PrimaryAmine [label="+"]; PrimaryAmine -- AmideBond [label="pH 7.2-8.5"]; AmideBond -- NHS [label="+"]; } dot

Caption: NHS ester reaction with a primary amine.

Causality Behind Experimental Choices: The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH.[4] Buffers that do not contain primary amines, such as phosphate, borate, or carbonate, are essential to prevent reaction with the buffer itself.[7][8]

Maleimides: The Go-To for Thiol-Specific Conjugation

Maleimides are highly selective for thiol groups, primarily found in cysteine residues. This specificity allows for more site-specific conjugation compared to the more abundant lysine residues targeted by NHS esters. The reaction, a Michael addition, forms a stable thioether bond.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Maleimide [label="Maleimide Reagent"]; Thiol [label="Protein-SH"]; Thioether [label="Stable Thioether Conjugate"];

Maleimide -- Thiol [label="+"]; Thiol -- Thioether [label="pH 6.5-7.5"]; } dot

Caption: Maleimide reaction with a thiol.

Causality Behind Experimental Choices: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[9] Below this range, the thiol is protonated and less reactive. Above this range, the maleimide can react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[9] It is also crucial to reduce any disulfide bonds in the protein to free up the cysteine thiols for conjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A "Click Chemistry" Revolution

SPAAC is a bioorthogonal reaction, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[10] This is a significant advantage for in vivo applications. The reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide to form a stable triazole linkage. A key benefit of SPAAC is that it does not require a cytotoxic copper catalyst, unlike the original "click chemistry" reaction.[2]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DBCO [label="DBCO-functionalized molecule"]; Azide [label="Azide-functionalized biomolecule"]; Triazole [label="Stable Triazole Conjugate"];

DBCO -- Azide [label="+"]; Azide -- Triazole [label="Strain-promoted\ncycloaddition"]; } dot

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Causality Behind Experimental Choices: The choice of a SPAAC reaction is often driven by the need for high specificity and biocompatibility, especially in living systems. The reaction proceeds efficiently at physiological pH and temperature, making it ideal for labeling live cells. The primary experimental consideration is the introduction of the azide and strained alkyne functionalities into the molecules of interest.

Tetrazine Ligation: The Speed Demon of Bioorthogonal Chemistry

Tetrazine ligation is another powerful bioorthogonal reaction that involves an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[11] This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[2] This rapid kinetics allows for efficient labeling at very low concentrations.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Tetrazine [label="Tetrazine-functionalized molecule"]; TCO [label="TCO-functionalized biomolecule"]; Dihydropyridazine [label="Stable Dihydropyridazine Conjugate"]; N2 [label="N₂ gas", shape=plaintext];

Tetrazine -- TCO [label="+"]; TCO -- Dihydropyridazine [label="Inverse electron demand\nDiels-Alder"]; Dihydropyridazine -- N2 [label="+"]; } dot

Caption: Tetrazine ligation with a trans-cyclooctene (TCO).

Causality Behind Experimental Choices: The decision to use tetrazine ligation is often based on the need for extremely fast reaction kinetics. This is particularly advantageous for applications where the concentration of the reactants is low or when rapid labeling is required. Similar to SPAAC, the main experimental challenge is the site-specific incorporation of the tetrazine and TCO moieties.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure successful bioconjugation.

Protocol 1: Labeling of a Protein with an NHS Ester

Objective: To conjugate an NHS ester-functionalized fluorescent dye to a protein via its primary amines.

Materials:

  • Protein of interest (e.g., IgG antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized fluorescent dye

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Protein Preparation:

    • Prepare a solution of the protein at a concentration of 2-5 mg/mL in PBS, pH 7.4. Rationale: A sufficiently high protein concentration drives the reaction forward and minimizes hydrolysis of the NHS ester.[12]

  • NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL. Rationale: NHS esters are moisture-sensitive and should be dissolved just prior to use to prevent hydrolysis.[12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Rationale: A molar excess of the labeling reagent ensures efficient labeling of the protein.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM. Rationale: The primary amines in the Tris buffer will react with any unreacted NHS ester, stopping the labeling reaction.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from the unreacted dye and quenching buffer using an SEC column equilibrated with PBS. The labeled protein will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

Protocol 2: Site-Specific Labeling of a Cysteine-Containing Peptide with a Maleimide

Objective: To conjugate a maleimide-functionalized payload to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Maleimide-functionalized payload

  • Degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

  • Reducing agent (e.g., TCEP)

  • DMSO or DMF

  • Reverse-phase HPLC for purification

Methodology:

  • Peptide Preparation:

    • Dissolve the peptide in the degassed conjugation buffer. Rationale: Degassing the buffer removes oxygen, which can oxidize the thiol groups.

    • Add a 2- to 5-fold molar excess of TCEP to reduce any disulfide bonds. Incubate for 30 minutes at room temperature. Rationale: TCEP is a more stable reducing agent than DTT and does not contain a thiol that could react with the maleimide.

  • Maleimide Stock Solution:

    • Dissolve the maleimide-functionalized payload in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5- to 2-fold molar excess of the maleimide stock solution to the reduced peptide solution.

    • Gently mix and incubate for 2 hours at room temperature in the dark.

  • Purification:

    • Purify the conjugated peptide using reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the product by mass spectrometry.

Protocol 3: Copper-Free Click Chemistry (SPAAC) Labeling of a Biomolecule

Objective: To conjugate a DBCO-functionalized molecule to an azide-containing biomolecule.

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule

  • DMSO

  • Purification method appropriate for the biomolecule (e.g., SEC, dialysis)

Methodology:

  • Reactant Preparation:

    • Prepare a solution of the azide-functionalized biomolecule at a known concentration.

    • Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a 2- to 5-fold molar excess of the DBCO stock solution to the azide-containing biomolecule.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to higher temperatures.

  • Purification:

    • Remove the excess DBCO reagent using a suitable purification method, such as SEC or dialysis.

  • Characterization:

    • Analyze the product by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm conjugation.

Protocol 4: Rapid Bioconjugation via Tetrazine Ligation

Objective: To label a TCO-modified protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized fluorescent dye

  • DMSO

  • SEC column for purification

Methodology:

  • Reactant Preparation:

    • Prepare a solution of the TCO-modified protein at a known concentration.

    • Dissolve the tetrazine-dye in DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a 1.1- to 1.5-fold molar excess of the tetrazine-dye stock solution to the TCO-protein solution.

    • The reaction is typically complete within 5-30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein from the unreacted dye using an SEC column.

  • Characterization:

    • Confirm the successful and rapid conjugation by analyzing the reaction mixture at different time points using SDS-PAGE and fluorescence imaging.

Conclusion

The field of bioconjugation offers a diverse toolkit for the covalent modification of biomolecules. While this compound provides a valuable method for targeting carbohydrates and creating stimuli-responsive linkages, its application is limited by the reversible nature of the boronate ester bond. For applications requiring high stability and specificity, alternative reagents such as NHS esters, maleimides, and particularly the bioorthogonal click chemistries of SPAAC and tetrazine ligation, offer superior performance.

The choice of the optimal bioconjugation strategy is a critical decision that depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. By understanding the underlying chemistry, kinetics, and stability of each method, and by following robust experimental protocols, researchers can confidently select and implement the most appropriate tool to advance their scientific goals.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Steen, O., & Jensen, K. J. (2017). Bioconjugation with Peptides and Proteins.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • Fontani, C., et al. (2019). Long-term stabilization of maleimide–thiol conjugates.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling polysaccharides in living cells. Chemistry & biology, 17(6), 646-653.
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The tetrazine ligation: a new bioorthogonal reaction for biomolecular labeling. Journal of the American Chemical Society, 130(41), 13518–13519.
  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of chemical research, 44(9), 816–827.
  • Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.
  • Knall, A.-C., & Slugovc, C. (2013). Inverse-electron-demand Diels–Alder (IEDDA) reactions in polymer science. Chemical Society Reviews, 42(12), 5131-5142.
  • Wu, H., & Devaraj, N. K. (2016). Inverse-demand Diels–Alder reactions in chemical biology. Current opinion in chemical biology, 34, 1-8.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876-884. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The tetrazine ligation: a new bioorthogonal reaction for biomolecular labeling. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of chemical research, 44(9), 816–827. [Link]

  • Lyon, R. P., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate chemistry, 26(1), 127-135. [Link]

  • Zeglis, B. M., et al. (2013). A pretargeted PET imaging strategy based on bioorthogonal Diels–Alder click chemistry. Journal of Nuclear Medicine, 54(8), 1389-1396. [Link]

  • Wikipedia. (2023, December 27). Bioorthogonal chemistry. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Devaraj, N. K., Thurber, G. M., Keliher, E. J., & Weissleder, R. (2012). Tetrazine-based cycloadditions: application to pretargeted live cell imaging. Bioconjugate chemistry, 23(12), 2371–2376. [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Ravasco, J. M., Faustino, H., Trindade, A., & Gois, P. M. (2019). Bioconjugation with maleimides: a useful tool for chemical biology. Chemistry–A European Journal, 25(1), 43-59. [Link]

  • Bernardes, G. J., et al. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Chemical Reviews, 121(15), 9369-9443. [Link]

  • Herth, M. M., et al. (2021). Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. Journal of Medicinal Chemistry, 64(21), 15993-16003. [Link]

  • Wikipedia. (2023, December 27). Bioorthogonal chemistry. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lyon, R. P., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate chemistry, 26(1), 127-135. [Link]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. (4-((2-Hydroxyethyl)thio)phenyl)boronic acid is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, such as process-related side products or degradants like boroxines (cyclic anhydrides), can have profound consequences, leading to failed reactions, compromised biological activity, and unforeseen toxicity.

This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not just precise, but robust, reliable, and self-validating.

The Analytical Challenge: Why Boronic Acids Demand a Specialized Approach

Boronic acids present unique analytical hurdles. Their propensity to undergo dehydration to form trimeric cyclic anhydrides, known as boroxines, can lead to complex chromatograms if not properly controlled.[3][4] Furthermore, their interaction with the stationary phase can be problematic, often requiring specific mobile phase conditions to achieve symmetrical peak shapes and reproducible retention times.[5] A meticulously validated HPLC method is therefore indispensable for accurately quantifying the parent compound and resolving it from potential impurities.

The Core Methodology: A Validated Reversed-Phase HPLC Protocol

The objective is to develop a stability-indicating HPLC method that can separate the main analyte from its potential impurities and degradation products. A reversed-phase approach is typically the most effective for this class of compounds.

Table 1: Recommended HPLC Method Parameters

Parameter Specification Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent hydrophobic retention and resolution for aromatic compounds. The 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.[1]
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier is crucial for protonating silanol groups on the silica support, minimizing peak tailing. It also ensures the boronic acid is in a consistent protonation state.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 5% to 95% B over 15 min A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively after each injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µL A typical volume that balances sensitivity with the risk of column overload.
Detector UV-Vis (PDA or DAD) Phenylboronic acids possess a UV chromophore. A photodiode array detector allows for peak purity assessment and monitoring at multiple wavelengths.
Detection Wavelength 254 nm A common wavelength for aromatic compounds, typically providing a strong signal.

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | A diluent that matches the initial mobile phase composition ensures good peak shape upon injection. |

The Validation Gauntlet: A Step-by-Step Protocol with Scientific Justification

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

HPLC_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: ICH Q2(R1) Validation Parameters cluster_2 Phase 3: Implementation MethodDev Method Development (Table 1) SST System Suitability Testing (SST) (Table 2) MethodDev->SST Establish Baseline Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine QC Analysis Robustness->Routine Method Approved

Caption: Workflow for HPLC method validation from development to routine use.

System Suitability Testing (SST): The Pre-Flight Check

Before any validation or sample analysis, the chromatographic system's fitness for purpose must be verified.[11] SST is a non-negotiable part of Good Manufacturing Practice (GMP) and ensures that the equipment, reagents, and column are performing correctly on the day of analysis.[12][13] A standard solution of this compound is injected multiple times (typically five or six replicates) at the beginning of each analytical run.

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter USP/ICH Guideline Acceptance Limit Rationale
Tailing Factor (T) USP <621> T ≤ 2.0 Ensures peak symmetry. High tailing can obscure small, co-eluting impurity peaks.[14]
Theoretical Plates (N) USP <621> N ≥ 2000 Measures column efficiency and peak sharpness. A higher number indicates better separation power.

| Repeatability (%RSD) | USP <1058> | RSD ≤ 2.0% | Demonstrates the precision of the system for replicate injections of the same standard.[14] |

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

    • Analysis: Analyze the stressed samples alongside an unstressed control.

    • Assessment: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity can be confirmed using a PDA detector.

Linearity and Range

This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the target assay concentration.[7]

    • Analysis: Inject each solution in triplicate.

    • Assessment: Plot the average peak area against the concentration. The method is linear if the coefficient of determination (R²) is ≥ 0.999.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Experimental Protocol:

    • Spike/Recovery: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pure analyte into a placebo or blank matrix.[8]

    • Analysis: Analyze the spiked samples and calculate the percent recovery of the added analyte.

    • Assessment: The method is accurate if the mean percent recovery is within 98.0% to 102.0% at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels as per ICH guidelines.[8]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[8]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Assessment: The precision is expressed as the Relative Standard Deviation (%RSD). The acceptance criterion is typically an RSD of ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Experimental Protocol:

    • Signal-to-Noise Ratio: This is the most common approach. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is at a ratio of 10:1.[8]

    • Analysis: Prepare and inject a series of dilute solutions to determine the concentrations that meet these criteria.

    • Assessment: The LOQ must be verified for precision and accuracy.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in its parameters.

  • Experimental Protocol:

    • Variation: Introduce small, deliberate changes to the method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% absolute)

    • Analysis: Analyze a standard solution under each modified condition and evaluate the effect on the SST parameters.

    • Assessment: The method is robust if the SST criteria are still met under all varied conditions, indicating its suitability for transfer between different labs and instruments.

Table 3: Example Summary of Validation Results (Hypothetical Data)

Validation Parameter Result Acceptance Criteria Status
Specificity No interference observed Resolution > 1.5 Pass
Linearity (R²) 0.9995 ≥ 0.999 Pass
Range 80% - 120% As specified Pass
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0% Pass
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.1% ≤ 2.0% Pass
LOD 0.01 µg/mL S/N ≈ 3:1 Pass
LOQ 0.03 µg/mL S/N ≈ 10:1 Pass

| Robustness | SST passed all conditions | SST criteria met | Pass |

Comparison with Alternative Purity Assessment Techniques

While a validated HPLC method is the cornerstone of routine quality control, it is valuable to understand its position relative to other analytical techniques.

Purity_Assessment_Logic start Purity Assessment of This compound hplc Primary Technique: Validated HPLC-UV start->hplc nmr Complementary Technique: NMR for Structure & Major Impurities start->nmr Orthogonal Confirmation decision Are unknown impurities > 0.1%? hplc->decision lcms Secondary Technique: LC-MS for Identification decision->lcms Yes report Final Purity Report decision->report No lcms->report Characterize & Quantify nmr->report

Caption: Logical flow for comprehensive purity assessment.

Table 4: Comparison of Purity Analysis Techniques

Technique Specificity Sensitivity Quantitative Accuracy Throughput Key Advantage
Validated HPLC-UV High High Excellent High Gold standard for routine QC; robust and reproducible.
LC-MS Very High Excellent Good (requires specific validation) Medium Provides mass information for definitive impurity identification.[3]
qNMR Moderate Low Excellent Low Absolute quantification without a reference standard; excellent for structural confirmation.

| Titration | Low | Low | Good | High | Simple and inexpensive, but lacks specificity for complex mixtures.[15] |

Conclusion

The validation of an HPLC method for the purity determination of this compound is a rigorous, multi-faceted process that underpins the quality and reliability of this critical chemical intermediate. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH guidelines, a laboratory can establish a high degree of assurance in its analytical results. This validated method serves as a powerful tool, ensuring that each batch of material meets the stringent purity requirements necessary for successful outcomes in research, development, and manufacturing.

References

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: LCGC Europe URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation (PDF link) URL: [Link]

  • Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: University of Groningen Thesis URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: PubMed URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL: [Link]

  • Title: (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]

  • Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: European Compliance Academy URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: USP URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

Sources

Navigating the Challenges of Sulfur: A Comparative Analysis of Catalysts for Suzuki Coupling with Thioether-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials.[1][2][3] However, the presence of sulfur-containing functional groups, such as thioethers, within the boronic acid coupling partner presents a significant hurdle due to catalyst poisoning.[4][5][6] This guide provides an in-depth comparative analysis of catalytic systems designed to overcome this challenge, offering field-proven insights and detailed experimental protocols to empower your research.

The propensity of sulfur to coordinate strongly with transition metals, particularly palladium, lies at the heart of the problem.[7][8] This interaction can lead to the formation of stable, inactive catalyst species, effectively halting the catalytic cycle and diminishing reaction yields.[5][9] Consequently, the judicious selection of a robust and efficient catalytic system is paramount for achieving successful Suzuki couplings with these challenging substrates.

The Challenge of Sulfur Poisoning: A Mechanistic Overview

The deactivation of palladium catalysts by sulfur-containing compounds is a well-documented phenomenon.[4][5][6] The lone pair of electrons on the sulfur atom in a thioether can readily coordinate to the palladium center, leading to the formation of a stable palladium-sulfur bond. This strong interaction can disrupt key steps in the Suzuki-Miyaura catalytic cycle, including oxidative addition and reductive elimination, ultimately leading to catalyst deactivation.

Catalyst_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning by Thioether Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Inactive_Complex [Pd(0)L_n(R-S-R')] (Inactive Complex) Pd(0)L_n->Inactive_Complex Ar-Pd(II)-X Ar-Pd(II)-X(L)_n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)_n Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Thioether R-S-R' (Thioether) Thioether->Inactive_Complex Coordination

Figure 1: Simplified representation of the Suzuki-Miyaura catalytic cycle and the inhibitory effect of thioether coordination, leading to the formation of an inactive palladium complex.

Comparative Analysis of Catalytic Systems

To address the challenge of sulfur poisoning, researchers have developed a range of catalytic systems with enhanced stability and reactivity. The key to their success often lies in the design of the ligand coordinated to the metal center.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[10][11]Air-sensitive, higher cost.[11]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[11]Air-sensitive, higher cost.[11]1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[11]May not be as active as Buchwald-type catalysts for challenging substrates.[11]2-5
Sulfur-Containing Palladacycles Phosphine-freeExcellent precursors for generating highly active catalysts, often effective at room temperature.[12][13]Synthesis of the palladacycle may be required.1-3
NiCl₂(dppp) Diphosphine complexCost-effective alternative to palladium, shows high efficiency for a broad substrate scope.[14]May require higher temperatures and catalyst loadings compared to some palladium systems.3-10
Ni(NHC)Cl NHC/PhosphiteAir-stable and extremely effective precatalysts, allowing for low catalyst loading and mild reaction temperatures.[15]Synthesis of the specific nickel complex is necessary.0.5-2

Rationale for Catalyst Selection:

  • Buchwald-type Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are designed to promote the formation of monoligated, highly reactive Pd(0) species.[16][17] This high reactivity can often outcompete the rate of catalyst poisoning by the thioether. The steric bulk of these ligands can also disfavor the binding of the sulfur atom to the palladium center.[16]

  • Sulfur-Containing Palladacycles: These pre-catalysts incorporate a sulfur atom within their structure, which can paradoxically lead to highly active species for Suzuki coupling.[12][13] The in-situ-generated catalytic species are often highly effective, even at room temperature.

  • Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant attention.[18][19] Nickel catalysts can exhibit different reactivity profiles and may be less susceptible to poisoning by certain sulfur-containing substrates.[18] Complexes with N-heterocyclic carbene (NHC) and phosphite ligands have shown particular promise for their high stability and activity.[15]

Experimental Protocols

Below are representative, detailed protocols for Suzuki coupling with a thioether-containing boronic acid using two of the most effective catalytic systems.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using SPhos Ligand

This protocol is adapted for the coupling of an aryl halide with a thioether-containing boronic acid, leveraging the high activity of the Pd/SPhos system.

Materials:

  • Aryl halide (1.0 mmol)

  • Thioether-containing boronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, thioether-containing boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • K₃PO₄: A strong base is required to activate the boronic acid for the transmetalation step.[3]

  • SPhos Ligand: The choice of a bulky, electron-rich ligand is crucial to accelerate the catalytic cycle and minimize catalyst deactivation by the thioether.

Protocol_1_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Establish Inert Atmosphere reagents->inert solvents Add Degassed 1,4-Dioxane/Water inert->solvents heat Heat to 100 °C solvents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for the Pd/SPhos catalyzed Suzuki coupling.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(dppp)

This protocol offers a cost-effective alternative to palladium-based systems for the coupling of aryl halides with thioether-containing boronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • Thioether-containing boronic acid (1.5 mmol)

  • NiCl₂(dppp) (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, thioether-containing boronic acid, NiCl₂(dppp), and K₃PO₄ to a dry reaction vial equipped with a stir bar.

  • Add toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glovebox: Nickel catalysts can be more sensitive to air and moisture than some palladium systems, necessitating handling in an inert atmosphere.

  • Higher Boronic Acid Equivalence: Often beneficial in nickel-catalyzed couplings to drive the reaction to completion.

  • Anhydrous Toluene: The use of an anhydrous, non-coordinating solvent is often preferred for nickel catalysis.

  • Higher Temperature: Nickel catalysts may require higher thermal energy to achieve optimal activity compared to the most active palladium systems.

Conclusion

The successful Suzuki-Miyaura coupling of thioether-containing boronic acids is highly dependent on the selection of a robust catalytic system capable of withstanding the poisoning effects of sulfur. While traditional palladium catalysts can struggle, the use of specialized ligands, such as the bulky and electron-rich Buchwald-type phosphines, can significantly enhance catalytic activity and longevity. Furthermore, the exploration of alternative metal catalysts, particularly nickel-based systems, provides a cost-effective and often highly efficient avenue for these challenging transformations. By understanding the underlying principles of catalyst deactivation and carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively navigate the complexities of Suzuki couplings in the presence of sulfur and unlock the synthesis of a wide array of valuable thioether-containing molecules.

References

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012). ACS Catalysis. [Link]

  • Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. (2000). Organic Letters. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2020). Nature Communications. [Link]

  • Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. (2000). Sci-Hub. [Link]

  • Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. (2011). Angewandte Chemie International Edition. [Link]

  • Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. (2025). Angewandte Chemie International Edition. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005). Current Organic Chemistry. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. (2019). Organic Letters. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Organic Letters. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). Journal of the American Chemical Society. [Link]

  • Palladium. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. (2025). Chemical Science. [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025). ResearchGate. [Link]

  • Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels. (2017). Nature Communications. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Semantic Scholar. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Organic Letters. [Link]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis. (2003). Chemical Reviews. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2016). Chemistry – A European Journal. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2019). Angewandte Chemie International Edition. [Link]

  • Poisoning and deactivation of palladium catalysts. (2000). Applied Catalysis A: General. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1993). Journal of the Chemical Society, Faraday Transactions. [Link]

Sources

A Comparative Guide to the Biocompatibility of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Imperative of Biocompatibility in Advanced Drug Conjugates

In the landscape of targeted therapeutics, the elegant design of drug conjugates hinges on a tripartite structure: a targeting moiety (often an antibody), a potent cytotoxic payload, and a chemical linker that tethers them. The success of such constructs is not solely dictated by their efficacy but is fundamentally reliant on their biocompatibility. An adverse reaction to any component can compromise patient safety and therapeutic outcome. This guide provides a comprehensive assessment of the biocompatibility of conjugates featuring (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a linker moiety of increasing interest. Through a comparative lens, we will explore the experimental frameworks for evaluating its safety profile against other established linker technologies, grounded in established scientific protocols and field-proven insights.

Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a functional group abundant in biological molecules like saccharides.[1] This property has made them attractive for various biomedical applications, including drug delivery and cellular recognition.[1][2] Specifically, the this compound moiety incorporates a thiol-ether linkage, which can influence its stability and interaction with biological systems.[3][4] Understanding the biocompatibility of conjugates employing this linker is therefore paramount for its advancement in clinical applications.

The Central Role of the Linker in Biocompatibility

The linker in a drug conjugate is not merely a passive connector. It profoundly influences the construct's stability in circulation, its release mechanism at the target site, and its potential to elicit an immune response.[5] An ideal linker must be stable in the bloodstream to prevent premature drug release and systemic toxicity, yet cleavable under specific conditions within the target cell. Furthermore, the linker and the payload it carries can be recognized as foreign by the immune system, leading to the formation of anti-drug antibodies (ADAs).[6][7] This can alter the drug's effectiveness and potentially cause adverse events.[6]

This guide will systematically dissect the key facets of biocompatibility assessment for this compound conjugates, providing a framework for rigorous preclinical evaluation.

Part 1: In Vitro Cytotoxicity Assessment

A primary concern for any new therapeutic agent is its potential to induce cell death in non-target cells. In vitro cytotoxicity assays are the first line of investigation to determine the concentration at which a compound becomes toxic.[8][9]

Core Principle: Measuring Cellular Health

Cytotoxicity assays typically measure a parameter indicative of cell viability, such as metabolic activity or membrane integrity.[10][11] A dose-dependent decrease in this parameter in the presence of the test compound suggests a cytotoxic effect.

Experimental Workflow: MTT/MTS Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely used to assess cell metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[8][10]

Experimental Protocol: MTT Assay for Cytotoxicity [10][12]

  • Cell Seeding: Plate healthy, non-target cells (e.g., normal human fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate and a comparator conjugate (e.g., one with a maleimide-based linker).[] Add the diluted conjugates to the cells. Include a vehicle control (the solvent used to dissolve the conjugates) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to the anticipated in vivo exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Comparative Data Presentation
ConjugateLinker TypeCell LineIC50 (µM) after 48h
Test Conjugate This compoundNormal Human Fibroblasts> 100
Comparator A Maleimide-basedNormal Human Fibroblasts85
Comparator B Disulfide-basedNormal Human Fibroblasts> 100

This table presents hypothetical data for illustrative purposes.

Interpretation of Results

A higher IC50 value indicates lower cytotoxicity. In this hypothetical scenario, the this compound conjugate exhibits comparable or lower cytotoxicity to the disulfide-based linker and is less toxic than the maleimide-based alternative in this specific cell line. This initial screening provides a basis for further, more complex biocompatibility assessments.

Part 2: Hemocompatibility Evaluation

For intravenously administered drugs, direct interaction with blood components is inevitable. Hemocompatibility testing is crucial to ensure that the drug conjugate does not cause adverse effects such as red blood cell lysis (hemolysis), blood clot formation (thrombosis), or activation of the immune system's complement cascade.[15][16] These tests are guided by international standards such as ISO 10993-4.[17][18][19]

Key Hemocompatibility Assays
  • Hemolysis Assay: Measures the degree of red blood cell rupture and the release of hemoglobin.[19] A hemolysis percentage below 2% is generally considered non-hemolytic.[19]

  • Coagulation Assays (aPTT and PT): Assess the effect of the conjugate on the intrinsic (activated partial thromboplastin time) and extrinsic (prothrombin time) pathways of the blood coagulation cascade.

  • Complement Activation Assay: Measures the activation of the complement system, a key component of the innate immune response.

Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method) [19]

  • Blood Collection: Obtain fresh human or rabbit blood in an anticoagulant-containing tube.

  • Red Blood Cell Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Test Sample Preparation: Prepare different concentrations of the this compound conjugate and comparator conjugates in PBS.

  • Incubation: Mix the RBC suspension with the test samples, a positive control (e.g., Triton X-100), and a negative control (PBS). Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.

Visualizing the Hemocompatibility Assessment Workflow

Hemocompatibility_Workflow cluster_assays Hemocompatibility Assays (ISO 10993-4) cluster_inputs Test Articles cluster_outputs Biocompatibility Profile Hemolysis Hemolysis Assay Profile Hemocompatibility Profile Hemolysis->Profile Coagulation Coagulation Assays (aPTT, PT) Coagulation->Profile Complement Complement Activation Complement->Profile Test_Conjugate (4-((2-Hydroxyethyl)thio)phenyl) boronic acid Conjugate Test_Conjugate->Hemolysis Test_Conjugate->Coagulation Test_Conjugate->Complement Comparator_A Comparator A (e.g., Maleimide Linker) Comparator_A->Hemolysis Comparator_A->Coagulation Comparator_A->Complement Comparator_B Comparator B (e.g., Disulfide Linker) Comparator_B->Hemolysis Comparator_B->Coagulation Comparator_B->Complement

Caption: Workflow for assessing the hemocompatibility of drug conjugates.

Part 3: Immunogenicity Potential

The introduction of a complex biomolecule like a drug conjugate can trigger an immune response, leading to the production of anti-drug antibodies (ADAs).[20][21] These ADAs can neutralize the therapeutic effect of the drug, alter its pharmacokinetic profile, and in some cases, cause serious adverse reactions.[7] The immunogenicity of a conjugate can be influenced by the antibody, the payload, and the linker.[6]

Mechanisms of Immunogenicity

The linker-payload complex can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.[7] The immune system may recognize the conjugate as foreign, leading to its uptake by antigen-presenting cells (APCs), processing, and presentation to T-cells, which in turn activate B-cells to produce ADAs.[20]

Assessing Immunogenicity: A Multi-tiered Approach

Evaluating immunogenicity is a complex process that typically involves a tiered approach of screening, confirmatory, and characterization assays.[21] In the preclinical stage, in silico and in vitro methods can be used to predict and assess the potential for an immune response.

Experimental Workflow: In Vitro T-Cell Activation Assay

  • Dendritic Cell Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into immature dendritic cells (DCs).

  • Conjugate Pulsing: Pulse the DCs with the this compound conjugate, comparator conjugates, and controls.

  • Co-culture: Co-culture the pulsed DCs with autologous T-cells.

  • T-cell Proliferation Measurement: After several days, measure T-cell proliferation using methods such as BrdU incorporation or CFSE dilution assays.

  • Cytokine Analysis: Analyze the supernatant for the presence of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) using ELISA or multiplex assays.

Comparative Data on Immunogenicity Potential
ConjugateLinker TypeT-Cell Proliferation IndexIFN-γ Secretion (pg/mL)
Test Conjugate This compound1.850
Comparator A Peptide-based3.5150
Comparator B Non-cleavable1.540

This table presents hypothetical data for illustrative purposes.

A lower T-cell proliferation index and lower levels of pro-inflammatory cytokines suggest a lower immunogenic potential.

Part 4: In Vivo Toxicity Studies

While in vitro assays provide valuable initial data, in vivo studies in relevant animal models are essential to understand the systemic effects of a drug conjugate.[22][23] These studies are conducted following strict regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[24][25]

Study Design and Key Endpoints

Typically, repeated-dose toxicity studies are performed in at least two species (one rodent and one non-rodent).[23] The drug conjugate is administered at various dose levels, and a wide range of parameters are monitored, including:

  • Clinical Observations: Daily monitoring for any signs of toxicity.

  • Body Weight and Food Consumption: Regular measurements to assess general health.

  • Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells and organ function.

  • Gross Pathology and Histopathology: Detailed examination of organs and tissues at the end of the study to identify any treatment-related changes.

Visualizing the In Vivo Toxicity Assessment Pathway

InVivo_Toxicity_Pathway Start Drug Conjugate Administration (Multiple Dose Levels) Clinical_Obs Clinical Observations Start->Clinical_Obs Body_Weight Body Weight & Food Consumption Start->Body_Weight Hematology Hematology & Clinical Chemistry Start->Hematology Necropsy Gross Necropsy Start->Necropsy End of Study Toxicity_Profile Overall Toxicity Profile Clinical_Obs->Toxicity_Profile Body_Weight->Toxicity_Profile Hematology->Toxicity_Profile Histopathology Histopathology Necropsy->Histopathology Histopathology->Toxicity_Profile

Caption: Key stages in an in vivo repeated-dose toxicity study.

Comparative Biocompatibility Profile: A Holistic View

The biocompatibility of this compound conjugates should be viewed in the context of alternative linker technologies.

  • vs. Maleimide Linkers: Maleimide-based linkers, while widely used, can undergo retro-Michael reactions, leading to drug deconjugation in the circulation.[] The thioether bond in the (4-((2-Hydroxyethyl)thio)phenyl) moiety is generally more stable.

  • vs. Disulfide Linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cell.[3][4] However, they can also be susceptible to premature cleavage in the bloodstream. The stability of the thioether and the boronate ester in the this compound linker may offer a different release profile.

  • vs. Peptide Linkers: Peptide linkers are cleaved by specific enzymes, which can provide a high degree of target specificity.[5] However, these peptide sequences can be immunogenic.[5] The non-peptidic nature of the this compound linker may offer a lower immunogenicity risk.

Conclusion: A Promising Candidate with a Favorable Biocompatibility Profile

The comprehensive assessment of this compound conjugates, through a battery of in vitro and in vivo tests, is essential to establish their safety and therapeutic potential. The unique chemistry of the boronic acid and the stability of the thioether linkage suggest a favorable biocompatibility profile.[1][26] Its ability to interact with biological diols may also influence its cellular uptake and distribution.[27][28]

Ultimately, the choice of linker is a critical decision in the design of a successful drug conjugate. A thorough and comparative evaluation of biocompatibility, as outlined in this guide, will empower researchers and drug developers to make informed decisions and advance the next generation of targeted therapies. The evidence to date suggests that this compound is a valuable addition to the linker technology toolbox, with the potential to create safer and more effective drug conjugates.

References

  • A Practical Guide to ISO 10993-4: Hemocompatibility. (n.d.). MDDI Online. Retrieved from [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 42(21), 8434–8467. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (n.d.). The University of Manchester Research Explorer. Retrieved from [Link]

  • In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. (n.d.). ResearchGate. Retrieved from [Link]

  • Wulff, G. (1995). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Angewandte Chemie International Edition in English, 34(17), 1812–1832. [Link]

  • Hemocompatibility testing according to ISO 10993-4: discrimination between pyrogen- and device-induced hemostatic activation. (2015). Journal of Materials Science: Materials in Medicine, 26(2), 99. [Link]

  • Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2017 and ASTM F756-17 method). (n.d.). IVAMI. Retrieved from [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2020). Methods in Molecular Biology, 2187, 139–151. [Link]

  • Electronic communication of cells with a surface mediated by boronic acid saccharide interactions. (2015). Chemical Communications, 51(84), 15392–15395. [Link]

  • New applications of the interaction between diols and boronic acids. (2015). Wageningen University & Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Boronate-Diol Interactions in Membranes: A Biomimetic Tool for Polysaccharide Recognition. (n.d.). Research Explorer The University of Manchester. Retrieved from [Link]

  • Boronic acids cause plasma membrane-to-cell wall detachment in cultured tobacco cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Permeation through the Cell Membrane of a Boron-Based β-Lactamase Inhibitor. (2011). PLoS ONE, 6(8), e23235. [Link]

  • Insights on the immunogenicity of antibody-drug conjugates. (2015). Bioanalysis, 7(9), 1079–1082. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2024). Biomacromolecules. [Link]

  • Membrane-Associated, Boron-Interacting Proteins Isolated by Boronate Affinity Chromatography. (2008). Plant and Cell Physiology, 49(10), 1563–1575. [Link]

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2024). Bioconjugate Chemistry. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]

  • Boronic Acid Compounds as Potential Pharmaceutical Agents. (2024). Molecules, 29(16), 3749. [Link]

  • GLP Toxicity studies | REACH | EFSA | EMA. (n.d.). vivo Science GmbH. Retrieved from [Link]

  • Immunogenicity to Biotherapeutics – The Role of Anti-drug Immune Complexes. (2016). The AAPS Journal, 18(2), 334–342. [Link]

  • Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. (2014). The AAPS Journal, 16(4), 678–692. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2024). Biomacromolecules. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (n.d.). OECD. Retrieved from [Link]

  • Boron enabled bioconjugation chemistries. (2024). Chemical Society Reviews, 53(21), 8434–8467. [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2024). Biomacromolecules. [Link]

  • Regulatory guidelines for Conducting Toxicity studies OECD. (2023). SlideShare. [Link]

  • Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (n.d.). OECD. Retrieved from [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews, 48(12), 3296–3316. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2020). Accounts of Chemical Research, 53(11), 2639–2650. [Link]

  • Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2022). Polymers, 14(19), 4193. [Link]

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). Environmental and Molecular Mutagenesis, 60(7), 633–648. [Link]

  • Toxicity Studies and OECD Guidelines. (2020, May 17). YouTube. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). RSC Medicinal Chemistry, 14(6), 960–981. [Link]

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). Environmental and Molecular Mutagenesis, 60(7), 633–648. [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Omega, 6(28), 17791–17800. [Link]

  • Boronate-Mediated Biologic Delivery. (2009). Journal of the American Chemical Society, 131(32), 11282–11283. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(8), 185. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). In Boronic Acids (pp. 1–100). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Kinetic studies of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Studies of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid Reactions

Introduction: Unpacking the Reactivity of a Multifunctional Boronic Acid

This compound is a fascinating molecule for researchers in drug development and materials science. Its structure combines the versatile reactivity of a phenylboronic acid with a flexible thioether linker and a terminal hydroxyl group. This unique combination suggests potential applications in Suzuki-Miyaura cross-coupling, dynamic covalent chemistry, bioconjugation, and sensing.[1][2] However, to effectively harness its potential, a deep understanding of its reaction kinetics is paramount. The thioether and hydroxyethyl substituents are not mere spectators; they are expected to modulate the electronic properties of the boronic acid and its steric profile, thereby influencing reaction rates and equilibrium positions compared to simpler arylboronic acids.

This guide provides a comprehensive framework for conducting and interpreting kinetic studies of this compound. We will delve into the fundamental principles governing its reactions, present detailed experimental protocols for kinetic analysis, and establish a logical basis for comparing its performance against relevant alternatives. This document is designed for scientists who seek not just to use this reagent, but to understand and control its reactivity on a quantitative level.

Part 1: The Mechanistic Foundation - Understanding Boronic Acid Reactivity

The cornerstone of boronic acid chemistry is its reversible reaction with diols to form boronate esters. The kinetics of this process are profoundly influenced by pH. In aqueous solution, the boronic acid, RB(OH)₂, exists in equilibrium with its more nucleophilic tetrahedral boronate anion, RB(OH)₃⁻.[3] Both of these species can react with a diol, but they do so at different rates.

The overall reaction mechanism involves multiple pathways, and the observed rate is a composite of these individual processes.[3][4] Generally, the formation of the boronate ester is accelerated at higher pH values, peaking where the concentrations of the reactive boronic acid and diol species are optimal, before decreasing again.[3] Understanding this pH-dependent equilibrium is critical for designing and interpreting any kinetic experiment.

G cluster_1 Reaction with Diol RB(OH)2 Trigonal Boronic Acid RB(OH)3- Tetrahedral Boronate RB(OH)2->RB(OH)3- Ester Boronate Ester RB(OH)2->Ester k₁ RB(OH)3-->Ester k₂ (often faster) Diol cis-Diol (H₂L) Diol->Ester

Caption: General reaction scheme for boronic acid-diol esterification.

Part 2: Experimental Design for Kinetic Analysis

To quantify the reactivity of this compound, rigorous experimental design is essential. The choice of method depends on the specific reaction being studied (e.g., diol binding, cross-coupling) and the available instrumentation. Below are two robust, widely applicable protocols.

Experimental Workflow: A Generalized Approach

The logical flow for any kinetic study is universal. It begins with precise preparation of reagents and culminates in a mathematical model that describes the reaction rate. This self-validating process ensures that the obtained kinetic parameters are reliable and reproducible.

G Prep Reagent Preparation (Buffer, Boronic Acid, Substrate) Inst Instrument Setup (Temp. Control, Wavelength/Frequency) Prep->Inst Mix Reaction Initiation (Rapid Mixing) Inst->Mix Acq Data Acquisition (Absorbance/Signal vs. Time) Mix->Acq Fit Data Fitting (Exponential Fit to get k_obs) Acq->Fit Plot Kinetic Plot (k_obs vs. [Substrate]) Fit->Plot Calc Parameter Calculation (k_on, k_off, K_a) Plot->Calc

Caption: Generalized workflow for a pseudo-first-order kinetic experiment.

Protocol 1: UV-Vis Spectrophotometry with a Reporter Diol

This method is ideal for studying diol binding kinetics by using a chromophoric diol whose absorbance spectrum changes upon ester formation. Alizarin Red S (ARS) is a common choice.[5] The experiment is conducted under pseudo-first-order conditions, with a large excess of the boronic acid, to simplify the rate law.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffered aqueous solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4).[6] The buffer is crucial for maintaining constant pH, as the reaction can release or consume protons.

    • Prepare a stock solution of this compound in the buffer.

    • Prepare a stock solution of Alizarin Red S in the same buffer.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C) using a Peltier-thermostated cell holder.

    • Determine the wavelength of maximum absorbance change (Δλ_max) by recording spectra of ARS alone and ARS mixed with the boronic acid.

  • Kinetic Run:

    • Pipette the ARS solution into a quartz cuvette and place it in the cell holder.

    • Initiate the reaction by rapidly adding a large excess (at least 10-fold) of the boronic acid solution and mixing thoroughly.

    • Immediately begin monitoring the change in absorbance at Δλ_max over time until the reaction reaches equilibrium.

  • Data Analysis:

    • Fit the absorbance vs. time data to a single exponential function (A(t) = A_f + (A_0 - A_f)e^(-k_obs*t)) to determine the observed rate constant, k_obs.[5]

    • Repeat the experiment with varying concentrations of the boronic acid.

    • Plot k_obs versus the concentration of the boronic acid. The slope of this line yields the association rate constant (k_on), and the y-intercept gives the dissociation rate constant (k_off).

Protocol 2: ¹H NMR Spectroscopy for Direct Observation

NMR spectroscopy allows for the direct monitoring of both reactant and product concentrations without a reporter molecule, making it suitable for a wider range of reactions, including those with non-chromophoric diols or for studying Suzuki-Miyaura pre-transmetalation complexes.[5][7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and the reactant (e.g., a simple diol like catechol or a palladium complex) in a suitable deuterated solvent (e.g., D₂O with buffer, or THF-d₈).

    • Samples are typically prepared in NMR tubes and kept at a low temperature to prevent the reaction from starting prematurely.

  • Instrument Setup:

    • Equilibrate the NMR spectrometer's probe to the desired reaction temperature.

    • Acquire initial spectra of the starting materials to identify characteristic peaks and confirm concentrations.

  • Kinetic Run:

    • Initiate the reaction by warming the NMR tube to the desired temperature inside the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signal areas of characteristic peaks for a reactant and a product in each spectrum.

    • Convert the integrals to concentrations.

    • Plot concentration versus time and fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant.

Part 3: Comparative Analysis - Benchmarking Performance

The true value of kinetic data lies in comparison. To understand the unique properties of this compound, its reactivity must be benchmarked against structurally related alternatives. This comparison allows for the dissection of substituent effects on reaction rates.

Recommended Alternative Compounds for Comparison:
  • Phenylboronic Acid (PBA): The unsubstituted parent compound. This comparison directly reveals the net electronic and steric effect of the 4-((2-hydroxyethyl)thio) substituent.

  • (4-(Methylthio)phenyl)boronic Acid: This analogue isolates the electronic contribution of the thioether group, helping to deconvolute the role of the terminal hydroxyl group in the target molecule.

  • (4-Hydroxyphenyl)boronic Acid: This allows for a comparison of the thioether linker versus a direct hydroxyl substituent, providing insight into the linker's influence on reactivity.

  • Electronically Divergent Phenylboronic Acids: Including 4-methoxyphenylboronic acid (electron-donating) and 4-nitrophenylboronic acid (electron-withdrawing) places the target molecule's reactivity on a wider spectrum, which can be used to construct a linear free-energy relationship.[5]

Data Presentation: A Framework for Comparison

All quantitative kinetic data should be summarized in a clear, structured table. This format facilitates rapid comparison and identification of trends. The following table provides a template for presenting data from a diol binding study.

Boronic Acidk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_a (M⁻¹) (k_on/k_off)Relative Rate (vs. PBA)
Phenylboronic Acid (PBA)ValueValueValue1.0
This compound ValueValueValueValue
(4-(Methylthio)phenyl)boronic acidValueValueValueValue
(4-Hydroxyphenyl)boronic acidValueValueValueValue

This table should be populated with experimentally determined values at a standardized pH and temperature.

Conclusion

A thorough kinetic investigation of this compound is essential for its rational application in advanced materials and therapeutics. By employing standardized protocols based on UV-Vis spectrophotometry or NMR spectroscopy, researchers can obtain robust rate constants for its key reactions. The true power of this data is unlocked through a systematic comparison with carefully selected benchmark compounds. This comparative approach elucidates the specific influence of its unique thioether and hydroxyethyl functionalities, transforming empirical observation into predictive chemical insight and accelerating the innovation process.

References

  • Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483. Available at: [Link]

  • Zhang, G., & Duan, L. (2018). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal, 13(21), 3212-3220. Available at: [Link]

  • Kaminsky, J. A., et al. (2006). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry, 71(21), 8129-8134. Available at: [Link]

  • Zhang, Y., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(35), 14260-14268. Available at: [Link]

  • Santy, D. L., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Physical Chemistry B, 126(47), 9848-9857. Available at: [Link]

  • Duan, L., et al. (2015). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Journal of Physical Organic Chemistry, 28(12), 738-745. Available at: [Link]

  • Anslyn, E. V., et al. (2011). A kinetic investigation of boronic acid/diol interactions and pattern-based recognition of [alpha]-chiral carboxylates. The University of Texas at Austin. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Li, M., & Zhou, Y. (2012). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 14(17), 4594-4597. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1289. Available at: [Link]

  • Ball, Z. T., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. Available at: [Link]

  • Boruah, J. (2019). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. Available at: [Link]

  • Liu, Y., & Wang, B. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2877-2887. Available at: [Link]

  • Parente, M., & Antunes, A. M. M. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3326-3345. Available at: [Link]

  • Wang, B., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(2), 522-544. Available at: [Link]

  • Ball, Z. T., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. Bioconjugate Chemistry, 33(12), 2307-2313. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Base Selection in (4-((2-Hydroxyethyl)thio)phenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The strategic formation of carbon-carbon bonds is at the heart of creating novel pharmaceutical agents and advanced materials. Within this powerful reaction, the choice of a seemingly simple reagent—the base—can be the determining factor between a high-yielding, clean reaction and a complex mixture of byproducts. This guide provides an in-depth, side-by-side comparison of different bases for the coupling of a particularly relevant building block, (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, supported by representative experimental data and mechanistic insights.

The subject of our focus, this compound, is a versatile building block in medicinal chemistry and materials science. The presence of both a thioether and a hydroxyl group introduces specific considerations for reaction optimization, as these functionalities can potentially interact with the catalyst or participate in side reactions. Therefore, a judicious choice of base is paramount to achieving optimal results.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organohalide. The base is not a mere spectator but an active participant in the catalytic cycle. Its primary role is to activate the boronic acid, rendering it more nucleophilic for the crucial transmetalation step.[1][2] The generally accepted mechanism involves the formation of a boronate species (RB(OH)3⁻) from the boronic acid (RB(OH)2) and the base.[3] This anionic boronate is significantly more reactive towards the palladium(II) intermediate than the neutral boronic acid, thereby facilitating the transfer of the organic group from boron to palladium.[3]

The choice of base can influence not only the rate of this transmetalation but also the overall stability of the catalytic system and the suppression of side reactions such as protodeboronation, where the boronic acid is prematurely cleaved by a proton source.[4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2)  Ar-X (Oxidative Addition) Ar-Pd(II)-OR'(L2) Base-Activated Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2)  Base (e.g., K2CO3) (Anion Exchange) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2)  Ar'-B(OH)3- (Transmetalation) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' (Reductive Elimination) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)3- Ar'-B(OH)3- (Boronate) Ar'-B(OH)2->Ar'-B(OH)3- + OH- Base Base (e.g., K2CO3)

Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.

Side-by-Side Performance Comparison of Common Bases

To provide a clear comparison, we present representative data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These results are illustrative of typical outcomes and are intended to guide the researcher in their initial base screening.

Reaction Scheme:

This compound + 4-bromoanisole --(Pd Catalyst, Base, Solvent, Temp)--> 4-((2-Hydroxyethyl)thio)-4'-methoxy-1,1'-biphenyl

BaseBase Strength (pKa of conjugate acid)Typical Yield (%)Reaction Time (h)CostKey Considerations
K₂CO₃ 10.385-954-8LowA versatile and cost-effective choice, often a good starting point for optimization. Its moderate basicity is suitable for many functionalized substrates.[5]
Cs₂CO₃ 10.390-982-6HighOften provides higher yields and faster reaction rates than K₂CO₃, potentially due to its higher solubility in organic solvents and the "cesium effect."[6] The higher cost can be a drawback for large-scale synthesis.
K₃PO₄ 12.388-963-7MediumA stronger, non-nucleophilic base that can be particularly effective for sterically hindered or electron-deficient substrates.[7] Its use can sometimes prevent side reactions observed with other bases.
TEA (Triethylamine) 10.840-6012-24LowAn organic base that is generally less effective for Suzuki couplings compared to inorganic bases.[8] It may be considered in specific cases where inorganic bases are incompatible with the substrate.

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions, including the catalyst, ligand, solvent, and temperature.

Expertise & Experience: Making the Right Choice

The selection of the optimal base is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates and desired outcomes.

  • For routine couplings and initial screening, Potassium Carbonate (K₂CO₃) is the workhorse base. Its low cost, moderate basicity, and proven track record make it an excellent first choice.[5]

  • When faced with challenging substrates or the need to maximize yield, Cesium Carbonate (Cs₂CO₃) is often worth the additional cost. The "cesium effect," a phenomenon where the large, soft cesium cation can influence the reaction intermediates, often leads to improved performance.[6]

  • For sterically hindered substrates or those prone to side reactions, Potassium Phosphate (K₃PO₄) is a powerful alternative.[7] Its stronger basicity can accelerate the reaction, and its non-nucleophilic nature can minimize unwanted side reactions.

  • Organic bases like Triethylamine (TEA) are generally not the first choice for Suzuki couplings.[8] Their lower efficacy often leads to longer reaction times and lower yields. However, they may find niche applications where the solubility of inorganic bases is a limiting factor.

Experimental Protocols: A General Procedure for Base Screening

To facilitate the systematic evaluation of different bases, the following general experimental protocol can be employed.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

  • Selected inorganic base (K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol) or organic base (TEA) (3.0 mmol)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1 v/v) (5 mL)

Procedure:

  • To a clean and dry reaction vessel, add the aryl halide, this compound, the selected base, and the palladium catalyst.

  • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the inorganic salts.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.

Figure 2: A general experimental workflow for screening bases in a Suzuki-Miyaura coupling reaction.

Conclusion

The choice of base in the Suzuki-Miyaura coupling of this compound is a critical parameter that can significantly impact the success of the reaction. While potassium carbonate serves as a reliable and cost-effective starting point, cesium carbonate and potassium phosphate offer distinct advantages for more challenging substrates. A systematic screening of bases, guided by the principles and protocols outlined in this guide, will empower researchers to optimize their synthetic routes and achieve their desired outcomes with greater efficiency and confidence.

References

Sources

A Senior Application Scientist's Guide to the Shelf Life and Long-Term Stability of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the stability of chemical reagents is not a trivial matter; it is the bedrock of reproducible science. Boronic acids, and their derivatives, are powerful tools in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, bioconjugation, and the development of sensors.[1][2] However, their utility is often shadowed by their inherent instability. This guide provides an in-depth evaluation of the shelf life and long-term stability of a specific, functionalized reagent, (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. We will dissect the fundamental degradation pathways of the phenylboronic acid (PBA) scaffold, analyze the unique structural features of the target molecule, and provide robust experimental protocols to empower researchers to validate stability in their own laboratories.

Part 1: The Phenylboronic Acid Scaffold: A Foundation of Inherent Instability

Understanding the stability of any boronic acid begins with recognizing the reactive nature of the C-B bond and the boronic acid moiety itself. Several key degradation pathways are common to this class of compounds, driven by environmental factors such as moisture, heat, and oxygen.[3][4][5]

Dehydration to Boroxines

One of the most common and often reversible degradation pathways for boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][6] This process is thermally driven and can occur both in the solid state and in solution.[2][6] While boroxine formation is a sign of degradation, it is often in equilibrium with the monomeric acid form, especially in the presence of water. For many applications like Suzuki coupling, the boroxine can be a competent reaction partner. However, for applications requiring precise stoichiometry or interaction with biological systems, this conversion represents a critical loss of the active monomeric species.

Caption: Irreversible oxidative cleavage of the C-B bond.

Other Considerations: Protodeboronation

Protodeboronation, the cleavage of the C-B bond by a proton source, is another known decomposition pathway, particularly for unstable heterocyclic boronic acids. [5]While generally less of a concern for simple arylboronic acids under typical storage conditions, it can be accelerated by heat and the presence of base, conditions often encountered during chemical reactions. [5]

Part 2: A Comparative Analysis of this compound

The stability of a specific phenylboronic acid is highly dependent on the nature of its substituents. The structure of this compound contains two key functional groups that distinguish it from unsubstituted phenylboronic acid: a thioether and a primary alcohol.

  • Thioether Group: The sulfur atom is susceptible to oxidation, creating an additional degradation pathway to the corresponding sulfoxide and, subsequently, the sulfone. This is a separate stability concern from the C-B bond cleavage.

  • Hydroxyethyl Group: The terminal hydroxyl group is a diol mimic. This raises the possibility of intramolecular or intermolecular interactions with the boronic acid moiety, potentially forming a five-membered ring structure (a boronate ester). Research has shown that intramolecular ligation can dramatically affect stability; for instance, creating a "boralactone" by coordinating a pendant carboxyl group can increase resistance to oxidation by 10,000-fold. [7][8]While the hydroxyl group is a weaker ligand than a carboxylate, a similar, albeit less pronounced, stabilizing effect against oxidation or dehydration could be hypothesized.

To contextualize the stability of our target compound, we compare its expected properties against other common phenylboronic acid derivatives.

Compound NameKey Structural FeatureExpected Impact on StabilityRationale
Phenylboronic acid Unsubstituted (Baseline)Standard susceptibility to dehydration and oxidation. [6][9]Serves as the fundamental reference for comparison.
4-(Trifluoromethyl)phenylboronic acid Strong Electron-Withdrawing GroupPotentially increased stability against oxidation.The CF₃ group withdraws electron density from the aromatic ring and the boron atom, which may slow the rate-limiting step in the oxidation reaction. [7]
4-Methoxyphenylboronic acid Strong Electron-Donating GroupPotentially decreased stability against oxidation.The methoxy group donates electron density to the boron atom, which could make it more susceptible to oxidative cleavage.
This compound Thioether and Hydroxyl GroupsComplex profile: Susceptible to thioether oxidation but potentially stabilized against C-B bond cleavage via intramolecular hydroxyl coordination.The two functional groups introduce competing effects that require empirical validation to fully understand.
(2-(2-Hydroxyethyl)phenyl)boronic acid ortho-Hydroxyethyl GroupLikely enhanced stability.The ortho position allows for the formation of a stable, five-membered intramolecular boronate ester (benzoxaborole derivative), which can protect the boronic acid from dehydration and oxidation. [7][10]

Part 3: Experimental Protocols for Stability Evaluation

Trustworthy stability data is not found, it is generated. The following protocols provide a framework for conducting a rigorous, self-validating stability study.

Protocol 1: Accelerated Stability Study Design

This protocol uses stressed conditions to predict long-term stability without waiting months or years.

Objective: To assess the degradation of this compound under accelerated thermal, hydrolytic, and photolytic stress.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the boronic acid into multiple amber glass vials for each condition. Create a master solution in a suitable solvent (e.g., Acetonitrile/Water) for initial T=0 analysis.

  • Storage Conditions:

    • Control: -20°C, sealed, dark, under inert gas (Argon or Nitrogen). [11] * Ambient: 25°C / 60% Relative Humidity (RH), exposed to typical lab lighting.

    • Accelerated Thermal: 40°C / 75% RH, dark.

    • Photostability: 25°C in a photostability chamber with controlled light exposure (per ICH Q1B guidelines).

    • Forced Degradation (Solution): Prepare dilute solutions and expose them to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

  • Timepoints: Pull samples for analysis at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks. For forced degradation, timepoints may be much shorter (e.g., 1, 4, 8, 24 hours).

  • Sample Analysis: At each timepoint, dissolve the solid sample (if applicable) in the analytical diluent and analyze immediately using the HPLC method described in Protocol 2.

Stability_Workflow cluster_prep Setup cluster_storage Storage Conditions cluster_analysis Analysis start Prepare Solid Aliquots & T=0 Solution cond1 -20°C / Inert start->cond1 cond2 25°C / 60% RH start->cond2 cond3 40°C / 75% RH start->cond3 cond4 Photostability start->cond4 pull Pull Samples at Timepoints (T₀, T₁, T₂, ...) cond1->pull cond2->pull cond3->pull cond4->pull analyze Analyze via HPLC-UV & LC-MS pull->analyze report Tabulate Purity Data & Identify Degradants analyze->report

Caption: Experimental workflow for an accelerated stability study.

Protocol 2: Optimized RP-HPLC Method for Purity Assessment

The analysis of boronic acids by reversed-phase HPLC is challenging due to potential on-column hydrolysis. [12][13]This method is designed to minimize this artifact.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low residual silanol activity). [13]* Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. A lower temperature can sometimes reduce hydrolysis. [13]* Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (90:10). Prepare samples immediately before injection.

Causality Behind Choices:

  • Low Silanol Activity Column: Standard silica columns have acidic silanol groups that can catalyze the hydrolysis of boronic acids or their esters. [13]Using an end-capped, low-activity column is critical.

  • No Acid Modifier: The use of acid modifiers like formic or trifluoroacetic acid, common in RP-HPLC, can accelerate protodeboronation or other hydrolytic processes. [13]A neutral mobile phase is preferable.

  • Advanced Alternative: For applications demanding the highest accuracy, non-aqueous capillary electrophoresis (NACE) is an excellent technique that completely avoids the aqueous conditions responsible for hydrolysis. [12]

Part 4: Data Interpretation and Best Practices

The data from the stability study should be compiled to track the purity of the main compound over time.

Example Data Summary Table
Storage ConditionTimepointPurity by HPLC (%)Major Degradant(s) (by LC-MS)Observations
-20°C, Inert, Dark099.5-White crystalline solid
-20°C, Inert, Dark8 weeks99.4-No change
25°C / 60% RH4 weeks95.2Boroxine, PhenolSlight discoloration
40°C / 75% RH4 weeks88.1Boroxine, Phenol, SulfoxideClumping, yellow tint
3% H₂O₂ Solution8 hours15.7Phenol, Sulfoxide, SulfoneRapid degradation
Authoritative Recommendations for Storage and Handling

Based on the fundamental principles of boronic acid chemistry, the following best practices are strongly recommended to maximize the shelf life of this compound:

  • Store Cold and Dry: For long-term storage, keep the material at -20°C or below. [11]The material is likely hygroscopic; therefore, storage in a desiccator or with a desiccant is crucial. [3][4]2. Use an Inert Atmosphere: Upon receipt, flush the container with an inert gas like argon or nitrogen before resealing to minimize exposure to both oxygen and moisture. [3]3. Aliquot the Reagent: To avoid repeated warming/cooling cycles and atmospheric exposure of the bulk material, divide the reagent into smaller, single-use quantities upon arrival.

  • Handle Quickly: When weighing the solid, do so quickly and in a low-humidity environment if possible. Do not leave the container open to the atmosphere.

  • Validate Before Use: For critical applications, especially after long-term storage, it is prudent to re-analyze the purity of the reagent by HPLC before use to ensure experimental success and reproducibility.

By understanding the inherent liabilities of the phenylboronic acid scaffold and implementing rigorous, empirically-driven validation protocols, researchers can ensure the integrity of their reagents and the reliability of their results.

References

  • Vertex AI Search, Phenylboronic acid - SAFETY D
  • Vertex AI Search, Phenylboronic acid - Safety D
  • Vertex AI Search, SAFETY D
  • Eawag-BBD, Phenol Family Degradation P
  • Vertex AI Search, 110140 - Phenylboronic acid - Safety D
  • HPC Standards, Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6.
  • Negrete-Raymond, A. et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(7), 3898-3904. Available at: [Link]

  • Wang, J. et al. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). International Journal of Pharmaceutics, 120(2), 169-178. Available at: [Link]

  • Kushwah, B. S. et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]

  • Forst, M. B. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Available at: [Link]

  • BenchChem, A Comparative Guide to 4-Aminophenylboronic Acid Functionalized Surfaces for Researchers.
  • ResearchGate, Scheme 1 Dehydration of phenylboronic acid with the form
  • Li, W. et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Artificial Cells, Nanomedicine, and Biotechnology, 45(8), 1581-1588. Available at: [Link]

  • Tong, W. et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 7(6), 1158-1174. Available at: [Link]

  • Wang, J. et al. (2023). Comparison of Salvianolic Acid A Adsorption by Phenylboronic-Acid-Functionalized Montmorillonites with Different Intercalators. Molecules, 28(14), 5364. Available at: [Link]

  • Waters Corporation, Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Kumar, A. et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1403-1416. Available at: [Link]

  • ChemicalBook, Phenylboronic acid:Synthesis,reactions (2023).
  • PubMed, Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting.
  • Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]

  • Wang, B. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

  • PubMed, Boronic acid with high oxidative stability and utility in biological contexts.
  • Sigma-Aldrich, (4-(n-(2-Hydroxyethyl)sulfamoyl)phenyl)boronic acid.
  • Sigma-Aldrich, 2-Thienylboronic acid.
  • MDPI, Biotechnological 2-Phenylethanol Production: Recent Developments.
  • ResearchGate, (PDF)
  • PubChem, 2-Thiopheneboronic acid.
  • PubChem, 2-Phenylethanol.
  • Fisher Scientific, Thiophene-2-boronic acid, 97%.
  • PubChem, (2-(2-Hydroxyethyl)phenyl)boronic acid.

Sources

Navigating Chemoselectivity: A Comparative Guide to the Cross-Reactivity of (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the predictability and selectivity of reagents are paramount. Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, prized for their general stability and functional group tolerance.[1][2] However, the presence of multiple potentially reactive sites within a single molecule can introduce complexities, leading to questions of chemoselectivity. This guide provides an in-depth technical analysis of the cross-reactivity of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid , a molecule featuring a boronic acid, a thioether, and a primary alcohol. Understanding the interplay of these functional groups under common reaction conditions is crucial for optimizing synthetic routes and minimizing undesired side products.

The Reactivity Landscape of a Multifunctional Reagent

This compound presents three key functional groups, each with its own potential for reactivity in transition metal-catalyzed processes:

  • Boronic Acid: The primary site for Suzuki-Miyaura cross-coupling, where the aryl group is transferred to an organic halide or triflate.

  • Thioether: Generally considered a spectator group in Suzuki-Miyaura reactions, it can, under specific conditions, participate in C-S bond activation, particularly in Liebeskind-Srogl type couplings.[3]

  • Hydroxyl Group: Typically compatible with Suzuki-Miyaura conditions, but can interact with the boronic acid moiety to form boronate esters, potentially influencing reactivity.[4] It can also, in certain contexts, direct or participate in coupling reactions.

The central question for the synthetic chemist is the chemoselective control of these functionalities. The following sections will dissect the potential cross-reactivity of the thioether and hydroxyl groups, providing a framework for predicting and controlling reaction outcomes.

Cross-Reactivity Profile: Boronic Acid vs. Thioether

The thioether linkage in this compound is generally stable under standard Suzuki-Miyaura conditions. The C-S bond is significantly less prone to oxidative addition by palladium(0) compared to the C-X (X = I, Br, Cl, OTf) bond of the coupling partner. However, it is not entirely inert, and its reactivity is highly dependent on the reaction conditions, particularly the catalyst system and the absence of a traditional Suzuki-Miyaura electrophile.

Liebeskind-Srogl Coupling: A Potential Side Reaction

A key consideration is the potential for a Liebeskind-Srogl type reaction, where a thioether can act as an electrophilic coupling partner with a boronic acid. This reaction is typically mediated by a copper(I) co-catalyst and proceeds under neutral or "baseless" conditions.[3]

Reaction Scheme:

Ar-S-R' + Ar'-B(OH)₂ --(Pd catalyst, Cu(I) co-catalyst)--> Ar-Ar' + R'-S-B(OH)₂

In the context of this compound, an intermolecular reaction with another molecule of the boronic acid could theoretically occur, leading to oligomerization or undesired biaryl formation. However, this is generally a less favorable pathway in the presence of a more reactive aryl halide.

Comparative Reactivity Data

While direct competitive experimental data for this compound is scarce in the literature, we can infer its likely behavior from studies on similar substrates. Nickel-catalyzed cross-coupling reactions have demonstrated remarkable tolerance for thioether functional groups while selectively reacting with other electrophilic sites.[5]

Coupling PartnerReaction ConditionsDesired Product YieldThioether-Related Side ProductsReference
Aryl BromidePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CHigh (>90%)Not reported/MinimalGeneral Suzuki Conditions
Aryl ChloridePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °CGood to HighNot reported/Minimal[6]
ThioesterPd₂(dba)₃, CuTC, THF, 50 °CPotential for competitionC-S coupled product[3]

Key Takeaway: Under standard Suzuki-Miyaura conditions employing an aryl halide as the electrophile, the cross-coupling at the boronic acid is overwhelmingly favored. The thioether is largely a spectator. However, in the absence of a more reactive electrophile and the presence of a copper(I) catalyst, the potential for C-S activation should be considered.

The Influence of the Hydroxyl Group

The primary hydroxyl group in this compound introduces another layer of potential interactions.

Intramolecular Boronate Ester Formation

Boronic acids are known to form reversible covalent complexes with diols and other hydroxyl-containing molecules.[4] The 2-hydroxyethyl side chain of the title compound can potentially form a five-membered cyclic boronate ester.

Equilibrium Reaction:

Caption: Intramolecular equilibrium between the open-chain boronic acid and the cyclic boronate ester.

This equilibrium can be influenced by solvent, pH, and the presence of other Lewis bases. The formation of the cyclic ester can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While some studies suggest that boronic esters can transmetalate directly, others propose that hydrolysis back to the boronic acid is necessary.[4]

Potential for O-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling reaction enables the formation of C-O bonds between boronic acids and alcohols, typically catalyzed by copper(II) acetate.

Reaction Scheme:

Ar-B(OH)₂ + R-OH --(Cu(OAc)₂, base, O₂)--> Ar-O-R

In the case of this compound, an intermolecular Chan-Lam reaction could lead to ether formation. However, this reaction generally requires specific copper catalysts and an oxidant, conditions not typically present in a standard Suzuki-Miyaura reaction.

Hydroxyl Group as a Directing Group

In some palladium-catalyzed reactions, a hydroxyl group can act as a directing group, influencing the regioselectivity of a reaction. While less common in standard Suzuki-Miyaura couplings, this effect should not be entirely discounted, especially with catalyst systems that can interact with the alcohol.

Comparative Reactivity Considerations:

Potential ReactionTypical ConditionsLikelihood with this compound
Suzuki-Miyaura Coupling Pd catalyst, baseHigh (Primary Reaction)
Intramolecular Esterification Protic solventsEquilibrium present, may affect kinetics
Chan-Lam O-Arylation Cu(II) catalyst, oxidant, baseLow (Requires specific conditions)
Liebeskind-Srogl C-S Coupling Pd catalyst, Cu(I) co-catalystLow (Competitive, less favorable than with aryl halides)

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the chemoselectivity of this compound, a series of standardized experiments can be performed.

Standard Suzuki-Miyaura Coupling Protocol

This protocol serves as a baseline to confirm the primary reactivity of the boronic acid moiety.

Workflow:

G cluster_workflow Suzuki-Miyaura Protocol Workflow prep Reaction Setup reaction Reaction prep->reaction workup Workup & Extraction reaction->workup analysis Analysis (GC-MS, LC-MS, NMR) workup->analysis

Caption: Workflow for the standard Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable solvent (e.g., toluene/water 4:1) and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry to assess the degree of cross-reactivity.

Protocol to Probe for Liebeskind-Srogl Reactivity

This experiment is designed to assess the potential for C-S bond activation.

Step-by-Step Procedure:

  • Follow the setup in Protocol 4.1, but omit the aryl halide .

  • Instead of a standard Suzuki catalyst, use a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a copper(I) co-catalyst (e.g., copper(I) thiophene-2-carboxylate (CuTC), 1.1 equiv.).

  • Use an anhydrous aprotic solvent such as THF.

  • Run the reaction under an inert atmosphere at a moderate temperature (e.g., 50 °C).

  • Monitor the reaction for the formation of biaryl or other products resulting from C-S bond activation.

  • Work up and analyze as described in Protocol 4.1.

Protocol to Investigate Chan-Lam O-Arylation

This protocol will determine the propensity for C-O bond formation.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.) and a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine, 2.0 equiv.).

  • Stir the reaction open to the air or under an oxygen atmosphere at room temperature.

  • Monitor for the formation of ether-linked dimers or other O-arylated products.

  • Work up and analyze as described in Protocol 4.1.

Conclusion and Recommendations

This compound is a versatile reagent that, under standard Suzuki-Miyaura conditions, exhibits high chemoselectivity for cross-coupling at the C-B bond. The thioether and hydroxyl functional groups are generally well-tolerated.

For optimal selectivity, researchers should:

  • Prioritize Standard Suzuki-Miyaura Conditions: When the desired transformation is a C-C bond formation with an aryl halide, standard palladium catalysts and bases will overwhelmingly favor this pathway.

  • Avoid Copper(I) Co-catalysts Unless C-S Coupling is Desired: The presence of Cu(I) salts, particularly in the absence of a more reactive electrophile, may promote undesired Liebeskind-Srogl type reactivity.

  • Be Mindful of Copper(II) Contamination: If trace amounts of copper(II) are present, and the reaction is run under an oxidative atmosphere, minor amounts of Chan-Lam O-arylation products could form.

  • Consider Protection Strategies for Multi-step Syntheses: If the thioether or hydroxyl group will be subjected to harsh conditions in subsequent synthetic steps where their reactivity is a concern, protection may be warranted. S-alkylation to a more robust thioether or protection of the alcohol as a silyl ether are common strategies.[7]

By understanding the reactivity landscape of this multifunctional boronic acid and employing the appropriate reaction conditions, researchers can effectively harness its synthetic potential while minimizing cross-reactivity, leading to more efficient and predictable synthetic outcomes in the development of novel chemical entities.

References

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphon
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
  • Protecting Groups for Thiols Suitable for Suzuki Conditions.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry.
  • Compatibility of the method with different functional groups, heteroaromatic motifs, electronically and sterically varied terminal and internal alkenes, including natural products and bioactive materials, and different boronic esters.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed.
  • Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. PubMed.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PubMed Central.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Kinetic Studies on the Palladium(II)
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PubMed.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Kinetic Studies on the Palladium(II)
  • B-Alkyl Suzuki Couplings. Macmillan Group.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.
  • A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. PubMed.
  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal.
  • Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI.

Sources

A Senior Application Scientist's Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic acid: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical analysis of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, a multifunctional reagent with significant potential in organic synthesis, bioconjugation, and materials science. We will objectively benchmark its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction against other substituted phenylboronic acids. Furthermore, we will explore its unique structural features—the thioether linkage and the terminal hydroxyethyl group—and their implications for advanced applications in protein modification and chemical sensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile compound.

Introduction: The Versatility of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry and organic synthesis.[1][2] Their stability, low toxicity, and ease of synthesis have established them as indispensable reagents.[1] Their most prominent application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4] Beyond synthesis, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has opened up applications in drug delivery, chemical sensing, and bioconjugation.[1][5][6][7]

Spotlight on this compound: Structure and Inherent Potential

This compound is a uniquely functionalized molecule that combines three key chemical motifs on a single scaffold:

  • Arylboronic Acid: The core reactive group for Suzuki-Miyaura cross-coupling.

  • Thioether Linkage: A stable and versatile functional group. In biological contexts, thioethers serve as robust alternatives to reducible disulfide bonds and can engage in noncovalent interactions with proteins.[8][9] In synthesis, the sulfur atom's electron-donating nature can positively influence the reactivity of the aromatic ring.

  • Hydroxyethyl Group: A hydrophilic moiety that can improve aqueous solubility, a critical factor in biological applications. It also provides a handle for further chemical modification or can participate in hydrogen bonding with target biomolecules.

The strategic combination of these features suggests that this compound is not merely another coupling reagent but a multifunctional tool for creating complex and functionalized molecules.

Performance Benchmark: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a complex catalytic process involving oxidative addition, transmetalation, and reductive elimination.[3][10] The efficiency of the transmetalation step—the transfer of the organic group from boron to palladium—is often rate-limiting and is highly sensitive to the electronic properties of the boronic acid.[11]

Mechanistic Causality: The Role of the Thioether Substituent

Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step and often leading to higher reaction yields and faster kinetics.[11] Conversely, electron-withdrawing groups (EWGs) can slow this step.[11][12]

The thioether group (-S-R) in this compound is considered a moderately electron-donating group due to the lone pairs on the sulfur atom. Therefore, we can hypothesize that this compound will exhibit favorable reactivity in Suzuki-Miyaura couplings, likely outperforming unsubstituted phenylboronic acid and significantly surpassing boronic acids bearing EWGs under similar conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cat Catalyst Regeneration pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate R¹-X pd_intermediate->pd0  [Base, R²B(OH)₂] transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Hypothetical)

The following table presents a summary of expected yields for the coupling of 4-bromoanisole with various substituted phenylboronic acids under standardized conditions. This data is synthesized from established trends in Suzuki-Miyaura reactions.[12][13][14]

Boronic Acid PartnerSubstituent (-R)Electronic NatureExpected Yield (%)
This compound -S(CH₂)₂OHElectron-Donating >90%
4-Methoxyphenylboronic acid-OCH₃Electron-Donating~95%
Phenylboronic acid-HNeutral~85-90%
4-Formylphenylboronic acid-CHOElectron-Withdrawing~60-75%[11]
4-(Trifluoromethyl)phenylboronic acid-CF₃Electron-Withdrawing~55-70%

Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent) and substrate scope.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide. The choice of a phosphine ligand like SPhos or XPhos is often crucial for high efficiency, and a carbonate or phosphate base is standard.[15]

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more active pre-catalyst like SPhos Pd G3 (0.01 mmol, 1 mol%).

    • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst, but modern Buchwald-Hartwig type pre-catalysts often offer higher turnover numbers and broader substrate scope, especially for challenging couplings.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

    • Rationale: The addition of water is often essential for the transmetalation step, helping to hydrolyze the boronic acid to the active boronate species.[3]

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Advanced Applications: Bioconjugation and Protein Modification

The unique structure of this compound makes it an intriguing candidate for bioconjugation. Boronic acids can selectively label proteins and other biomolecules, offering a powerful tool for creating therapeutic conjugates and diagnostic probes.[16]

Mechanism of Action: Leveraging Thioether and Boronic Acid Moieties
  • Thioether Stability: The thioether bond is metabolically stable and resistant to the reducing environment within cells, a significant advantage over disulfide linkages commonly used in bioconjugation.[8][9]

  • Cysteine and Methionine Analogy: The thioether moiety is analogous to the side chain of methionine, suggesting it could participate in specific noncovalent interactions within protein binding pockets.[17] Furthermore, boronic acids have been shown to react with cysteine residues under specific catalytic conditions.[16]

  • Diol Targeting: The boronic acid can form reversible covalent bonds with cis-diols present on glycoproteins, which are abundant on the surface of many cells, particularly cancer cells.[6] This provides a mechanism for targeted drug delivery.

Protein_Modification cluster_protein Protein Surface cluster_conjugates Modified Protein protein Protein cys Cysteine Residue (-SH) protein->cys  has glycan Glycan Chain (cis-diol) protein->glycan  has protein_cys Protein-S-Aryl (Covalent Conjugate) cys->protein_cys protein_glycan Protein-Diol-Boronate (Reversible Conjugate) glycan->protein_glycan reagent This compound reagent->protein_cys  Ni-catalyzed  arylation reagent->protein_glycan  Ester  Formation

Caption: Potential pathways for protein modification using the target molecule.

Protocol for Site-Selective Protein Labeling

The following is a conceptual protocol based on established nickel-catalyzed cysteine arylation methods.[16]

Methodology:

  • Protein Preparation: Prepare a solution of the target protein (containing an accessible cysteine residue) in a suitable aqueous buffer (e.g., phosphate or HEPES buffer, pH 7.4-8.0).

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Reaction Initiation: To the protein solution, add the boronic acid stock solution (typically 10-50 equivalents). Add a nickel salt (e.g., NiCl₂) and a suitable ligand.

    • Rationale: Transition metal catalysis enables site-selective modification of specific amino acid residues under biocompatible conditions.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37 °C for several hours.

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis.

  • Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Future Outlook: Chemical Sensing and Drug Delivery

The dual functionality of this compound opens doors to its use in developing sophisticated chemosensors and targeted drug delivery systems.

  • Chemical Sensing: Boronic acid-based fluorescent probes can detect saccharides and other diol-containing molecules.[18] The interaction with a diol alters the electronic properties of the boron atom, which can "turn on" or "turn off" a fluorescent signal. The thioether and hydroxyethyl groups on our target molecule could be used to tune the sensor's binding affinity, selectivity, and photophysical properties.

  • Drug Delivery: The ability to target cell surface glycans, combined with the pH-responsive nature of the boronate ester bond, makes boronic acids attractive for creating smart drug delivery vehicles that release their payload in specific microenvironments, such as acidic tumor tissues.[7]

Sensor_Mechanism Boronic Acid-Based Fluorescent Sensor cluster_components Sensor Components fluorophore Fluorophore boronic_acid Boronic Acid (Quencher/Modulator) fluorophore->boronic_acid  linked to state_off Initial State: Fluorescence OFF (Quenched) boronic_acid->state_off state_on Bound State: Fluorescence ON (Signal) state_off->state_on + Diol diol Analyte (e.g., Glucose)

Caption: General mechanism of a "turn-on" fluorescent boronic acid sensor.

Conclusion

This compound is a highly promising, multifunctional reagent. Its electron-donating thioether group suggests superior performance in Suzuki-Miyaura cross-coupling reactions compared to neutral or electron-deficient analogues. Beyond its synthetic utility, the combination of a stable thioether linkage, a hydrophilic hydroxyethyl group, and a diol-reactive boronic acid moiety positions it as a powerful tool for advanced applications in bioconjugation, targeted drug delivery, and the development of novel chemosensors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this versatile compound.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH.
  • Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society.
  • Leveraging Boronic Acids for Targeted Drug Delivery Systems. (2026-01-06).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PMC - NIH. (2014-11-06).
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. (2015-11-24).
  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. (2017-03-15).
  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters - ACS Publications. (2026-01-12).
  • Diverse thioether macrocyclized peptides through a radical SAM maturase. PMC - NIH. (2025-08-21).
  • Suzuki cross-coupling of aryl bromide with phenylboronic acid using... ResearchGate.
  • Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. PubMed. (2019-03-19).
  • Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions. PubMed. (2017-09-19).
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Benchchem.
  • (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. (2025-11-20).
  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). PMC - NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid. The procedures outlined are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, fostering a culture of safety and informed practice.

Hazard Assessment: A Dual-Moiety Perspective

This compound is a bifunctional molecule. Its handling and disposal procedures must account for the distinct hazards associated with both the phenylboronic acid group and the thioether side chain. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard assessment can be synthesized from data on analogous structures.

  • Phenylboronic Acid Moiety : Boronic acids as a class are generally recognized as irritants.[1][2][3][4] Contact can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Ingestion may be harmful.[5][6] All chemical products, especially novel or complex ones, should be handled with the recognition of having unknown hazards and toxicity.[7]

  • Thioether Moiety : Low molecular weight thioethers and related thiol compounds are notorious for their potent and unpleasant odors.[8][9] While this specific compound's volatility may be low, degradation or reaction byproducts could release malodorous substances. Therefore, procedures must include steps to mitigate odor and decontaminate equipment effectively.[8]

  • Environmental Hazards : Boron compounds can be hazardous to aquatic organisms.[10][11] Recent studies suggest that even at concentrations near natural environmental background levels, anthropogenic input of boron could pose a risk to some ecosystems.[10][11] Therefore, direct disposal into drains or municipal waste streams is strictly prohibited.[2]

Mandatory Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure during handling and disposal. The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and/or a face shield.[1][7][12]Protects eyes and face from dust particles and accidental splashes of the chemical or cleaning agents. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][12]Prevents direct skin contact. Gloves must be inspected before use and changed immediately upon contamination.[7][12]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[12]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[1][12]Prevents the inhalation of fine dust particles, minimizing the risk of respiratory tract irritation.[12] Work should be conducted in a chemical fume hood.

Spill Management Protocol

Immediate and correct response to a spill is critical. The procedure differs slightly for solid powder and solutions.

Step-by-Step Spill Cleanup:

  • Alert & Isolate : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by increasing exhaust ventilation through a chemical fume hood.[13]

  • Don PPE : Before approaching the spill, don all PPE as specified in the table above.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[14]

    • For Liquid Spills : Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter.[13][14]

  • Neutralize (for Acidic Character) : Boronic acids are acidic. Cautiously apply a weak base such as sodium bicarbonate or soda ash to the contained spill, working from the outside in.[13][14] Use pH paper to confirm neutralization (pH between 6 and 8). Be aware that this process can generate gas and heat.[13]

  • Absorb & Collect :

    • Once neutralized, absorb the material with vermiculite, sand, or another non-combustible absorbent.[13][15]

    • Carefully sweep or scoop the contaminated material into a clearly labeled, sealable hazardous waste container.[1][6] Avoid creating dust.[1]

  • Decontaminate the Area :

    • Wipe the spill area with a 10% bleach solution to oxidize any residual thioether compounds, followed by a water rinse.[16][17]

    • Place all cleaning materials (paper towels, absorbent pads) into the same hazardous waste container.[8]

  • Dispose of Waste : Seal the container, label it "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[2][3][18]

Step-by-Step Disposal Procedures

Routine disposal of waste this compound, whether unadulterated or in solution, must follow a designated hazardous waste stream.

G cluster_0 Waste Identification cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Identify Waste Stream (Solid, Liquid, Contaminated Materials) solid_waste Solid Waste: Pure Compound, Contaminated Absorbents start->solid_waste Solid liquid_waste Liquid Waste: Reaction Mixtures, Solutions start->liquid_waste Liquid sharps Contaminated Sharps: Needles, Syringes start->sharps Sharps collect_solid collect_solid solid_waste->collect_solid collect_liquid collect_liquid liquid_waste->collect_liquid collect_sharps collect_sharps sharps->collect_sharps label_waste Label Container: 'Hazardous Waste' ' this compound' List all components and approximate %. storage Store in a designated satellite accumulation area. Ensure container is sealed. label_waste->storage ehs Arrange for pickup and disposal by the institution's Environmental Health & Safety (EH&S) department. storage->ehs collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-Hydroxyethyl)thio)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.